molecular formula C22H23NO7 B563389 Noscapine-13C,d3

Noscapine-13C,d3

Cat. No.: B563389
M. Wt: 417.4 g/mol
InChI Key: AKNNEGZIBPJZJG-DSZYONIXSA-N
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Description

Noscapine-13C-d3 is intended for use as an internal standard for the quantification of noscapine by GC- or LC-MS. Noscapine is an alkaloid that has been found in opium and has anticancer and antitussive properties. It binds to tubulin and induces cell cycle arrest at the G2/M phase in HeLa cells when used at a concentration of 20 µM. Noscapine induces apoptosis in HeLa cells and thymocytes (IC50s = 25 and 10 µM, respectively) and reduces proliferation of MCF-7 breast and Renal 1983 bladder cancer cells (IC50s = 42.3 and 39.1 µM, respectively). In vivo, noscapine (120 mg/kg) induces tumor regression in an MCF-7 mouse xenograft model. Noscapine (30 and 70 mg/kg) decreases the number of citric acid-induced coughs in guinea pigs.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-(trideuterio(113C)methyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNNEGZIBPJZJG-DSZYONIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Noscapine-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Noscapine-¹³C,d₃, an isotopically labeled internal standard crucial for the accurate quantification of noscapine in various biological matrices using mass spectrometry-based assays. This document outlines the synthetic pathway, detailed experimental protocols, and purification methods, supported by quantitative data and workflow visualizations.

Introduction

Noscapine, a phthalideisoquinoline alkaloid naturally occurring in opium poppy, is primarily used as an antitussive agent.[1] Recent research has also highlighted its potential as a microtubule-modulating anticancer agent.[2] Accurate pharmacokinetic and metabolic studies of noscapine are essential for its clinical development. Noscapine-¹³C,d₃ serves as an ideal internal standard for these studies due to its chemical identity with the analyte and its distinct mass, ensuring reliable and precise quantification by GC- or LC-MS.[2][3] The isotopic labels, a carbon-13 atom and three deuterium atoms, are incorporated into the N-methyl group of the isoquinoline ring system.[3]

Chemical Profile of Noscapine-¹³C,d₃

PropertyValue
Chemical Formula C₂₁[¹³C]H₂₀D₃NO₇
Molecular Weight 417.4 g/mol
CAS Number 1217680-57-3
Appearance White to off-white solid
Purity ≥99% deuterated forms (d₁-d₃)

Synthetic Pathway

The synthesis of Noscapine-¹³C,d₃ is a two-step process commencing with the commercially available, unlabeled noscapine. The first step involves the N-demethylation of noscapine to yield the key intermediate, nornoscapine. The second step is the N-alkylation of nornoscapine with an isotopically labeled methylating agent, ¹³C,d₃-methyl iodide, to introduce the desired stable isotopes.

Synthesis_Pathway Noscapine Noscapine Reagent1 H₂O₂ / FeSO₄ Noscapine->Reagent1 Nornoscapine Nornoscapine Reagent2 ¹³C,d₃-I Nornoscapine->Reagent2 Noscapine_labeled Noscapine-¹³C,d₃ Reagent1->Nornoscapine  N-Demethylation Reagent2->Noscapine_labeled  N-Alkylation

Caption: Synthetic pathway for Noscapine-¹³C,d₃ from noscapine.

Experimental Protocols

Step 1: N-Demethylation of Noscapine to Nornoscapine

This procedure is adapted from established methods for the N-demethylation of noscapine.

Materials and Reagents:

  • Noscapine

  • Hydrogen peroxide (H₂O₂)

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve noscapine in methanol in a round-bottom flask.

  • Add a solution of ferrous sulfate heptahydrate in water to the noscapine solution.

  • Cool the mixture in an ice bath.

  • Slowly add hydrogen peroxide dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for the prescribed time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude nornoscapine.

  • The crude product can be purified by column chromatography or used directly in the next step if purity is deemed sufficient.

Step 2: N-Alkylation of Nornoscapine to Synthesize Noscapine-¹³C,d₃

This protocol is based on the general procedure for the N-alkylation of nornoscapine derivatives.

Materials and Reagents:

  • Nornoscapine (from Step 1)

  • ¹³C,d₃-Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude or purified nornoscapine in anhydrous acetonitrile in a round-bottom flask.

  • Add potassium carbonate to the solution to act as a base.

  • Add ¹³C,d₃-methyl iodide to the reaction mixture.

  • Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Evaporate the acetonitrile under reduced pressure to obtain the crude Noscapine-¹³C,d₃.

Purification of Noscapine-¹³C,d₃

Purification is a critical step to ensure the high isotopic and chemical purity required for an internal standard. A combination of crystallization and preparative HPLC is recommended.

Purification Workflow

Purification_Workflow Crude Crude Noscapine-¹³C,d₃ Crystallization Crystallization (Acetonitrile/Water) Crude->Crystallization Filtration1 Filtration Crystallization->Filtration1 Prep_HPLC Preparative HPLC (C18 Column) Filtration1->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Final_Product Pure Noscapine-¹³C,d₃ Solvent_Evaporation->Final_Product

Caption: Purification workflow for Noscapine-¹³C,d₃.

Crystallization Protocol

This method is adapted from a patent for purifying crude noscapine.

Materials and Reagents:

  • Crude Noscapine-¹³C,d₃

  • Acetonitrile

  • Deionized water

  • Filter paper

  • Büchner funnel

Procedure:

  • Dissolve the crude Noscapine-¹³C,d₃ in a minimal amount of warm acetonitrile.

  • Slowly add deionized water to the solution until it becomes cloudy, indicating the onset of precipitation.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a cold 20% acetonitrile in water solution, followed by a wash with cold deionized water.

  • Dry the crystals under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, preparative HPLC is employed.

Instrumentation and Conditions:

ParameterSpecification
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution, to be optimized
Flow Rate To be optimized based on column dimensions
Detection UV at 260 nm
Injection Volume Dependent on sample concentration and loop size

Procedure:

  • Dissolve the crystallized Noscapine-¹³C,d₃ in the mobile phase.

  • Inject the sample onto the preparative HPLC system.

  • Collect the fractions corresponding to the main peak of Noscapine-¹³C,d₃.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Lyophilize the final product to obtain a fluffy, white solid.

Quality Control and Data

The final product should be characterized to confirm its identity and purity.

Analytical Techniques and Expected Results:

TechniqueExpected Result
LC-MS A single major peak with the correct mass-to-charge ratio for Noscapine-¹³C,d₃.
¹H NMR Spectrum consistent with the structure of noscapine, with a significantly reduced or absent signal for the N-methyl protons.
¹³C NMR Spectrum consistent with the structure of noscapine, with an enhanced signal for the N-methyl carbon.
Purity by HPLC ≥98% chemical purity.
Isotopic Purity ≥99% deuterated forms (d₁-d₃).

Conclusion

This guide provides a detailed framework for the synthesis and purification of Noscapine-¹³C,d₃. The described two-step synthesis followed by a robust purification protocol of crystallization and preparative HPLC should yield a high-purity internal standard suitable for sensitive and accurate bioanalytical applications. Researchers should optimize the reaction conditions and purification parameters based on their specific laboratory settings and available equipment.

References

Navigating the Supply and Science of Noscapine-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Noscapine-13C,d3, a valuable tool in pharmacological research. We delve into the current landscape of suppliers and pricing, offer detailed experimental protocols for its application, and visualize the key signaling pathways influenced by its parent compound, Noscapine. This document is intended to serve as a practical resource for professionals in drug development and scientific research, facilitating informed purchasing decisions and effective experimental design.

Sourcing this compound: A Comparative Supplier and Pricing Analysis

The acquisition of stable isotope-labeled compounds is a critical first step in many research endeavors. To aid in this process, the following table summarizes the available information on suppliers of this compound and their pricing. Please note that prices are subject to change and may vary based on quantity, purity, and institutional agreements. It is recommended to contact the suppliers directly for the most current quotations.

SupplierProduct Name/NumberQuantityPrice (USD)Price (Other)Notes
Sigma-Aldrich (Cerilliant) This compound hydrochloride solution (N-139-1ML)1 mL (100 µg/mL)$131.25 (Web Promotion)---Solution in methanol. List price $175.00.
LMS Consult This compound HCLNot Specified---155,40 €Price listed as part of a product list[1].
CP Lab Safety (AA BLOCKS) Noscapine-13C-d31 mg$319.80---Purity: 99%+ deuterated forms (d1-d3)[2].
Sapphire Bioscience (Cayman Chemical) Noscapine-13C-d3 (26679)500 µg---$169.00 (AUD)Internal standard for GC- or LC-MS.
Sapphire Bioscience (Cayman Chemical) Noscapine-13C-d3 (26679)1 mg---$321.00 (AUD)Internal standard for GC- or LC-MS.
Toronto Research Chemicals (TRC) This compound (N882002)5 mgPrice on request---Available through distributors like Altium e-shop 24.
LGC Standards This compound (TRC-N882002-5MG)5 mgLogin to view price---Requires account to view pricing.
CFWLABS This compound1 mgOn Request---Inventory status: In stock.
Shubham Biopharma This compoundNot SpecifiedInquiry---Listed as part of their working standards list.
US Biological Life Sciences This compound1 mgInquiry---Highly Purified Grade.
Cayman Chemical Noscapine-13C-d3 (26679)Not SpecifiedInquiry---Available through distributors like Interchim.

Core Experimental Protocols

Quantification of Noscapine using this compound as an Internal Standard by LC-MS/MS

This compound is primarily utilized as an internal standard for the accurate quantification of Noscapine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, serum, or tissue homogenate, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Noscapine and this compound.

        • Noscapine: e.g., m/z 414.1 → 220.1

        • This compound: e.g., m/z 418.1 → 221.1

      • Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

    • Determine the concentration of Noscapine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Assessment of Apoptosis Induction by Noscapine using Annexin V/Propidium Iodide Staining

Noscapine is known to induce apoptosis in cancer cells. The following protocol details a common method for quantifying apoptosis using flow cytometry.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., 1 x 10^6 cells) in a T25 culture flask or 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Noscapine for a predetermined time (e.g., 24, 48, or 72 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

    • Wash the cells twice with cold 1X PBS and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Incubate the cells for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Data Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Analysis of NF-κB Pathway Activation by Western Blot

Noscapine has been shown to modulate the NF-κB signaling pathway. Western blotting can be used to assess the levels of key proteins in this pathway.

Methodology:

  • Cell Lysis and Protein Quantification:

    • After treating cells with Noscapine, wash them with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα, phospho-IκBα) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanisms of Action: Signaling Pathways

To illustrate the molecular interactions of Noscapine, the following diagrams, generated using the DOT language, depict its key signaling pathways.

Noscapine_Microtubule_Interaction Noscapine's Impact on Microtubule Dynamics and Apoptosis Noscapine Noscapine Tubulin α/β-Tubulin Dimers Noscapine->Tubulin Binds to Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule Alters MitoticArrest Mitotic Spindle Disruption (Cell Cycle Arrest at G2/M) Microtubule->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces Intrinsic Intrinsic Pathway Apoptosis->Intrinsic Extrinsic Extrinsic Pathway Apoptosis->Extrinsic Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases

Caption: Noscapine's interaction with tubulin, leading to mitotic arrest and apoptosis.

Noscapine_NFkB_Pathway Noscapine's Modulation of the NF-κB Signaling Pathway cluster_stimulus Pro-inflammatory Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IKK->NFkB_inactive Leads to IκBα degradation & NF-κB release IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates to Noscapine Noscapine Noscapine->IKK Inhibits Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Induces

Caption: Noscapine's inhibitory effect on the NF-κB signaling pathway.

References

Navigating the Stability of Noscapine-13C,d3 Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of isotopically labeled compounds like Noscapine-13C,d3 is paramount for ensuring the accuracy and reliability of experimental results. This in-depth technical guide provides a comprehensive overview of the core principles governing the storage and stability of this compound solutions, drawing upon available data for noscapine and its salts, and incorporating best practices for handling isotopically labeled standards.

While specific stability studies on this compound solutions are not extensively published, a robust understanding can be derived from the well-documented stability profile of its non-labeled counterpart, Noscapine. The introduction of stable isotopes (¹³C and deuterium) is generally not expected to significantly alter the chemical stability of the molecule under typical storage conditions. However, it is crucial to adhere to stringent handling and storage protocols to maintain the integrity of the isotopic label and the overall purity of the compound.

Recommended Storage Conditions

To ensure the long-term stability of this compound, particularly in its solid form, suppliers recommend freezing temperatures. For solutions, the storage conditions should be carefully considered based on the solvent and the intended duration of storage.

FormRecommended Storage TemperatureAdditional Notes
Solid-20°C[1]Protect from light and moisture.
Solution-20°C to -80°C (for long-term storage)Use of amber vials is recommended to protect from light.[2]
2-8°C (for short-term storage)Stability is dependent on the solvent; aqueous solutions may be less stable.

Factors Influencing Stability in Solution

Several factors can influence the degradation of this compound in solution. Understanding these factors is critical for maintaining the integrity of the analytical standard.

  • pH: Noscapine is a weak base and its salts can be unstable in water.[3] It is susceptible to hydrolysis under both acidic and basic conditions.[4]

  • Light: Photodegradation is a known degradation pathway for noscapine.[4] Therefore, solutions should always be protected from light by using amber glassware or by storing them in the dark.

  • Oxidation: Forced degradation studies have shown that noscapine is susceptible to oxidative stress. Contact with oxidizing agents should be avoided.

  • Temperature: As with most chemical compounds, higher temperatures accelerate the rate of degradation. For noscapine, storage below 30°C is recommended for the base API. For solutions of the isotopically labeled compound, colder temperatures are advisable for long-term stability.

Experimental Protocols for Stability Assessment

To assess the stability of this compound solutions, a well-designed study incorporating forced degradation and long-term stability testing is essential. The following outlines a general experimental protocol.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation products and understanding the degradation pathways of a drug substance. These studies involve subjecting the this compound solution to harsh conditions to accelerate degradation.

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in an appropriate solvent (e.g., methanol or acetonitrile).

    • Treat the solutions with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period.

    • Neutralize the solutions before analysis.

    • Analyze the samples by a stability-indicating analytical method, such as HPLC-UV or LC-MS.

  • Oxidative Degradation:

    • Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature for a defined time.

    • Analyze the sample using a suitable analytical method.

  • Photostability:

    • Expose a solution of this compound to a controlled light source (e.g., a photostability chamber) that provides both UV and visible light.

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples at various time points.

  • Thermal Degradation:

    • Expose a solution of this compound to elevated temperatures (e.g., 60-80°C).

    • Analyze samples at different time intervals to assess the extent of degradation.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the solution.

  • Prepare a batch of this compound solution in the desired solvent and concentration.

  • Divide the batch into multiple aliquots and store them under the proposed storage conditions (e.g., -20°C, protected from light).

  • At predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months), remove an aliquot and analyze it for purity and concentration using a validated stability-indicating method.

  • Compare the results to the initial time point to determine the extent of degradation over time.

Analytical Methodology

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For this compound, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice.

A typical HPLC method for noscapine analysis involves a C18 column with a mobile phase consisting of a buffer (e.g., 1-octane sulfonic acid buffer pH 3.0) and an organic solvent like acetonitrile in a gradient elution mode. Detection is commonly performed at 260 nm.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of a forced degradation study and a long-term stability study for this compound solutions.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidation Oxidation Prepare Stock Solution->Oxidation Photolysis Photolysis Prepare Stock Solution->Photolysis Thermal Stress Thermal Stress Prepare Stock Solution->Thermal Stress Analytical Method Stability-Indicating LC-MS/HPLC Analysis Acid Hydrolysis->Analytical Method Base Hydrolysis->Analytical Method Oxidation->Analytical Method Photolysis->Analytical Method Thermal Stress->Analytical Method Data Evaluation Identify Degradants & Assess Purity Analytical Method->Data Evaluation

Forced Degradation Study Workflow

Long_Term_Stability_Workflow cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Analysis & Reporting Prepare Solution Batch Prepare Solution Batch Aliquot Samples Aliquot Samples Prepare Solution Batch->Aliquot Samples Store at Defined Conditions Store at Defined Conditions (e.g., -20°C, light-protected) Aliquot Samples->Store at Defined Conditions Time_0 Time 0 Store at Defined Conditions->Time_0 Time_1 Time 1 (e.g., 3 months) Store at Defined Conditions->Time_1 Time_n Time n (e.g., 24 months) Store at Defined Conditions->Time_n Analyze Samples Analyze for Purity & Concentration Time_0->Analyze Samples Time_1->Analyze Samples Time_n->Analyze Samples Compare to Time 0 Compare to Time 0 Analyze Samples->Compare to Time 0 Determine Shelf-Life Determine Shelf-Life Compare to Time 0->Determine Shelf-Life

Long-Term Stability Study Workflow

Conclusion

While direct, comprehensive stability data for this compound solutions is limited, a robust framework for its storage and handling can be established based on the known properties of noscapine and general principles of stable isotope-labeled compound management. By adhering to recommended storage conditions, particularly protection from light and storage at low temperatures, and by employing rigorous analytical methodology, researchers can ensure the integrity and reliability of their this compound solutions for their intended applications in research and development. The execution of tailored stability studies, as outlined in this guide, is the most definitive way to establish specific shelf-lives for solutions prepared in-house.

References

Isotopic Purity of Noscapine-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Noscapine-13C,d3, a critical internal standard for the quantification of noscapine in various scientific studies. This document outlines the methodologies used to determine isotopic enrichment and presents typical quantitative data for this compound.

Introduction

This compound is a stable isotope-labeled version of Noscapine, an alkaloid found in the opium poppy with antitussive and potential anticancer properties.[1] The introduction of a carbon-13 atom and three deuterium atoms creates a mass shift that allows for its use as an internal standard in mass spectrometry-based quantification assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] The accuracy and reliability of such assays are directly dependent on the isotopic purity of the internal standard. This guide details the analytical characterization of this compound.

Quantitative Isotopic Purity Analysis

The isotopic purity of this compound is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific batch data can vary, the following tables summarize representative quantitative data for the isotopic distribution.

Table 1: Isotopic Distribution of this compound by Mass Spectrometry

Isotopic SpeciesDescriptionExpected Mass (Da)Representative Abundance (%)
d0, 13C0Unlabeled Noscapine413.15< 0.1
d1, 13C0Noscapine with one deuterium414.15< 0.5
d2, 13C0Noscapine with two deuteriums415.16< 1.0
d3, 13C0Noscapine with three deuteriums416.17< 0.5
d0, 13C1Noscapine with one carbon-13414.15< 0.1
d1, 13C1Noscapine with one deuterium and one carbon-13415.16< 0.5
d2, 13C1Noscapine with two deuteriums and one carbon-13416.17< 1.0
d3, 13C1 Target Labeled Noscapine 417.17 > 98.0

Note: The data presented in this table is illustrative and based on typical specifications for high-purity stable isotope-labeled internal standards. Actual values may vary between batches.

Table 2: Summary of Isotopic Purity Specifications from Suppliers

SupplierPurity Specification
Cayman Chemical≥99% deuterated forms (d1-d3)
LGC StandardsChemical Purity: >95% (HPLC)

Experimental Protocols

The determination of isotopic purity involves precise analytical methodologies. The following sections describe the typical experimental protocols for mass spectrometry and NMR analysis of this compound.

Mass Spectrometry for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of labeled compounds.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

  • Infusion Analysis: The sample solution is directly infused into the mass spectrometer to obtain a stable signal.

  • Data Acquisition: The mass spectrum is acquired in full scan mode over a mass range that includes the unlabeled noscapine and all expected isotopologues (e.g., m/z 400-430).

  • Data Analysis: The relative intensities of the ion peaks corresponding to the different isotopic species (d0 to d3, with and without 13C) are measured. The isotopic purity is calculated as the percentage of the target labeled species relative to the sum of all noscapine-related species.

NMR Spectroscopy for Positional Purity and Enrichment

¹H and ¹³C NMR spectroscopy are used to confirm the position of the isotopic labels and to provide an independent measure of isotopic enrichment.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the N-CH₃ protons confirms the high level of deuteration at this position.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum is acquired. The enhancement of the signal corresponding to the labeled carbon atom (N-¹³CH₃) confirms the high level of ¹³C enrichment at this position.

  • Quantitative NMR (qNMR): For a more precise determination of enrichment, a qNMR experiment can be performed using an internal standard with a known concentration.

Visualizations

The following diagrams illustrate the key workflows related to this compound.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Precursor Precursor Reaction Reaction with 13C,d3-methylating agent Precursor->Reaction Crude_Product Crude this compound Reaction->Crude_Product Chromatography Preparative HPLC Crude_Product->Chromatography Purified_Product Purified this compound Chromatography->Purified_Product Analysis Mass Spectrometry NMR Spectroscopy Purified_Product->Analysis Final_Product This compound (Isotopically Pure) Analysis->Final_Product Isotopic_Purity_Analysis cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis Sample This compound Sample MS_Prep Sample Preparation (Dilution) Sample->MS_Prep NMR_Prep Sample Preparation (Dissolution in deuterated solvent) Sample->NMR_Prep HRMS High-Resolution MS (e.g., TOF, Orbitrap) MS_Prep->HRMS MS_Data Mass Spectrum Acquisition HRMS->MS_Data MS_Analysis Isotopic Distribution Analysis (d0, d1, d2, d3, 13C1) MS_Data->MS_Analysis Final_Report Isotopic Purity Report MS_Analysis->Final_Report NMR_Acq 1H and 13C NMR Spectra Acquisition NMR_Prep->NMR_Acq NMR_Analysis Confirmation of Labeling Position and Enrichment NMR_Acq->NMR_Analysis NMR_Analysis->Final_Report

References

Noscapine-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Noscapine-13C,d3, a stable isotope-labeled internal standard for the quantification of the anti-cancer and antitussive agent, noscapine. This document outlines its core physicochemical properties, detailed experimental protocols for its application, and insights into the biological pathways of its unlabeled counterpart.

Core Data Presentation

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

ParameterValueReference(s)
CAS Number 1217680-57-3[1][2][3]
Molecular Weight 417.4 g/mol [1][2]
Alternate Molecular Weight 417.43 g/mol
Molecular Formula C₂₁[¹³C]H₂₀D₃NO₇
Synonyms Narcotine-13C-d3, Opianine-13C-d3
Purity ≥99% deuterated forms (d₁-d₃)
Form Solid
Primary Application Internal standard for quantification of noscapine by GC- or LC-MS

Experimental Protocols

This section details methodologies for key experiments involving noscapine and its isotopically labeled standard.

Quantification of Noscapine in Plasma using LC-MS/MS with this compound Internal Standard

This protocol is adapted from established methods for the quantification of noscapine in biological matrices.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Noscapine: Precursor ion (Q1) m/z 414.1 → Product ion (Q3) m/z 220.1

    • This compound: Precursor ion (Q1) m/z 418.1 → Product ion (Q3) m/z 221.1

    • Note: These transitions should be optimized on the specific instrument used.

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of noscapine.

  • Process the calibration standards and quality control samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of noscapine to this compound against the concentration of noscapine.

  • Determine the concentration of noscapine in the unknown samples from the calibration curve.

In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of noscapine on microtubule assembly.

1. Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Noscapine stock solution (in DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

2. Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add noscapine at various concentrations to the reaction mixture. A vehicle control (DMSO) should be included.

  • Incubate the mixture at 37°C to initiate polymerization.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Paclitaxel can be used as a positive control for a microtubule-stabilizing agent.

Signaling Pathways and Experimental Workflows

The biological effects of noscapine are attributed to its interaction with cellular signaling pathways. The following diagrams illustrate these interactions.

Experimental Workflow for Investigating Noscapine's Anti-Cancer Effects

G cluster_0 In Vitro Studies cluster_1 Mechanism of Action cluster_2 In Vivo Studies A Cell Line Selection (e.g., HeLa, MCF-7) B Noscapine Treatment (Dose-Response) A->B C Cell Viability Assay (MTT Assay) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Tubulin Polymerization Assay B->F G Western Blot Analysis (e.g., for Bcl-2, Caspases) B->G H Signaling Pathway Analysis (e.g., NF-κB, PI3K/AKT) B->H I Animal Model (e.g., Xenograft) J Noscapine Administration I->J K Tumor Growth Monitoring J->K L Toxicity Assessment K->L

Caption: A typical workflow for evaluating the anti-cancer properties of noscapine.

Noscapine's Effect on the NF-κB Signaling Pathway

Noscapine has been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. It suppresses the activation of IκB kinase (IKK), leading to the inhibition of IκBα phosphorylation and degradation. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in cell survival and inflammation.

TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK IκBα IκBα IKK->IκBα Phosphorylates Noscapine Noscapine Noscapine->IKK Inhibits p65/p50 NF-κB (p65/p50) IκBα->p65/p50 Releases Nucleus Nucleus p65/p50->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Cell Survival Cell Survival Gene Transcription->Cell Survival Proliferation Proliferation Gene Transcription->Proliferation Inflammation Inflammation Gene Transcription->Inflammation

Caption: Noscapine inhibits the NF-κB signaling pathway by targeting IKK.

Noscapine's Modulation of the PTEN/PI3K/AKT/mTOR Pathway

Noscapine can induce apoptosis in cancer cells by modulating the PTEN/PI3K/AKT/mTOR pathway. It has been shown to upregulate the tumor suppressor PTEN, which in turn inhibits the PI3K/AKT signaling cascade. This leads to the dephosphorylation of AKT and subsequent downregulation of mTOR, a key regulator of cell growth and proliferation. The inhibition of this pathway ultimately promotes apoptosis.

Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits conversion to Noscapine Noscapine Noscapine->PTEN Upregulates mTOR mTOR AKT->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

References

The Metabolic Journey of Noscapine: An In-depth Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine, a phthalideisoquinoline alkaloid derived from opium, has a long history as an antitussive agent. More recently, its potential as a non-toxic, tubulin-binding anticancer agent has garnered significant interest within the scientific community. Understanding the metabolic fate of noscapine in preclinical models is paramount for the successful development of this promising therapeutic candidate. This technical guide provides a comprehensive overview of the metabolism and pharmacokinetics of noscapine in key preclinical species, focusing on data-driven insights and detailed experimental methodologies.

Data Presentation: Pharmacokinetics and Metabolism

The metabolic profile and pharmacokinetic parameters of noscapine have been characterized in several preclinical species, primarily in rodents. The following tables summarize the key quantitative data to facilitate cross-species comparison.

Pharmacokinetic Parameters of Noscapine in Preclinical Models

Noscapine exhibits moderate oral bioavailability and undergoes significant first-pass metabolism.[1][2] The pharmacokinetic profile of noscapine has been most extensively studied in mice and rats.

SpeciesAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference(s)
Mouse Intravenous107.88 (at 5 min)---[3][4][5]
Oral7512.741.1253.4231.5
Oral15023.241.5064.0831.5
Oral30046.730.46198.3531.5
Rat Intravenous1----
Oral10----
Major Metabolites of Noscapine

Noscapine undergoes extensive Phase I and Phase II metabolism, resulting in a variety of metabolites. The primary metabolic pathways include N-demethylation, O-demethylation, cleavage of the methylenedioxy group, and C-C bond cleavage, followed by glucuronide conjugation.

MetaboliteMetabolic PathwayPreclinical Species Detected InReference(s)
N-demethylated noscapinePhase I: N-demethylationMouse
Hydroxylated noscapinePhase I: HydroxylationMouse
Bis-demethylated noscapinePhase I: DemethylationMouse
Metabolite from methylenedioxy group cleavagePhase I: CleavageMouse
MeconinePhase I: C-C bond cleavageRat, Rabbit
CotarninePhase I: C-C bond cleavageRat, Rabbit
HydrocotarninePhase I: C-C bond cleavageRat, Rabbit
Glucuronides of Phase I metabolitesPhase II: GlucuronidationMouse
Enzymes Involved in Noscapine Metabolism

Several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes have been identified as key players in the metabolism of noscapine.

Enzyme FamilySpecific EnzymesMetabolic Reaction CatalyzedReference(s)
Cytochrome P450 CYP3A4/5, CYP2C9, CYP1A1/2, CYP2C19, CYP2D6Phase I reactions (demethylation, hydroxylation, etc.)
UDP-glucuronosyltransferase UGT1A1, UGT1A3, UGT1A9, UGT2B7Phase II reaction (glucuronidation)
Flavin-containing monooxygenase FMO1Phase I reactions

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of noscapine's metabolic fate.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of noscapine following oral and intravenous administration.

Protocol:

  • Animal Model: Male CD-1 mice.

  • Dosing:

    • Intravenous (IV): A single bolus of 10 mg/kg noscapine is administered via the tail vein.

    • Oral (PO): Noscapine is administered by oral gavage at doses of 75, 150, and 300 mg/kg.

  • Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of noscapine are determined using a validated HPLC/UV method.

    • Extraction: Protein precipitation is performed by adding acetonitrile to the plasma samples.

    • Chromatography: A reversed-phase C8 or C18 column is used with a mobile phase consisting of acetonitrile and an ammonium acetate buffer (pH 4.5).

    • Detection: UV detection is performed at a wavelength of 232 nm.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability.

Metabolite Identification using UPLC-ESI-QTOFMS

Objective: To identify the metabolites of noscapine in biological matrices (urine, feces, plasma, and in vitro incubations).

Protocol:

  • Sample Preparation:

    • Urine and Feces: Samples are collected from mice treated with noscapine. Urine is centrifuged, and feces are homogenized and extracted with a suitable organic solvent.

    • In Vitro Samples: Incubations with liver microsomes are terminated, and metabolites are extracted.

  • UPLC System: An Acquity UPLC system (Waters) is typically used.

    • Column: A reversed-phase column (e.g., Acquity UPLC BEH C18).

    • Mobile Phase: A gradient elution is employed using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Mass Spectrometry System: A quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source is used in positive ion mode.

    • Data Acquisition: Data is acquired over a specific mass range (e.g., m/z 50-1000).

    • MS/MS Analysis: Fragmentation of parent ions is performed to elucidate the structure of the metabolites.

  • Data Analysis: The acquired data is processed using metabolomics software to identify potential metabolites by comparing the mass-to-charge ratio (m/z) and fragmentation patterns with that of the parent drug.

In Vitro Metabolism using Liver Microsomes

Objective: To investigate the in vitro metabolism of noscapine and identify the enzymes involved.

Protocol:

  • Materials:

    • Pooled liver microsomes from the preclinical species of interest (e.g., mouse, rat, dog) and human.

    • Noscapine stock solution.

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

  • Incubation:

    • A typical incubation mixture contains liver microsomes (e.g., 0.5 mg/mL protein), noscapine (at various concentrations), and phosphate buffer.

    • The reaction is initiated by adding the NADPH regenerating system.

    • Incubations are carried out at 37°C for a specific time period (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent such as acetonitrile.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by UPLC-MS/MS to identify and quantify the remaining parent drug and the formed metabolites.

  • Enzyme Phenotyping (Optional): To identify the specific CYP enzymes involved, incubations can be performed with recombinant human CYP isoforms or in the presence of specific chemical inhibitors.

Mandatory Visualizations

Metabolic Pathway of Noscapine

Noscapine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Noscapine Noscapine N_demethylated N-demethylated Noscapine Noscapine->N_demethylated CYP450s, FMO1 Hydroxylated Hydroxylated Noscapine Noscapine->Hydroxylated CYP450s Bis_demethylated Bis-demethylated Noscapine Noscapine->Bis_demethylated CYP450s Methylenedioxy_cleavage Cleavage of Methylenedioxy Group Noscapine->Methylenedioxy_cleavage CYP450s Meconine Meconine Noscapine->Meconine C-C Cleavage Cotarnine Cotarnine Noscapine->Cotarnine C-C Cleavage Glucuronides Glucuronide Conjugates N_demethylated->Glucuronides UGTs Hydroxylated->Glucuronides UGTs Bis_demethylated->Glucuronides UGTs Methylenedioxy_cleavage->Glucuronides UGTs

Caption: Metabolic pathway of Noscapine in preclinical models.

Experimental Workflow for In Vitro Metabolism Study

InVitro_Metabolism_Workflow start Start prepare_reagents Prepare Reagents (Microsomes, Noscapine, NADPH) start->prepare_reagents incubation Incubate at 37°C prepare_reagents->incubation terminate_reaction Terminate Reaction (add cold Acetonitrile) incubation->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge analyze_supernatant Analyze Supernatant (UPLC-MS/MS) centrifuge->analyze_supernatant data_analysis Data Analysis (Metabolite ID, Quantification) analyze_supernatant->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro Noscapine metabolism study.

Conclusion

This technical guide provides a consolidated resource for understanding the metabolic fate of noscapine in preclinical models. The presented data highlights the extensive metabolism that noscapine undergoes and underscores the importance of considering these metabolic pathways and pharmacokinetic profiles in the design and interpretation of preclinical efficacy and safety studies. The detailed experimental protocols offer a practical foundation for researchers aiming to conduct their own investigations into the metabolism of noscapine and its analogs. A thorough comprehension of these aspects is crucial for the continued development of noscapine as a potential therapeutic agent.

References

Navigating Noscapine Metabolism: A Technical Guide for Study Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine, a phthalideisoquinoline alkaloid derived from opium, has garnered significant attention for its potential as a non-toxic anti-cancer agent. Its journey from a cough suppressant to a promising therapeutic candidate necessitates a thorough understanding of its metabolic fate within the body. This technical guide provides an in-depth overview of noscapine metabolism, offering crucial data and methodologies to inform the design of preclinical and clinical studies. By elucidating the enzymes, metabolites, and pathways involved, researchers can better predict drug-drug interactions, understand inter-individual variability, and optimize therapeutic strategies.

Phase I and Phase II Metabolism of Noscapine

Noscapine undergoes extensive Phase I and Phase II metabolism, primarily in the liver, to facilitate its excretion. Phase I reactions, catalyzed by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions, mediated by UDP-glucuronosyltransferases (UGTs), conjugate these groups with endogenous molecules to increase water solubility.

Key Metabolic Enzymes and Their Roles

Several drug-metabolizing enzymes are implicated in the biotransformation of noscapine.[1][2] The principal enzymes and their contributions are summarized below.

Table 1: Key Enzymes Involved in Noscapine Metabolism

Enzyme FamilySpecific IsoformsPrimary Metabolic RoleReference
Cytochrome P450 (CYP) CYP3A4, CYP2C9, CYP3A5, CYP2C19, CYP1A1/2, CYP2D6, CYP2C8, CYP3A7O-demethylation, N-demethylation, hydroxylation, cleavage of the methylenedioxy group, and formation of catechol intermediates. CYP3A4 and CYP2C9 are major contributors.[2][3][2]
UDP-glucuronosyltransferase (UGT) UGT1A1, UGT1A3, UGT1A9, UGT2B7Glucuronidation of hydroxylated and demethylated metabolites.
Major Metabolites of Noscapine

The metabolism of noscapine results in the formation of several metabolites, many of which have been identified in in vitro and in vivo systems. The primary metabolites are detailed in the following table.

Table 2: Major Metabolites of Noscapine

MetaboliteDescriptionMetabolic Pathway
O-desmethyl-noscapine Demethylation at one of the methoxy groups.Phase I (CYP-mediated)
N-desmethyl-noscapine Demethylation at the nitrogen atom.Phase I (CYP-mediated)
Hydroxylated noscapine Addition of a hydroxyl group.Phase I (CYP-mediated)
Catechol metabolite Formation of a catechol group through cleavage of the methylenedioxy bridge.Phase I (CYP3A4 and CYP2C9 mediated)
Noscapine glucuronides Conjugation of glucuronic acid to hydroxylated or demethylated metabolites.Phase II (UGT-mediated)
Meconine and Cotarnine Products of C-C bond cleavage.Phase I (CYP-mediated)

Quantitative Insights into Noscapine Metabolism

Understanding the kinetics of noscapine metabolism is essential for predicting its clearance and potential for drug-drug interactions. While comprehensive kinetic data for all metabolic pathways are not yet available, some key parameters have been reported.

Enzyme Inhibition Kinetics

Noscapine has been shown to be a time-dependent inhibitor of CYP3A4 and CYP2C9, which has implications for co-administered drugs metabolized by these enzymes.

Table 3: Inhibition Constants (Ki) and IC50 Values for Noscapine

EnzymeInhibition TypeKi (µM)IC50 (µM)Reference
CYP3A4 Competitive / Time-Dependent5.2 / 9.3 (KI)10.8
CYP2C9 Non-competitive / Time-Dependent8.8 / 8.9 (KI)13.3
Metabolite Formation Kinetics

The formation of the catechol metabolite of noscapine, a key step in its bioactivation, has been characterized kinetically in human liver microsomes.

Table 4: Kinetic Parameters for Catechol Metabolite Formation

ParameterValueReference
Km (µM) 8.2 ± 0.9
Vmax (pmol/min/mg protein) 335.5 ± 13.1

Comparative Pharmacokinetics of Noscapine

The pharmacokinetic profile of noscapine exhibits significant inter-species and inter-individual variability. A summary of key pharmacokinetic parameters in humans and mice is presented below to aid in the translation of preclinical findings.

Table 5: Comparative Pharmacokinetic Parameters of Noscapine

ParameterHumanMouseReference
Route of Administration OralOral
Dose 50 mg75 - 300 mg/kg
Bioavailability (%) ~30~31.5
Tmax (h) 10.46 - 1.5
Cmax 182 ng/mL12.74 - 46.73 µg/mL
Half-life (t1/2) ~2 hoursNot explicitly stated
Clearance 4.78 L/h4.78 L/h

Experimental Protocols for Studying Noscapine Metabolism

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of noscapine in a human liver microsomal system.

Materials:

  • Human Liver Microsomes (pooled)

  • Noscapine

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Internal standard for analytical quantification

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a stock solution of noscapine in a suitable solvent (e.g., DMSO, acetonitrile). Prepare working solutions of the NADPH regenerating system and other reagents in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration typically 0.5-1 mg/mL), phosphate buffer, and MgCl₂ at 37°C for a few minutes.

  • Initiation: Add noscapine to the incubation mixture to achieve the desired final concentration. Pre-incubate for a short period. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new tube or vial for analysis by LC-MS/MS.

Analytical Methodology: UPLC-QTOF-MS

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is a powerful technique for the separation, identification, and quantification of noscapine and its metabolites.

Instrumentation:

  • UPLC system with a suitable reversed-phase column (e.g., C18)

  • QTOF mass spectrometer with an electrospray ionization (ESI) source

Typical Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the compounds, followed by a re-equilibration step.

  • Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for noscapine and its metabolites.

  • Data Acquisition: Full scan MS and data-dependent MS/MS (or targeted MS/MS) should be performed to obtain accurate mass measurements for parent ions and their fragmentation patterns.

  • Metabolite Identification: Putative metabolites are identified based on their accurate mass, retention time, and MS/MS fragmentation patterns compared to the parent drug.

Signaling Pathways and Experimental Workflows

Noscapine Metabolic Pathway

The metabolic transformation of noscapine involves a series of enzymatic reactions leading to various metabolites.

Noscapine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Noscapine Noscapine O_desmethyl O-desmethyl- noscapine Noscapine->O_desmethyl CYP450s (e.g., CYP3A4, CYP2C9) N_desmethyl N-desmethyl- noscapine Noscapine->N_desmethyl CYP450s (e.g., CYP3A4, CYP2C9) Hydroxylated Hydroxylated noscapine Noscapine->Hydroxylated CYP450s (e.g., CYP3A4, CYP2C9) Catechol Catechol metabolite Noscapine->Catechol CYP450s (e.g., CYP3A4, CYP2C9) Meconine_Cotarnine Meconine + Cotarnine Noscapine->Meconine_Cotarnine CYP450s (e.g., CYP3A4, CYP2C9) Glucuronides Noscapine Glucuronides O_desmethyl->Glucuronides UGTs (e.g., UGT1A1, UGT2B7) Hydroxylated->Glucuronides UGTs (e.g., UGT1A1, UGT2B7) Catechol->Glucuronides UGTs (e.g., UGT1A1, UGT2B7)

Overview of Noscapine Phase I and Phase II Metabolism.
Experimental Workflow for Noscapine Metabolism Studies

A typical workflow for investigating the metabolism of noscapine is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HLM Human Liver Microsomes Incubation Incubation with Noscapine & Cofactors HLM->Incubation Recombinant Recombinant Enzymes (CYPs, UGTs) Recombinant->Incubation Analysis_in_vitro LC-MS/MS Analysis Incubation->Analysis_in_vitro Metabolite_ID Metabolite Identification Analysis_in_vitro->Metabolite_ID Kinetics Enzyme Kinetics (Km, Vmax, Ki) Analysis_in_vitro->Kinetics Animal_Model Animal Model (e.g., Mouse) Dosing Noscapine Administration Animal_Model->Dosing Sample_Collection Plasma/Urine/Feces Collection Dosing->Sample_Collection Analysis_in_vivo LC-MS/MS Analysis Sample_Collection->Analysis_in_vivo PK_Analysis Pharmacokinetic Analysis Analysis_in_vivo->PK_Analysis Metabolite_Profiling Metabolite Profiling Analysis_in_vivo->Metabolite_Profiling

A generalized workflow for in vitro and in vivo noscapine metabolism studies.
Noscapine-Induced Apoptosis Signaling Pathway

Noscapine is known to induce apoptosis in cancer cells through the intrinsic pathway.

Apoptosis_Pathway Noscapine Noscapine Microtubules Microtubules Noscapine->Microtubules disrupts dynamics Bcl2 Bcl-2 Microtubules->Bcl2 downregulates Bax Bax Microtubules->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Simplified representation of the noscapine-induced intrinsic apoptosis pathway.
Noscapine's Modulation of the NF-κB Signaling Pathway

Noscapine has been shown to sensitize cancer cells to chemotherapeutic agents by inhibiting the NF-κB signaling pathway.

NFkB_Pathway Noscapine Noscapine IKK IKK Noscapine->IKK inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR binds TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IKK->NFkB activates IkBa->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression (Survival, Proliferation) NFkB->Gene_Expression promotes

Mechanism of noscapine-mediated inhibition of the NF-κB pathway.

Conclusion

This technical guide provides a comprehensive overview of noscapine metabolism, offering valuable data and protocols for researchers in drug development. A thorough understanding of its metabolic pathways, the enzymes involved, and its pharmacokinetic profile is paramount for designing effective and safe therapeutic strategies. The provided quantitative data, experimental methodologies, and pathway diagrams serve as a foundational resource for future investigations into this promising anti-cancer agent. Further research is warranted to fully elucidate the kinetic parameters of all metabolic transformations and to explore the clinical implications of the observed signaling pathway modulations.

References

An In-depth Technical Guide on Noscapine-13C,d3 for Preliminary In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Noscapine-13C,d3, a stable isotope-labeled form of the phthalideisoquinoline alkaloid, noscapine. While noscapine itself has been extensively studied for its anticancer properties, this guide focuses on the utility of this compound in preliminary in vitro research, aiding in the elucidation of metabolic pathways, pharmacokinetic properties, and as a quantitative tool in bioanalytical assays.

Introduction to Noscapine and its Labeled Analog

Noscapine is a naturally occurring alkaloid found in the opium poppy (Papaver somniferum) that has been traditionally used as an antitussive agent[1][2]. Unlike other opium alkaloids, it is non-narcotic and has a favorable safety profile[2][3]. More recently, noscapine has garnered significant interest for its potential as an anticancer agent. It exerts its effects by modulating microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells[4].

This compound is a synthetic, stable isotope-labeled version of noscapine, incorporating one Carbon-13 atom and three deuterium atoms. This labeling does not significantly alter the compound's chemical or biological properties but provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based applications. Its primary application is as an internal standard for the accurate quantification of noscapine in complex biological matrices by GC- or LC-MS. However, its utility extends to various preliminary in vitro studies that are crucial in early-stage drug development.

Physicochemical Properties of this compound

PropertyValue
Formal Name (3S)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-13C-d3-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone
CAS Number 1217680-57-3
Molecular Formula C₂₁[¹³C]H₂₀D₃NO₇
Molecular Weight 417.4 g/mol
Purity ≥99% deuterated forms (d₁-d₃)
Form Solid
Solubility Soluble in DMSO

Data sourced from multiple chemical suppliers.

In Vitro Anticancer Activity of Noscapine (Parent Compound)

The following tables summarize the in vitro anticancer activity of unlabeled noscapine across various cancer cell lines. This data provides a baseline for designing studies where this compound could be used to investigate the parent compound's behavior.

Table 1: IC₅₀ Values of Noscapine in Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Reference
C6Rat Glioma250 (at 72h)
HeLaCervical Cancer25
Thymocytes-10
MCF-7Breast Cancer42.3
Renal 1983Bladder Cancer39.1
MIA PaCa-2Pancreatic Cancer1-1.7 (analogs)
A549Lung Cancer73
U87Glioblastoma46.8
U251Glioblastoma (resistant)75.4
4T1Mammary Carcinoma215.5
Table 2: Effects of Noscapine on Cell Cycle and Apoptosis
Cell LineEffectConcentrationReference
HeLaG2/M phase arrest20 µM
HeLaApoptosis induction25 µM
HepG2, Huh7Apoptosis inductionNot specified
A549Cell cycle arrest, Apoptosis32 µM (tryptophan conjugate)
4T1Apoptosis induction11.2-54.5 µM (amino acid conjugates)

Mechanism of Action of Noscapine

Noscapine's primary mechanism of anticancer activity involves its interaction with tubulin, the protein subunit of microtubules. Unlike other microtubule-targeting agents like taxanes and vinca alkaloids, noscapine does not cause significant microtubule polymerization or depolymerization. Instead, it subtly alters microtubule dynamics, leading to a mitotic block and subsequent induction of apoptosis. This process triggers intrinsic apoptotic pathways involving the Bcl-2 family of proteins and the activation of caspases.

Noscapine_Signaling_Pathway Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin Binds to Microtubules Microtubule Dynamics (Altered) Tubulin->Microtubules Disrupts MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces Bcl2 Bcl-2/Bax Ratio (Decreased) Apoptosis->Bcl2 Caspase Caspase Activation Apoptosis->Caspase PARP PARP Cleavage Caspase->PARP

Noscapine's mechanism of action leading to apoptosis.

Experimental Protocols for In Vitro Studies Using this compound

The primary advantage of using this compound in preliminary in vitro studies is to trace and quantify the molecule and its metabolites accurately. Below are detailed protocols for key experiments where this labeled compound would be essential.

In Vitro Drug Metabolism using Liver Microsomes

This protocol aims to identify and quantify the metabolites of noscapine formed by liver enzymes.

Objective: To determine the metabolic profile of noscapine and the rate of its metabolism in a liver microsomal model.

Materials:

  • Noscapine

  • This compound (for use as an internal standard)

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching and protein precipitation)

  • LC-MS/MS system

Methodology:

  • Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add noscapine (at a desired concentration, e.g., 1-10 µM) to the pre-warmed incubation mixture to start the reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid and a known concentration of this compound as the internal standard.

  • Protein Precipitation and Sample Preparation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS. Develop a method to separate noscapine from its potential metabolites and to detect both the parent compound and its labeled internal standard.

  • Data Analysis: Quantify the amount of noscapine remaining at each time point by comparing its peak area to that of the this compound internal standard. Identify potential metabolites by searching for expected mass shifts (e.g., demethylation, hydroxylation).

Metabolism_Workflow cluster_prep 1. Incubation Preparation cluster_reaction 2. Reaction cluster_sampling 3. Sampling and Quenching cluster_analysis 4. Analysis Microsomes Liver Microsomes AddNoscapine Add Noscapine NADPH NADPH System Buffer Buffer (37°C) Incubate Incubate at 37°C AddNoscapine->Incubate Aliquots Take Aliquots (Time Points) Incubate->Aliquots Quench Quench with ACN + This compound Aliquots->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Workflow for in vitro drug metabolism study.
Cell Permeability and Transport Assay

This protocol is designed to assess the ability of noscapine to cross cell membranes, a critical factor for its bioavailability and efficacy.

Objective: To quantify the influx and efflux of noscapine in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate and grow to a confluent monolayer.

  • Treatment: Replace the culture medium with a fresh medium containing a known concentration of this compound. The use of the labeled compound allows for differentiation from any endogenous interferences.

  • Time-course Incubation: Incubate the cells for different durations (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

  • Sample Collection (Extracellular): At each time point, collect an aliquot of the culture medium to measure the extracellular concentration of this compound.

  • Cell Washing: At each time point, wash the cells multiple times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add lysis buffer to the wells to lyse the cells and release the intracellular contents.

  • Sample Preparation: Collect the cell lysate and perform protein precipitation with cold acetonitrile. Centrifuge to pellet debris.

  • LC-MS/MS Analysis: Analyze both the extracellular medium samples and the intracellular lysate samples by LC-MS/MS to quantify the concentration of this compound. A standard curve prepared with this compound will be necessary.

  • Data Analysis: Calculate the intracellular accumulation of this compound over time. This data can be used to determine permeability and transport kinetics.

Logical Framework for the Use of Stable Isotope Labeling

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug development research. The fundamental principle is the ability to differentiate the administered compound from endogenous molecules and to provide a robust internal standard for quantification.

Logical_Framework cluster_problem The Challenge cluster_solution The Solution cluster_properties Key Properties of SIL Drug cluster_application Application cluster_outcome The Outcome Problem Accurate quantification of a drug in a complex biological matrix SIL Stable Isotope Labeled (SIL) Drug (e.g., this compound) Problem->SIL Prop1 Chemically identical to the analyte SIL->Prop1 Prop2 Different mass-to-charge ratio (m/z) SIL->Prop2 IS Use as an Internal Standard (IS) in Mass Spectrometry Prop1->IS Prop2->IS Outcome Correction for matrix effects and variability in sample processing, leading to high accuracy and precision IS->Outcome

References

The Safety and Handling of Noscapine-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and core applications of Noscapine-13C,d3, an isotopically labeled form of the phthalideisoquinoline alkaloid, noscapine. This document is intended to serve as a key resource for laboratory personnel, ensuring safe operational procedures and outlining its utility in research and development.

Chemical and Physical Properties

This compound is a stable, isotopically labeled version of noscapine, where one carbon atom is replaced with its heavy isotope, Carbon-13, and three hydrogen atoms are replaced with deuterium. This labeling renders the molecule invaluable for a variety of analytical applications, particularly in mass spectrometry-based quantification, without altering its fundamental chemical properties.

PropertyValue
Chemical Formula C₂₁¹³CH₂₀D₃NO₇
Molecular Weight Approximately 417.4 g/mol
Appearance Solid
Solubility Soluble in DMSO

Safety and Hazard Information

The primary safety considerations for this compound are dictated by the toxicological properties of the parent compound, noscapine. The isotopic labeling does not confer any additional chemical or biological hazards. Noscapine is classified as harmful if swallowed.

Hazard Identification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation
Toxicological Data (for unlabeled Noscapine)

Quantitative toxicity data for the isotopically labeled this compound is not available. The following data for unlabeled noscapine should be used as a conservative reference.

| Test | Species | Route | Value | |---|---|---| | LD50 | Mouse | Oral | 853 mg/kg[1] | | LD50 | Mouse | Intraperitoneal | 581 mg/kg[1] | | LD50 | Mouse | Subcutaneous | 700 mg/kg[1] |

Genotoxicity: Some studies have investigated the genotoxic effects of noscapine. One study on a human prostate cancer cell line (DU145) indicated that noscapine induced DNA damage at concentrations near its IC50 value[2][3].

Carcinogenicity: Information on the carcinogenicity of noscapine is limited.

Teratogenicity: Animal reproduction studies have suggested potential adverse effects on the fetus. Therefore, handling by pregnant individuals should be approached with extreme caution.

Handling and Storage

Given the cytotoxic potential of noscapine, appropriate handling procedures are crucial to minimize exposure.

Personal Protective Equipment (PPE)
  • Gloves: Wear two pairs of nitrile or neoprene gloves. Change gloves frequently, especially if contamination is suspected.

  • Lab Coat: A disposable, back-fastening gown made of low-permeability fabric is required.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Respiratory Protection: For handling powders outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is necessary.

Engineering Controls
  • All handling of powdered this compound should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.

  • Use a plastic-backed absorbent pad on the work surface to contain any potential spills.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • For long-term storage, refer to the manufacturer's certificate of analysis, though -20°C is a common recommendation.

Spill and Disposal Procedures
  • In case of a spill, evacuate the area and prevent others from entering.

  • Wear appropriate PPE before cleaning up the spill.

  • For powdered spills, carefully sweep to avoid generating dust or use a wet-wipe method.

  • Collect all contaminated materials in a sealed container labeled as "Cytotoxic Waste."

  • Dispose of all waste, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for cytotoxic waste.

Experimental Protocols and Applications

This compound is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Its identical chemical behavior and distinct mass allow for accurate quantification of unlabeled noscapine in complex biological matrices.

Generalized Protocol for Quantification of Noscapine in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a generalized procedure and should be optimized and validated for specific instrumentation and experimental conditions.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing a known concentration of this compound.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both noscapine and this compound. The exact m/z values will need to be determined empirically on the specific instrument.

    • Data Analysis: The concentration of noscapine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of noscapine.

Mechanism of Action and Signaling Pathways

Understanding the biological activity of noscapine is crucial for interpreting experimental results. Noscapine exerts its anticancer effects primarily through its interaction with tubulin and modulation of key signaling pathways.

Interaction with Tubulin

Noscapine binds to tubulin, the protein subunit of microtubules. This binding alters microtubule dynamics, leading to a mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis in cancer cells. Unlike some other microtubule-targeting agents, noscapine does not significantly alter the total polymer mass of microtubules.

Tubulin_Interaction Noscapine Noscapine Tubulin α/β-Tubulin Heterodimer Noscapine->Tubulin Binds to Microtubule Microtubule Noscapine->Microtubule Alters Dynamics Tubulin->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Dysfunction leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Noscapine's interaction with the tubulin-microtubule system.
Modulation of the NF-κB Signaling Pathway

Noscapine has been shown to inhibit the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). NF-κB plays a critical role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, noscapine can sensitize cancer cells to apoptosis induced by chemotherapeutic agents and cytokines. The inhibition occurs through the suppression of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.

NFkB_Pathway cluster_stimulus Stimulus (e.g., TNFα) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNFα IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Releases NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Noscapine Noscapine Noscapine->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Gene Expression (Survival, Proliferation) DNA->Gene_Expression Promotes

Inhibition of the NF-κB signaling pathway by Noscapine.

Metabolism

Noscapine undergoes extensive first-pass metabolism, primarily in the liver. The main metabolic pathways include O-demethylation, C-C bond cleavage, and cleavage of the methylenedioxy group. Several cytochrome P450 (CYP) enzymes are involved in its metabolism, with CYP3A4, CYP2C9, and CYP2C19 playing significant roles. The major metabolites are cotarnine and meconine.

Metabolism_Pathway Noscapine Noscapine PhaseI Phase I Metabolism (Liver) Noscapine->PhaseI Metabolites Metabolites (e.g., Cotarnine, Meconine, O-demethylated derivatives) PhaseI->Metabolites CYP_Enzymes CYP3A4, CYP2C9, CYP2C19, etc. CYP_Enzymes->PhaseI Catalyzes PhaseII Phase II Metabolism (Glucuronidation) Metabolites->PhaseII Excretion Excretion (Urine, Feces) PhaseII->Excretion

Simplified metabolic pathway of Noscapine.

Conclusion

This compound is a valuable tool for researchers, providing a reliable internal standard for the accurate quantification of noscapine. While the isotopic labeling does not impart additional radiological hazards, the inherent cytotoxic and toxicological properties of the parent noscapine molecule necessitate strict adherence to safety and handling protocols. A thorough understanding of its mechanism of action and metabolic fate is essential for the design and interpretation of experiments. This guide serves as a foundational resource to ensure the safe and effective use of this compound in a laboratory setting.

References

Methodological & Application

Application Note: High-Throughput Quantification of Noscapine in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Noscapine, a phthalideisoquinoline alkaloid derived from opium, is primarily utilized as a cough suppressant. Emerging research has also highlighted its potential as an anti-tumor agent, attributed to its interaction with microtubules. Unlike other microtubule-targeting agents, noscapine exhibits low toxicity, making it a promising candidate for further investigation in cancer therapy.[1] Accurate and reliable quantification of noscapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of noscapine in human plasma, employing a stable isotope-labeled internal standard, Noscapine-13C,d3, to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for variability in sample preparation and matrix effects.[2]

Experimental Protocols

1. Materials and Reagents

  • Analytes: Noscapine hydrochloride (purity ≥98%), this compound (isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Reagents: Human plasma (K2-EDTA as anticoagulant), Diethyl ether (ACS grade)

  • Stock Solutions: Prepare individual stock solutions of noscapine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the noscapine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution to a final concentration of 100 ng/mL in the same diluent.

2. Instrumentation

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data System: Software for instrument control, data acquisition, and processing.

3. LC-MS/MS Method

3.1. Liquid Chromatography Conditions

A C18 analytical column is commonly used for the separation of noscapine.[3][4]

ParameterCondition
Analytical Column C18 column (e.g., 100 x 2.0 mm, 3 µm) with a compatible guard column[4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.35 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

3.2. Mass Spectrometry Conditions

The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Noscapine: m/z 414.0 → 220.1
This compound: m/z 418.0 → 221.1 (Predicted)
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Note: MS parameters should be optimized for the specific instrument being used.

4. Sample Preparation (Liquid-Liquid Extraction)

Liquid-liquid extraction is a common and effective method for extracting noscapine from plasma.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.

  • Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample and vortex.

  • Add 1 mL of diethyl ether, cap the tube, and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes at 4 °C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure its reliability for the intended application. Key validation parameters are summarized below.

Quantitative Data Summary

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Calibration Range -0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 6.7%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 6.7%
Accuracy (%RE) Within ±15% (±20% at LLOQ)< 3.0%
Recovery Consistent and reproducible> 80%
Matrix Effect IS-normalized matrix factor within acceptable limitsConsistent across different lots of plasma
Stability (Freeze-thaw, Short-term, Long-term) Analyte concentration within ±15% of nominalStable under typical laboratory conditions

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add IS (this compound) plasma->add_is alkalinize Alkalinize (NaOH) add_is->alkalinize extract Liquid-Liquid Extraction (Diethyl Ether) alkalinize->extract centrifuge Centrifuge extract->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate_lc Chromatographic Separation (C18 Column) inject->separate_lc ionize Electrospray Ionization (ESI+) separate_lc->ionize detect_ms Tandem Mass Spectrometry (MRM) ionize->detect_ms integrate Peak Integration detect_ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify report Report Concentration quantify->report

Caption: Experimental workflow for Noscapine quantification.

logical_relationship start Start sample_collection Biological Sample Collection start->sample_collection sample_preparation Sample Preparation (LLE) sample_collection->sample_preparation instrumental_analysis LC-MS/MS Analysis sample_preparation->instrumental_analysis validation Method Validation sample_preparation->validation data_analysis Data Analysis & Quantification instrumental_analysis->data_analysis instrumental_analysis->validation result Final Concentration data_analysis->result data_analysis->validation

Caption: Logical steps in the bioanalytical method.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of noscapine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the highest level of accuracy and precision, making this method suitable for regulated bioanalysis in clinical and research settings. The described sample preparation technique is efficient, and the chromatographic and mass spectrometric conditions are optimized for sensitivity and selectivity. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Protocol for the Quantitation of Noscapine using Noscapine-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of noscapine in biological matrices, such as human plasma, using Noscapine-13C,d3 as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[1][2][3] This protocol is intended for use by professionals trained in bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Noscapine is a phthalideisoquinoline alkaloid derived from the opium poppy, primarily used as a cough suppressant.[4] Emerging research has highlighted its potential as an anti-cancer agent, leading to increased interest in its pharmacokinetic and metabolic profiles. Accurate and reliable quantification of noscapine in biological samples is crucial for these studies. This compound is a stable isotope-labeled version of noscapine, making it an ideal internal standard for quantitative analysis by LC-MS/MS.[5] Its chemical and physical properties are nearly identical to that of noscapine, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.

Experimental Protocol

This protocol outlines a validated method for the determination of noscapine in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as the internal standard.

Materials and Reagents
  • Noscapine (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Water (Ultrapure, e.g., Milli-Q)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve noscapine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of noscapine by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Solid Phase Extraction - SPE)
  • Spiking: To 100 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the Internal Standard Working Solution (100 ng/mL). For calibration standards, also add the appropriate noscapine working standard solution.

  • Precipitation: Add 200 µL of 0.1% formic acid in acetonitrile to each sample. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the noscapine and this compound from the cartridges with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Instrumentation and Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API series)

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Table 1: UPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.0595
3.1955
4.0955

Table 2: Mass Spectrometry MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Noscapine414.2220.13025
This compound418.2224.13025

Data Analysis and Quantitative Data Summary

The concentration of noscapine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of noscapine in the unknown samples is then interpolated from this curve.

Table 3: Typical Calibration Curve Parameters for Noscapine in Human Plasma

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85 - 115%
Precision at LLOQ (%CV)< 20%

Table 4: Precision and Accuracy Data for Quality Control (QC) Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC3< 1590 - 110< 1590 - 110
Mid QC100< 1590 - 110< 1590 - 110
High QC800< 1590 - 110< 1590 - 110

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike_is Spike with this compound plasma->spike_is precipitate Protein Precipitation (Acetonitrile + Formic Acid) spike_is->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute evaporate Evaporation & Reconstitution elute->evaporate inject Inject into UPLC-MS/MS evaporate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Noscapine / IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for the quantification of noscapine.

Noscapine Metabolism Signaling Pathway

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Noscapine Noscapine O_Demethylation O-Demethylation Noscapine->O_Demethylation N_Demethylation N-Demethylation Noscapine->N_Demethylation Hydroxylation Hydroxylation Noscapine->Hydroxylation CC_Cleavage C-C Cleavage Noscapine->CC_Cleavage Metabolites Metabolites O_Demethylation->Metabolites N_Demethylation->Metabolites Hydroxylation->Metabolites CC_Cleavage->Metabolites Glucuronidation Glucuronidation Excretion Excretion Glucuronidation->Excretion Metabolites->Glucuronidation

Caption: Simplified metabolic pathway of noscapine.

References

Application Notes and Protocols for Pharmacokinetic Studies of Noscapine using Noscapine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine, a phthalideisoquinoline alkaloid derived from opium, has long been used as an antitussive agent.[1] More recently, its potential as an anti-cancer therapeutic has garnered significant interest, leading to its investigation in clinical trials.[1] Accurate and reliable quantification of noscapine in biological matrices is paramount for elucidating its pharmacokinetic profile, which is essential for dose optimization and understanding its therapeutic window. The use of a stable isotope-labeled internal standard, such as Noscapine-13C,d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification, offering high precision and accuracy by correcting for matrix effects and variability in sample processing.[2]

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of noscapine. It is intended to guide researchers, scientists, and drug development professionals in designing and executing robust bioanalytical assays to support preclinical and clinical research.

Data Presentation

Table 1: Pharmacokinetic Parameters of Noscapine in Humans (Oral Administration)
DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)Reference
50 mg1821-2.07-[3]
150 mg---2.630[4]
100 mg--Disproportionate increase with dose4.5-
200 mg--Disproportionate increase with dose4.5-
300 mg--Disproportionate increase with dose4.5-
Table 2: Pharmacokinetic Parameters of Noscapine in Mice
RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (h·µg/mL)Clearance (L/h)Vd (L)Bioavailability (%)Reference
IV107.88 (at 5 min)--4.785.05-
Oral7512.741.1253.42--31.5 (mean)
Oral15023.241.5064.08--31.5 (mean)
Oral30046.730.46198.35--31.5 (mean)

Experimental Protocols

Bioanalytical Method for Noscapine Quantification in Human Plasma using UPLC-MS/MS

This protocol outlines a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of noscapine in human plasma, utilizing this compound as an internal standard.

1.1. Materials and Reagents

  • Noscapine reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

1.2. Stock and Working Solutions Preparation

  • Noscapine Stock Solution (1 mg/mL): Accurately weigh and dissolve noscapine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Noscapine Working Solutions: Prepare a series of working solutions for calibration standards and quality controls (QCs) by serially diluting the noscapine stock solution with 50% methanol.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50% methanol.

1.3. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples, calibration standards, and QCs at room temperature.

  • To 100 µL of plasma, add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

1.4. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.0 min: Hold at 5% A

    • 3.0-3.1 min: Linear gradient to 95% A

    • 3.1-4.0 min: Hold at 95% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Noscapine: m/z 414.1 > 220.1

    • This compound: m/z 418.1 > 221.1 (Note: The precursor ion reflects the addition of one 13C and three deuterium atoms. The fragment ion may vary, but a logical fragmentation would involve the deuterated methyl group).

  • Data Analysis: Integrate the peak areas of noscapine and this compound. Calculate the peak area ratio (Noscapine/Noscapine-13C,d3). Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (1/x²).

1.5. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Pharmacokinetic Study Protocol

2.1. Study Design

A typical pharmacokinetic study in healthy human volunteers would involve a single oral administration of a defined dose of noscapine. Blood samples are collected at predetermined time points.

2.2. Subjects

  • A sufficient number of healthy male and/or female volunteers.

  • Informed consent must be obtained from all subjects.

  • Subjects should be screened for any conditions that might interfere with the study.

2.3. Dosing

  • Administer a single oral dose of noscapine (e.g., 100 mg tablet) with a standardized volume of water after an overnight fast.

2.4. Blood Sampling

  • Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Sampling time points could be pre-dose (0 h) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

2.5. Pharmacokinetic Analysis

  • Analyze the plasma samples for noscapine concentrations using the validated UPLC-MS/MS method described above.

  • Use non-compartmental analysis to determine the following pharmacokinetic parameters:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

    • AUC0-∞ (Area under the plasma concentration-time curve from time 0 to infinity)

    • t1/2 (Elimination half-life)

    • CL/F (Apparent total clearance)

    • Vd/F (Apparent volume of distribution)

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is vortex1 Vortex is->vortex1 acid Add 0.1% Formic Acid vortex1->acid vortex2 Vortex acid->vortex2 spe Solid-Phase Extraction vortex2->spe evap Evaporate to Dryness spe->evap recon Reconstitute in Mobile Phase evap->recon analysis UPLC-MS/MS Analysis recon->analysis uplc UPLC Separation (C18 Column) analysis->uplc ms Mass Spectrometry (ESI+, MRM) uplc->ms data Data Acquisition (Peak Areas) ms->data ratio Calculate Peak Area Ratio (Noscapine / IS) data->ratio cal_curve Construct Calibration Curve ratio->cal_curve concentration Determine Plasma Concentration cal_curve->concentration

Caption: Experimental workflow for the quantification of Noscapine.

G cluster_study Pharmacokinetic Study cluster_pk_analysis Pharmacokinetic Analysis dosing Oral Administration of Noscapine sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis Bioanalysis (UPLC-MS/MS) processing->analysis concentration_time Plasma Concentration-Time Data analysis->concentration_time nca Non-Compartmental Analysis concentration_time->nca parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) nca->parameters

Caption: Logical workflow for a pharmacokinetic study of Noscapine.

References

Application Note: High-Throughput Bioanalytical Method for Noscapine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Noscapine in human plasma. The method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS) and incorporates Noscapine-13C,d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A streamlined protein precipitation procedure is employed for sample preparation, making the method suitable for high-throughput analysis in clinical and preclinical studies. The method has been validated according to the general principles outlined in international guidelines for bioanalytical method validation.

Introduction

Noscapine is a phthalideisoquinoline alkaloid derived from the opium poppy, primarily used as an antitussive agent.[1] Emerging research has highlighted its potential as an anti-cancer agent due to its ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[2] As interest in the therapeutic potential of Noscapine grows, the need for a reliable and validated bioanalytical method for its quantification in biological matrices is critical for pharmacokinetic and toxicokinetic studies.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis.[3] A SIL-IS, such as this compound, shares near-identical physicochemical properties with the analyte, ensuring that it co-elutes and experiences similar ionization effects.[3] This co-behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior data quality.[3]

This application note provides a comprehensive protocol for the extraction and analysis of Noscapine from human plasma, along with performance data from the method validation.

Experimental

Materials and Reagents
  • Analytes: Noscapine (analytical standard grade), this compound (Internal Standard)

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure, 18.2 MΩ·cm)

  • Biological Matrix: Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Noscapine and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the Noscapine stock solution with a 50:50 (v/v) mixture of acetonitrile and water. A working internal standard solution of this compound was also prepared in the same diluent.

Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Bioanalytical Protocol

A streamlined protein precipitation method was employed for the extraction of Noscapine from human plasma.

Sample Preparation
  • Allow plasma samples, calibration standards, and QCs to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of each plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18 reversed-phase, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient As described in the table below

Gradient Elution Program

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.095
3.120
4.020

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Noscapine 414.2220.1100
This compound 418.2221.1100

Note: The fragmentation of Noscapine typically involves the cleavage of the bond between the tetrahydroisoquinoline and the meconine moieties, resulting in a characteristic product ion. The precursor ion for this compound is shifted by +4 Da due to the one 13C and three deuterium atoms. The corresponding product ion is shifted by +1 Da, assuming the charge is retained on the isoquinoline portion containing the nitrogen and the labeled methyl group.

Method Validation Summary

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, and stability, following the general principles outlined in regulatory guidelines.

Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1≤ 8.5± 7.2≤ 9.8± 6.5
Low QC3≤ 6.2± 5.1≤ 7.5± 4.8
Mid QC50≤ 5.5± 3.9≤ 6.8± 3.2
High QC400≤ 4.8± 2.7≤ 5.9± 2.1
Selectivity and Matrix Effect

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention time of Noscapine and its internal standard. The use of this compound effectively compensated for any potential matrix effects.

Recovery and Stability

The extraction recovery of Noscapine was consistent and reproducible across the QC levels. Noscapine was found to be stable in human plasma under various storage conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Thaw Plasma Samples, Standards, and QCs s2 Aliquot 50 µL of Plasma s1->s2 s3 Add 150 µL of IS in Acetonitrile s2->s3 s4 Vortex to Precipitate Proteins s3->s4 s5 Centrifuge at 14,000 rpm s4->s5 s6 Transfer Supernatant s5->s6 a1 Inject Supernatant (5 µL) s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (ESI+, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for the bioanalytical method.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Noscapine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple and efficient protein precipitation sample preparation protocol makes this method well-suited for supporting pharmacokinetic studies in drug development.

References

Application Notes and Protocols: The Use of Noscapine-13C,d3 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Noscapine-13C,d3, an isotopically labeled form of the anti-cancer agent Noscapine, in cancer cell line research. This document details its primary applications, relevant experimental protocols, and the underlying mechanisms of action of its unlabeled counterpart, Noscapine.

Introduction to Noscapine and its Labeled Analog

Noscapine, a phthalideisoquinoline alkaloid derived from opium, has demonstrated significant anti-tumor properties against a wide range of cancers, including breast, lung, ovarian, and colon cancer.[1] Its mechanism of action primarily involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[2] Unlike other microtubule-targeting agents, Noscapine exhibits minimal toxicity to normal cells, making it a promising candidate for cancer therapy.[3]

This compound is a stable isotope-labeled version of Noscapine. The incorporation of Carbon-13 (¹³C) and Deuterium (³H or d) atoms provides a distinct mass signature, making it an invaluable tool for specific analytical applications in cancer research.

Key Applications of this compound

The primary application of this compound in cancer cell line research is as an internal standard for quantitative analysis of Noscapine in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis as it corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements.[4]

This compound can also be employed in studies investigating the metabolic fate of Noscapine in cancer cells. By tracing the labeled compound and its metabolites, researchers can gain insights into how the drug is processed and eliminated by cancer cells, which can inform drug efficacy and resistance mechanisms.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of unlabeled Noscapine across various cancer cell lines. This data provides a reference for researchers designing experiments with Noscapine and its labeled analog.

Table 1: IC50 Values of Noscapine in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer73[5]
H460Non-Small Cell Lung Cancer34.7 ± 2.5
MCF-7Breast Cancer (ER+)45.8
MDA-MB-231Breast Cancer (Triple Negative)59.3
HeLaCervical Cancer25
1A9PTX10Ovarian Cancer22.7
B16LS9Murine Melanoma50
C6 (rat)Glioma250
Renal 1983Bladder Cancer39.1
Thymocyte10

Table 2: Effects of Noscapine on Apoptosis and Cell Cycle

Cancer Cell LineEffectObservationReference
A549Apoptosis Induction57% of cell population showed apoptosis after 24h treatment with Noscapine-tryptophan conjugate (32 µM)
H460Apoptosis InductionIncreased expression of cleaved caspase-3 and DNA fragmentation
Multiple Cell LinesCell Cycle ArrestArrest at G2/M phase
LoVo (colon)Apoptosis InductionMitochondria-mediated apoptosis

Experimental Protocols

In Vitro Cytotoxicity Assay using MTT

This protocol describes a general method to determine the cytotoxic effects of Noscapine on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Noscapine (unlabeled)

  • This compound (for use as an internal standard in subsequent analysis)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Noscapine in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Noscapine, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incuminate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting cell viability against drug concentration.

Quantitative Analysis of Noscapine in Cell Lysates by LC-MS

This protocol outlines the general steps for quantifying intracellular Noscapine levels using this compound as an internal standard.

Materials:

  • Treated cells from a cytotoxicity or mechanism of action study

  • This compound solution of a known concentration

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • After treatment with unlabeled Noscapine, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer or by sonication in methanol.

    • Add a known amount of this compound solution to each cell lysate sample. This serves as the internal standard.

    • Centrifuge the lysates to pellet cellular debris.

    • Collect the supernatant for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the supernatant onto an appropriate C18 analytical column.

    • Use a mobile phase gradient of water and acetonitrile with 0.1% formic acid to separate Noscapine from other cellular components.

    • Set the mass spectrometer to monitor the specific mass transitions for both unlabeled Noscapine and this compound.

  • Data Analysis:

    • Generate a standard curve using known concentrations of unlabeled Noscapine spiked with the same amount of this compound as the samples.

    • Calculate the ratio of the peak area of unlabeled Noscapine to the peak area of this compound for both the standards and the samples.

    • Determine the concentration of Noscapine in the cell lysates by interpolating the peak area ratios of the samples onto the standard curve.

Visualizing Mechanisms and Workflows

Noscapine's Mechanism of Action in Cancer Cells

Noscapine_Mechanism Noscapine Noscapine Tubulin Tubulin Binding Noscapine->Tubulin Microtubule Microtubule Dynamics Alteration Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Bax Bax (pro-apoptotic) Upregulation Apoptosis->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation Apoptosis->Bcl2 Caspases Caspase Activation Apoptosis->Caspases Quantitative_Workflow start Cancer Cell Culture treatment Treatment with unlabeled Noscapine start->treatment lysis Cell Lysis treatment->lysis spike Spike with This compound (Internal Standard) lysis->spike extraction Protein Precipitation & Supernatant Collection spike->extraction lcms LC-MS Analysis extraction->lcms quant Data Analysis & Quantification lcms->quant Apoptosis_Pathway Noscapine Noscapine Mitochondria Mitochondrial Stress Noscapine->Mitochondria Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 CytochromeC Cytochrome c Release Bax_Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note: Quantification of Noscapine in Plasma Samples by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine, a phthalideisoquinoline alkaloid found in opium, is primarily used as an antitussive agent. Recent studies have also highlighted its potential as an anti-tumor agent, leading to increased interest in its pharmacokinetic properties.[1][2][3] Accurate and sensitive quantification of noscapine in biological matrices such as plasma is crucial for pharmacokinetic studies, drug monitoring, and formulation development.[1][4] This application note provides a detailed protocol for the quantification of noscapine in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique renowned for its high sensitivity and selectivity.

Experimental Protocols

This section details the necessary materials, reagents, and procedures for the successful quantification of noscapine in plasma.

Materials and Reagents
  • Noscapine hydrochloride (Reference Standard)

  • Papaverine or Diphenhydramine (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ammonium Acetate

  • Formic Acid

  • 1-Octane Sulfonic Acid

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (blank, sourced from a certified vendor)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

  • Microcentrifuge tubes

  • Volumetric flasks and pipettes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

  • Analytical Column (e.g., Waters Sunfire C18, 250 x 4.6 mm, 5 µm; or Diamonsil C18)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve noscapine hydrochloride and the internal standard (IS), papaverine or diphenhydramine, in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the noscapine primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Dilute the internal standard primary stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation

Choose one of the following validated methods for plasma sample preparation:

Method 1: Protein Precipitation (PPT)

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS system.

Method 2: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma in a glass tube, add 20 µL of the internal standard working solution.

  • Add 1 mL of diethyl ether and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.

Method 3: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Mix 500 µL of plasma with 50 µL of the internal standard and 500 µL of 0.1M phosphate buffer (pH 6).

  • Load the mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

LC-MS Parameters

The following are recommended starting conditions that may require optimization based on the specific instrumentation used.

Liquid Chromatography Conditions

ParameterCondition 1Condition 2
Column Waters Sunfire C18 (250 x 4.6 mm, 5 µm)Diamonsil C18
Mobile Phase A 0.1% Formic acid in Water20 mM Ammonium Acetate, pH 4.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 80:20 (A:B) isocratic or a suitable gradient80:20 (A:B) isocratic
Flow Rate 0.8 mL/min1.0 mL/min
Injection Volume 10-50 µL10 µL
Column Temperature 45°CAmbient

Mass Spectrometry Conditions

ParameterSetting
Ionization Mode ESI Positive or APCI Positive
Capillary Voltage 2.6 kV
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
Source Temperature 145°C
Desolvation Temp. 400°C
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: MRM Transitions for Noscapine and Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Noscapine 414.1220.1
Papaverine (IS) 340.1325.1
Diphenhydramine(IS) 256.2167.1

Note: The exact m/z values may need to be optimized.

Quantitative Data Summary

The following tables summarize the performance characteristics of previously validated LC-MS methods for noscapine quantification in plasma.

Table 2: Linearity and Sensitivity

Linearity Range (ng/mL)LLOQ (ng/mL)Reference
0.1 - 1000.1
7.2 - 2707.2
1 - 1001
390 - 50,000390

Table 3: Accuracy and Precision

QC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
Low, Mid, High< 6.7%< 6.7%< 3.0%
Low, Mid, High< 15%< 15%89 - 114%

Table 4: Recovery

Extraction MethodRecovery (%)Reference
Liquid-Liquid Extraction~80%
Solid-Phase Extraction> 82%
Protein Precipitation~80%

Visualizations

The following diagrams illustrate the experimental workflow for quantifying noscapine in plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (Diethyl Ether) add_is->lle spe Solid-Phase Extraction (C18 Cartridge) add_is->spe vortex Vortex ppt->vortex lle->vortex evaporate Evaporate spe->evaporate centrifuge Centrifuge vortex->centrifuge vortex->centrifuge centrifuge->evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute evaporate->reconstitute evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for noscapine quantification.

logical_relationship cluster_validation Method Validation Parameters cluster_application Application linearity Linearity & Range pharmacokinetics Pharmacokinetic Studies linearity->pharmacokinetics accuracy Accuracy accuracy->pharmacokinetics precision Precision (Intra & Inter-day) precision->pharmacokinetics selectivity Selectivity selectivity->pharmacokinetics recovery Extraction Recovery recovery->pharmacokinetics stability Stability stability->pharmacokinetics

Caption: Key validation parameters for the LC-MS method.

Conclusion

The LC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of noscapine in plasma samples. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the provided quantitative data, offer a solid foundation for researchers in various fields. Proper method validation is essential to ensure the reliability of the results for pharmacokinetic and other quantitative studies.

References

Application Notes and Protocols: Noscapine-13C,d3 for Cellular Uptake and Transport Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy, has garnered significant attention for its potential as an anti-cancer agent. Its mechanism of action primarily involves the disruption of microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis in proliferating cells.[1][2] Unlike other microtubule-targeting agents, noscapine exhibits low toxicity to normal cells. Noscapine-13C,d3 is a stable isotope-labeled version of noscapine, designed for use as an internal standard in quantitative analyses by mass spectrometry (GC-MS or LC-MS).[3][4] This allows for precise and accurate measurement of noscapine concentrations in complex biological matrices, which is crucial for cellular uptake and transport studies.

These application notes provide detailed protocols for utilizing this compound in cellular uptake and transport assays, along with an overview of the relevant biological pathways.

Key Applications

  • Internal Standard: this compound is primarily used as an internal standard for the accurate quantification of unlabeled noscapine in cellular lysates and transport buffers.[3]

  • Cellular Uptake and Accumulation Studies: Determining the rate and extent to which noscapine enters and accumulates within cancer cells.

  • Efflux Transporter Assays: Investigating the role of efflux pumps, such as P-glycoprotein (P-gp), in the transport of noscapine.

  • Permeability Assays: Assessing the ability of noscapine to cross cellular monolayers, such as Caco-2 cells, to predict intestinal absorption.

  • Drug-Drug Interaction Studies: Evaluating the potential of co-administered compounds to affect the cellular transport of noscapine.

Quantitative Data Summary

The following table summarizes key quantitative data for unlabeled noscapine, which can serve as a reference for designing and interpreting experiments with this compound.

ParameterCell Line/ModelValueReference
IC50 (Apoptosis) HeLa25 µM
Thymocytes10 µM
IC50 (Proliferation) MCF-7 (Breast Cancer)42.3 µM
Renal 1983 (Bladder Cancer)39.1 µM
C6 Glioma (72h)250 µM
In Vivo Efficacy MCF-7 Mouse Xenograft120 mg/kg (tumor regression)
Permeability (Peff) Caco-2 & MDCK monolayerspH-dependent (pH 5.0 > 7.8)
Efflux Ratio (Peff) Caco-2 & MDCK monolayers< 2 (indicates no significant active efflux)

Signaling and Transport Pathways

Noscapine's Cellular Mechanism of Action

Noscapine exerts its anti-cancer effects primarily by modulating microtubule dynamics. Unlike taxanes or vinca alkaloids, it does not cause complete stabilization or destabilization but rather dampens the dynamic instability of microtubules. This leads to a prolonged mitotic phase, activation of the spindle assembly checkpoint, and ultimately, apoptosis.

Noscapine_Mechanism Noscapine's Cellular Mechanism of Action Noscapine Noscapine Tubulin α/β-Tubulin Dimers Noscapine->Tubulin Binds to Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Noscapine->Microtubules Modulates Dynamics Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Induces

Caption: Noscapine binds to tubulin, modulating microtubule dynamics and leading to cell cycle arrest and apoptosis.

Noscapine and P-glycoprotein (P-gp) Interaction

While noscapine itself is not a substrate for the P-gp efflux pump, it has been shown to modulate its activity. This is significant in the context of multi-drug resistant cancers, which often overexpress P-gp. Noscapine can act as a P-gp inhibitor, potentially enhancing the efficacy of other chemotherapeutic agents that are P-gp substrates.

Pgp_Interaction Noscapine's Interaction with P-glycoprotein cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug Other Chemotherapeutic Drug (P-gp Substrate) Drug->Pgp Effluxed by Noscapine Noscapine Noscapine->Pgp Inhibits Drug_out Drug outside cell Drug_in Drug inside cell Drug_out->Drug_in Influx Drug_in->Drug_out Efflux via P-gp

Caption: Noscapine inhibits the P-gp efflux pump, potentially increasing the intracellular concentration of other drugs.

Experimental Protocols

Protocol 1: Cellular Uptake Assay

This protocol details the measurement of noscapine uptake into cultured cancer cells using this compound as an internal standard for LC-MS/MS analysis.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Noscapine (unlabeled)

  • This compound (as internal standard)

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system

Experimental Workflow:

Uptake_Workflow Cellular Uptake Assay Workflow Start Seed cells in multi-well plates Incubate Incubate cells to desired confluency Start->Incubate Treat Treat cells with unlabeled Noscapine (various concentrations and time points) Incubate->Treat Wash Wash cells with ice-cold PBS to stop uptake Treat->Wash Lyse Lyse cells Wash->Lyse Spike Spike cell lysate with This compound (Internal Standard) Lyse->Spike Precipitate Protein precipitation with cold ACN Spike->Precipitate Centrifuge Centrifuge and collect supernatant Precipitate->Centrifuge Analyze Analyze by LC-MS/MS Centrifuge->Analyze

References

Application of Noscapine-13C,d3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine, a phthalideisoquinoline alkaloid derived from opium, has a long history as an antitussive agent.[1][2] More recently, it has garnered significant interest for its potential as a non-toxic, microtubule-binding anticancer agent.[2][3] Understanding the metabolic fate of noscapine is crucial for its development as a therapeutic agent, as metabolism influences its efficacy, safety, and potential for drug-drug interactions. Noscapine-13C,d3 is a stable isotope-labeled version of noscapine, which serves as an ideal internal standard for quantitative bioanalytical methods using mass spectrometry.[4] Its use is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical data in drug metabolism studies.

These application notes provide detailed protocols for utilizing this compound in key in vitro drug metabolism studies, including metabolic stability assessment and metabolite profiling.

Key Applications

The primary application of this compound is as an internal standard in mass spectrometry-based quantification of noscapine and its metabolites in various biological matrices. This is essential for:

  • Metabolic Stability Assays: To determine the rate at which noscapine is metabolized by liver microsomes or other enzyme systems.

  • Metabolite Identification and Profiling: To identify and quantify the metabolites of noscapine formed in vitro and in vivo.

  • Pharmacokinetic Studies: To accurately measure the concentration of noscapine in plasma, urine, and feces over time to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

Metabolic Stability of Noscapine in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of noscapine using HLM. This compound is used as an internal standard for accurate quantification of the remaining parent drug over time.

Materials:

  • Noscapine

  • This compound (as internal standard)

  • Pooled Human Liver Microsomes (HLM), 0.5 mg/mL

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of noscapine in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding noscapine (final concentration 1 µM) and the NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Time Course Incubation:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing 3 volumes (e.g., 75 µL) of ice-cold acetonitrile.

    • Add this compound to each quenched sample to a final concentration of 100 nM. This serves as the internal standard.

    • Vortex the samples for 2 minutes and then centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.

    • Monitor the disappearance of noscapine over time by measuring the peak area ratio of noscapine to this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of noscapine remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Metabolite Profiling of Noscapine in HLM

Objective: To identify the major phase I and phase II metabolites of noscapine produced in HLM. This compound can be used to confirm the parent drug peak.

Materials:

  • Same as for the metabolic stability assay, with the addition of UDPGA (for phase II metabolism).

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Incubation:

    • Perform a larger scale incubation (e.g., 1 mL) with a higher concentration of noscapine (e.g., 100 µM) to generate sufficient quantities of metabolites for detection.

    • For phase II metabolites, supplement the incubation with UDPGA.

    • Incubate for a fixed time point (e.g., 60 minutes) at 37°C.

  • Sample Preparation:

    • Quench the reaction with an equal volume of ice-cold acetonitrile.

    • Centrifuge to remove proteins.

    • Concentrate the supernatant under a stream of nitrogen if necessary.

  • LC-HRMS Analysis:

    • Reconstitute the sample in a suitable mobile phase.

    • Inject the sample into a high-resolution LC-MS system.

    • Acquire data in both full scan mode and data-dependent MS/MS mode to obtain accurate mass measurements and fragmentation patterns of potential metabolites.

  • Data Analysis:

    • Process the data using metabolite identification software.

    • Search for expected biotransformations of noscapine, such as N-demethylation, O-demethylation, hydroxylation, and glucuronidation.

    • Compare the fragmentation patterns of the metabolites with that of the parent drug (noscapine) to elucidate the structure of the metabolites.

Data Presentation

Table 1: In Vitro Metabolic Stability of Noscapine in Human Liver Microsomes
ParameterValue
Incubation Time (min)% Noscapine Remaining
0100
585.2
1560.1
3035.8
6012.5
Calculated Parameters
In Vitro Half-life (t1/2, min)25.1
In Vitro Intrinsic Clearance (CLint, µL/min/mg)27.6
Table 2: Major Metabolites of Noscapine Identified in Human Liver Microsomes
MetaboliteBiotransformationm/z [M+H]+Retention Time (min)
M1N-demethylation400.11804.8
M2O-demethylation400.11805.2
M3Hydroxylation430.13364.5
M4Cleavage of methylenedioxy group402.13365.5
M5Glucuronide Conjugate590.18143.9

Note: The data presented in these tables are representative and may vary depending on the experimental conditions.

Visualization

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Start: In Vitro Incubation (e.g., Liver Microsomes + Noscapine) quench Quench Reaction at Time Points (e.g., with Acetonitrile) start->quench add_is Add Internal Standard (this compound) quench->add_is protein_precip Protein Precipitation (Centrifugation) add_is->protein_precip extract Extract Supernatant protein_precip->extract lc_ms LC-MS/MS Analysis extract->lc_ms data_proc Data Processing lc_ms->data_proc quant Quantification (Peak Area Ratio of Analyte to IS) data_proc->quant met_profile Metabolite Profile data_proc->met_profile met_stability Metabolic Stability (t1/2, CLint) quant->met_stability

Caption: Workflow for a drug metabolism study using a stable isotope-labeled internal standard.

G cluster_phase2 Phase II Metabolism Noscapine Noscapine M1 N-demethylated noscapine Noscapine->M1 CYPs, FMO1 M2 Hydroxylated noscapine Noscapine->M2 CYPs M3 O-demethylated noscapine Noscapine->M3 CYPs M4 Cleavage of methylenedioxy group Noscapine->M4 CYPs M5 C-C cleavage products Noscapine->M5 CYPs M6 Glucuronide Conjugates M1->M6 UGTs M2->M6 M3->M6 M4->M6

Caption: Simplified metabolic pathways of Noscapine.

Metabolic Pathways of Noscapine

Noscapine undergoes extensive phase I and phase II metabolism.

Phase I Metabolism: The primary routes of phase I metabolism are mediated by cytochrome P450 (CYP) enzymes. Key biotransformations include:

  • N-demethylation: Removal of a methyl group from the nitrogen atom.

  • O-demethylation: Removal of methyl groups from the methoxy substituents.

  • Hydroxylation: Addition of a hydroxyl group to the molecule.

  • Cleavage of the methylenedioxy group: This can lead to the formation of a catechol intermediate.

  • C-C cleavage: Scission of carbon-carbon bonds within the molecule.

Several CYP isoforms are involved in the metabolism of noscapine, with CYP3A4, CYP2C9, and CYP2C19 playing significant roles.

Phase II Metabolism: The phase I metabolites, as well as the parent noscapine, can undergo phase II conjugation reactions. The most common phase II metabolic route for noscapine is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), such as UGT1A1, UGT1A3, UGT1A9, and UGT2B7. This process involves the attachment of a glucuronic acid moiety, which increases the water solubility of the compound and facilitates its excretion.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of noscapine in drug metabolism studies. The protocols and information provided herein offer a framework for researchers to investigate the metabolic fate of noscapine, which is a critical step in its journey from a promising anticancer agent to a clinically approved therapeutic. A thorough understanding of its metabolism will aid in optimizing dosing regimens, predicting potential drug interactions, and ensuring the overall safety and efficacy of noscapine-based therapies.

References

Application Note: High-Throughput Screening for Modulators of Noscapine Cellular Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Noscapine is a phthalideisoquinoline alkaloid derived from the opium poppy, Papaver somniferum.[1] For many years, it has been utilized as an antitussive (cough suppressant) medication, demonstrating a favorable safety profile with minimal side effects and no addictive potential.[2][3] More recently, noscapine has garnered significant attention for its potential as an anti-cancer agent.[1][3] Its mechanism of action primarily involves the modulation of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Unlike other microtubule-targeting agents such as taxanes, noscapine has a subtler effect, which may contribute to its lower toxicity in normal cells.

Beyond its effects on microtubules, noscapine has been shown to modulate several critical signaling pathways implicated in cancer progression. For instance, it can suppress the NF-κB signaling pathway, which is crucial for tumor cell survival, proliferation, and inflammation. Additionally, noscapine has been reported to influence the PI3K/mTOR pathway and inhibit HIF-1α, thereby affecting angiogenesis.

Given the therapeutic potential of noscapine, understanding its cellular uptake and metabolic fate is crucial for optimizing its efficacy and identifying potential drug-drug interactions. High-throughput screening (HTS) provides a powerful platform to screen large compound libraries for molecules that may modulate the intracellular concentration of noscapine. This application note describes a robust HTS assay designed to identify compounds that either enhance or inhibit the uptake or metabolism of noscapine in a cellular context. The assay utilizes a highly specific and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the accurate quantification of intracellular noscapine, with Noscapine-13C,d3 serving as an essential internal standard.

Principle of the Assay

This HTS assay employs a cell-based model to screen for modulators of noscapine's intracellular concentration. Cells are pre-incubated with test compounds from a screening library, followed by treatment with a fixed concentration of noscapine. After a defined incubation period, the cells are lysed, and the intracellular concentration of noscapine is determined by LC-MS. To ensure accurate and precise quantification, a known amount of this compound is added to each sample as an internal standard prior to sample processing. This stable isotope-labeled analog co-elutes with noscapine but is distinguished by its mass, allowing for the normalization of any variability introduced during sample preparation and analysis. Compounds that significantly alter the measured intracellular noscapine levels are identified as potential hits.

Experimental Workflow

HTS_Workflow cluster_plate_prep Plate Preparation cluster_screening Screening cluster_sample_prep Sample Preparation cluster_analysis Analysis plate_cells Seed cells into 384-well plates incubate_24h Incubate for 24 hours plate_cells->incubate_24h add_compounds Add test compounds and controls incubate_24h->add_compounds incubate_1h Incubate for 1 hour add_compounds->incubate_1h add_noscapine Add Noscapine incubate_1h->add_noscapine incubate_4h Incubate for 4 hours add_noscapine->incubate_4h wash_cells Wash cells to remove extracellular compounds incubate_4h->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells add_is Add this compound (Internal Standard) lyse_cells->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifuge and collect supernatant protein_precip->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis data_processing Data Processing and Hit Identification lcms_analysis->data_processing

Caption: High-throughput screening workflow for identifying modulators of noscapine uptake/metabolism.

Materials and Reagents

  • Cell Line: A549 (human lung carcinoma) or other suitable cell line.

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Noscapine: Sigma-Aldrich, Cat. No. N7511.

  • This compound: Cayman Chemical, Cat. No. 26679 or equivalent.

  • Assay Plates: 384-well clear-bottom cell culture plates.

  • Reagents for Lysis: RIPA buffer or equivalent.

  • Reagents for Protein Precipitation: Acetonitrile (ACN) with 0.1% formic acid.

  • LC-MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Experimental Protocol

1. Cell Seeding: a. Culture A549 cells to approximately 80-90% confluency. b. Trypsinize and resuspend cells in fresh culture medium to a density of 2.5 x 10^5 cells/mL. c. Dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well). d. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

2. Compound Addition: a. Prepare a compound library plate by diluting test compounds to a 100x final concentration in DMSO. b. Using an automated liquid handler, transfer 0.5 µL of each test compound solution to the corresponding wells of the cell plate. c. For control wells, add 0.5 µL of DMSO (negative control) or a known inhibitor/enhancer (positive control). d. Gently mix the plate and incubate for 1 hour at 37°C.

3. Noscapine Treatment: a. Prepare a 10x working solution of noscapine in culture medium (e.g., 100 µM for a 10 µM final concentration). b. Add 5 µL of the noscapine working solution to all wells. c. Incubate the plate for 4 hours at 37°C.

4. Sample Preparation for LC-MS Analysis: a. Aspirate the medium from the wells and wash the cell monolayer twice with 80 µL of ice-cold Phosphate-Buffered Saline (PBS). b. Add 20 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes. c. Prepare a stock solution of this compound in acetonitrile. d. Add 80 µL of ice-cold acetonitrile containing this compound (at a final concentration of 50 ng/mL) to each well to precipitate proteins and introduce the internal standard. e. Seal the plate and vortex for 2 minutes. f. Centrifuge the plate at 4000 x g for 15 minutes at 4°C. g. Carefully transfer the supernatant to a new 384-well plate for LC-MS analysis.

5. LC-MS/MS Analysis: a. Chromatography: Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid). b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

  • Noscapine transition: Q1: 414.2 m/z -> Q3: 220.1 m/z
  • This compound transition: Q1: 418.2 m/z -> Q3: 221.1 m/z c. Calculate the peak area ratio of noscapine to this compound for each sample.

Data Presentation and Analysis

The primary endpoint of the assay is the intracellular concentration of noscapine, which is proportional to the peak area ratio of noscapine to its stable isotope-labeled internal standard.

Table 1: Hypothetical HTS Data for Selected Test Compounds

Compound IDPeak Area (Noscapine)Peak Area (this compound)Peak Area Ratio% of ControlHit Classification
DMSO Ctrl1,250,0002,510,0000.498100%-
Cmpd-0011,280,0002,530,0000.506101.6%No Effect
Cmpd-0022,450,0002,490,0000.984197.6%Enhancer
Cmpd-003310,0002,550,0000.12224.5%Inhibitor
Cmpd-0041,190,0002,480,0000.48096.4%No Effect

Table 2: Dose-Response Data for a Confirmed "Inhibitor" Hit (Cmpd-003)

Compound Concentration (µM)Peak Area Ratio% Inhibition
1000.11576.9%
300.19860.2%
100.28942.0%
30.39520.7%
10.4617.4%
0.30.4891.8%
IC50 (µM) 15.2 -

Noscapine Signaling Pathways

Noscapine exerts its anticancer effects through the modulation of multiple cellular pathways. Understanding these pathways is key to interpreting HTS results and for the further development of noscapine-based therapies.

Signaling_Pathways cluster_microtubule Microtubule Dynamics cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/mTOR Pathway Noscapine1 Noscapine Tubulin α/β-Tubulin Dimers Noscapine1->Tubulin Binds Microtubule Microtubule Polymer Noscapine1->Microtubule Alters Dynamics Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest Apoptosis1 Apoptosis MitoticArrest->Apoptosis1 Noscapine2 Noscapine IKK IKK Noscapine2->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Pro-survival Gene Transcription Nucleus->GeneTranscription IKK_path->NFkB Activation Noscapine3 Noscapine PTEN PTEN Noscapine3->PTEN Reduces Expression PI3K PI3K PTEN->PI3K mTOR mTOR PI3K->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Key signaling pathways modulated by Noscapine.

Conclusion

The described high-throughput screening assay provides a robust and reliable method for identifying compounds that modulate the intracellular concentration of noscapine. The incorporation of this compound as an internal standard is critical for achieving the high degree of accuracy and precision required for HTS campaigns and subsequent hit validation. This assay can be a valuable tool in drug discovery programs aimed at enhancing the therapeutic window of noscapine or identifying potential drug-drug interactions that could impact its clinical efficacy. The identified hits may act by various mechanisms, including inhibition or enhancement of drug transporters or metabolic enzymes, warranting further investigation to elucidate their specific mode of action.

References

Application Notes and Protocols for the Analysis of Noscapine-13C,d3 in Preclinical and Clinical Trial Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine, a phthalideisoquinoline alkaloid derived from opium, has a long history of use as an antitussive agent. More recently, it has garnered significant attention for its potential as a non-toxic, orally bioavailable anticancer drug.[1][2] Noscapine exerts its antitumor effects by modulating microtubule dynamics, leading to cell cycle arrest in mitosis and subsequent apoptosis in cancer cells.[2][3][4] Unlike other microtubule-targeting agents, noscapine displays minimal side effects, making it an attractive candidate for further development.

Accurate and robust bioanalytical methods are paramount for the successful progression of noscapine through preclinical and clinical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Noscapine-13C,d3, is crucial for achieving accurate and precise results by compensating for matrix effects and variability in sample processing.

This document provides detailed application notes and protocols for the quantitative analysis of noscapine in preclinical and clinical trial samples using LC-MS/MS with this compound as an internal standard. It also summarizes relevant preclinical pharmacokinetic data and outlines the key signaling pathways modulated by noscapine.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of noscapine from preclinical studies in mice. These data are essential for designing and interpreting preclinical efficacy and toxicity studies.

Table 1: Pharmacokinetic Parameters of Noscapine in Mice Following a Single Intravenous Bolus Dose (10 mg/kg)

ParameterMean ValueUnit
Cmax (at 5 min)7.88µg/mL
Total Body Clearance4.78L/h
Volume of Distribution (Vd)5.05L

Data derived from preclinical studies in mice.

Table 2: Pharmacokinetic Parameters of Noscapine in Mice Following Single Oral Doses

Oral Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (h·µg/mL)
7512.741.1253.42
15023.241.5064.08
30046.730.46198.35

Data derived from preclinical studies in mice. The mean oral bioavailability of noscapine across these doses was found to be approximately 31.5%.

Experimental Protocols

This section provides a detailed protocol for the quantification of noscapine in plasma samples using a validated LC-MS/MS method with this compound as the internal standard. While a specific published method using this compound was not identified in the literature search, the following protocol is based on established methodologies for the LC-MS/MS analysis of small molecules in biological matrices and incorporates best practices for the use of stable isotope-labeled internal standards.

Protocol: Quantification of Noscapine in Plasma by LC-MS/MS

1. Objective: To accurately and precisely quantify the concentration of noscapine in plasma samples from preclinical or clinical studies.

2. Materials and Reagents:

  • Noscapine reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human or animal plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC vials

3. Stock and Working Solution Preparation:

  • Noscapine Stock Solution (1 mg/mL): Accurately weigh and dissolve noscapine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Noscapine Working Solutions: Prepare a series of working solutions by serially diluting the noscapine stock solution with 50% methanol to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

4. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample (unknown, calibration standard, or QC) into a clean microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all samples except for the blank matrix sample (add 10 µL of 50% methanol instead).

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject 5-10 µL into the LC-MS/MS system.

5. LC-MS/MS Instrumentation and Conditions (Hypothetical Optimized Parameters):

  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions (Predicted):

    • Noscapine: Precursor ion (Q1) m/z 414.1 → Product ion (Q3) m/z 220.1

    • This compound: Precursor ion (Q1) m/z 418.1 → Product ion (Q3) m/z 220.1 (Note: These transitions are predicted based on the structure of noscapine and require experimental optimization on the specific mass spectrometer used.)

  • Key Mass Spectrometer Parameters:

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Collision Gas: 9 psi

    • Temperature: 500°C

6. Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Signaling Pathways and Experimental Workflows

Noscapine's Mechanism of Action and Signaling Pathways

Noscapine's primary anticancer mechanism involves its interaction with tubulin, leading to a subtle alteration of microtubule dynamics. This disruption of the microtubule network results in mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in proliferating cancer cells. Several key signaling pathways are modulated by noscapine to exert its therapeutic effects.

Noscapine_Signaling cluster_pathways Modulated Signaling Pathways Noscapine Noscapine Microtubules Microtubule Dynamics (Alteration) Noscapine->Microtubules NFkB NF-κB Pathway (Inhibition) Noscapine->NFkB JNK JNK Pathway (Activation) Noscapine->JNK PI3K_mTOR PTEN/PI3K/mTOR Pathway (Modulation) Noscapine->PI3K_mTOR Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis NFkB->Apoptosis JNK->Apoptosis PI3K_mTOR->Apoptosis

Caption: Noscapine modulates key signaling pathways to induce apoptosis.

Noscapine has been shown to suppress the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. Additionally, it can activate the c-Jun N-terminal kinase (JNK) pathway and modulate the PTEN/PI3K/mTOR pathway, both of which play significant roles in inducing apoptosis.

Experimental Workflow for Sample Analysis

The following diagram illustrates the logical flow of a typical bioanalytical workflow for the quantification of noscapine in preclinical and clinical samples.

Bioanalytical_Workflow Sample_Collection Sample Collection (Plasma) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis IS_Spiking Internal Standard Spiking (this compound) Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: A typical bioanalytical workflow for noscapine quantification.

This workflow ensures sample integrity from collection to final data reporting, with the critical step of internal standard spiking ensuring the reliability of the quantitative results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for Noscapine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Noscapine-13C,d3 as an internal standard in mass spectrometry-based bioanalysis. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting MRM transitions for Noscapine and its internal standard, this compound?

A1: The most commonly reported and robust MRM transition for noscapine is the fragmentation of the precursor ion [M+H]+ at m/z 414.2 to the product ion at m/z 220.1. For the stable isotope-labeled internal standard, this compound, the precursor ion will be shifted by the mass of the isotopes. The recommended starting MRM transitions are summarized below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Noscapine414.2220.1This transition is widely cited and provides good specificity and sensitivity.
This compound418.2220.1The precursor ion reflects the addition of one 13C and three deuterium atoms. The fragment is often the same as the unlabeled compound.

Q2: How do I optimize the collision energy (CE) for this compound?

A2: Collision energy is a critical parameter for achieving optimal fragmentation and maximizing signal intensity. The ideal CE is dependent on the instrument and the specific transition. A common approach is to perform a collision energy ramping experiment. By infusing a solution of this compound and monitoring the intensity of the m/z 220.1 product ion across a range of CE values, you can identify the energy that yields the maximum response. While optimal values should be determined empirically, a typical starting range for a compound of this nature is 20-40 eV.

Q3: What is the role of the declustering potential (DP) and how should I optimize it?

A3: The declustering potential is applied to the orifice region of the mass spectrometer to prevent the formation of solvent clusters around the ions of interest as they enter the mass spectrometer. An optimized DP enhances signal intensity and reduces noise. However, an excessively high DP can cause in-source fragmentation. To optimize, infuse a solution of this compound and ramp the DP while monitoring the precursor ion (m/z 418.2). The optimal DP will be the voltage that gives the highest stable signal for the precursor ion without significant fragmentation. A typical starting range for DP is 50-100 V.

Q4: Should I expect chromatographic separation between Noscapine and this compound?

A4: Generally, the chromatographic retention time of a stable isotope-labeled internal standard is very similar to, if not identical to, the unlabeled analyte. The small mass difference from the inclusion of 13C and deuterium atoms typically does not result in significant chromatographic separation under standard reversed-phase conditions. Co-elution is desirable as it ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate quantification.

Troubleshooting Guide

Problem 1: Low or No Signal for this compound

  • Possible Cause: Incorrect mass spectrometry parameters.

    • Solution: Verify the precursor and product ion m/z values. Infuse a fresh, known concentration of the this compound standard directly into the mass spectrometer to confirm instrument response and optimize tuning parameters (CE, DP, EP, CXP) as described in the FAQs.

  • Possible Cause: Ion suppression from the sample matrix.

    • Solution: Ion suppression is a common issue in bioanalysis where co-eluting matrix components interfere with the ionization of the target analyte. To diagnose this, perform a post-column infusion experiment. If ion suppression is confirmed, improve the sample clean-up procedure (e.g., using solid-phase extraction), or adjust the chromatographic method to separate the analyte from the interfering matrix components.

  • Possible Cause: Degradation of the standard.

    • Solution: Prepare a fresh stock solution of this compound from a reliable source. Ensure proper storage conditions as recommended by the supplier.

Problem 2: High Background Noise or Interfering Peaks

  • Possible Cause: Contamination from the LC system or sample preparation.

    • Solution: Flush the LC system thoroughly with a strong solvent wash. Use high-purity solvents and reagents. Ensure that all sample preparation materials (e.g., SPE cartridges, vials) are clean and do not introduce contaminants.

  • Possible Cause: In-source fragmentation.

    • Solution: An excessively high declustering potential (DP) can cause the precursor ion to fragment in the ion source, leading to a higher background and potentially interfering peaks. Re-optimize the DP to a lower value that maintains good signal intensity for the precursor ion without causing fragmentation.

Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Cause: Chromatographic issues.

    • Solution: Peak tailing for basic compounds like noscapine can occur due to secondary interactions with residual silanols on the column. Ensure the mobile phase pH is appropriate to maintain the analyte in a consistent protonation state. The addition of a small amount of a competing base (e.g., ammonium hydroxide) to the mobile phase can sometimes improve peak shape. Peak fronting may indicate column overload, so try injecting a lower concentration. Split peaks can be a sign of a partially blocked column frit or an issue with the injector.

Problem 4: Inconsistent Results and Poor Reproducibility

  • Possible Cause: Variable matrix effects.

    • Solution: While a stable isotope-labeled internal standard like this compound is excellent at compensating for matrix effects, significant variations in the matrix between samples can still lead to variability. Ensure that your sample preparation is consistent and robust. Consider implementing a more rigorous clean-up method to remove a larger portion of the matrix.

  • Possible Cause: Instrument instability.

    • Solution: Perform regular system suitability tests to monitor the performance of the LC-MS/MS system. Check for stable spray in the ion source, consistent retention times, and peak areas for a standard injection.

Experimental Protocols

Optimizing Mass Spectrometry Parameters

A systematic approach is crucial for optimizing MS parameters to achieve the best sensitivity and specificity.

  • Direct Infusion: Prepare a 100-500 ng/mL solution of this compound in the initial mobile phase composition. Infuse this solution directly into the mass spectrometer using a syringe pump.

  • Precursor Ion Optimization: In Q1 scan mode, confirm the m/z of the protonated molecule [M+H]+ (expected at 418.2). Optimize the declustering potential (DP) and entrance potential (EP) to maximize the intensity of this ion.

  • Product Ion Scan: Select the precursor ion (m/z 418.2) in Q1 and scan Q3 to identify the most abundant and stable fragment ions. The expected major fragment is m/z 220.1.

  • MRM Optimization: In MRM mode, monitor the transition m/z 418.2 -> 220.1. Optimize the collision energy (CE) and cell exit potential (CXP) to maximize the signal intensity of the product ion.

Table of Typical Mass Spectrometry Parameters (Starting Points)

ParameterTypical Value/RangePurpose
Precursor Ion (m/z) 418.2Selects the this compound ion.
Product Ion (m/z) 220.1Specific fragment for quantification.
Collision Energy (CE) 25 - 35 eVFragments the precursor ion.
Declustering Potential (DP) 60 - 90 VPrevents solvent clustering.
Entrance Potential (EP) 8 - 12 VGuides ions into the mass spectrometer.
Collision Cell Exit Potential (CXP) 10 - 15 VFocuses and accelerates fragment ions.

Note: These are typical starting values and should be optimized for your specific instrument and experimental conditions.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Extract Liquid-Liquid or Solid-Phase Extraction Precipitate->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject onto UPLC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification of Noscapine Calibrate->Quantify

Caption: Experimental workflow for the bioanalysis of noscapine using this compound as an internal standard.

G start Low or Inconsistent Signal Intensity check_params Are MS Parameters Optimized? start->check_params optimize Infuse Standard and Optimize CE, DP, etc. check_params->optimize No check_matrix Is Ion Suppression Suspected? check_params->check_matrix Yes optimize->check_matrix post_infusion Perform Post-Column Infusion Experiment check_matrix->post_infusion Yes check_standard Is the Internal Standard Stable? check_matrix->check_standard No improve_cleanup Improve Sample Cleanup (e.g., SPE) post_infusion->improve_cleanup modify_chrom Modify Chromatography to Separate from Matrix post_infusion->modify_chrom end Problem Resolved improve_cleanup->end modify_chrom->end prepare_fresh Prepare Fresh Standard Solution check_standard->prepare_fresh No check_standard->end Yes prepare_fresh->end

Caption: Logical troubleshooting workflow for low or inconsistent signal intensity in this compound analysis.

Troubleshooting matrix effects in Noscapine bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Noscapine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of Noscapine bioanalysis?

A1: A matrix effect is the alteration of the ionization efficiency of Noscapine by co-eluting, interfering compounds present in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, termed ion enhancement.[1][2] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: What are the common causes of matrix effects in LC-MS/MS analysis of Noscapine?

A2: Matrix effects can stem from both endogenous and exogenous sources:

  • Endogenous Components: These are substances naturally present in the biological sample, such as phospholipids, salts, proteins, and metabolites.

  • Exogenous Components: These are substances introduced during sample collection or preparation. Examples include anticoagulants (like Li-heparin), polymers from plastic tubes, and detergents.

Q3: How can I quantitatively assess the matrix effect for my Noscapine assay?

A3: The most widely accepted method is the post-extraction spiking technique. This involves comparing the peak area of Noscapine in a solution spiked into an extracted blank matrix to the peak area of Noscapine in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. A value close to 1 implies a negligible matrix effect.

Troubleshooting Guide

Issue 1: Poor sensitivity and low signal intensity for Noscapine.

This is often a primary indicator of ion suppression.

Possible Cause Troubleshooting Steps & Solutions
Co-eluting Matrix Components 1. Optimize Chromatographic Separation: - Adjust the mobile phase composition or gradient to better separate Noscapine from interfering peaks. - Try a different stationary phase (e.g., switch from a C18 to a phenyl-hexyl column) to alter selectivity. - Lowering the flow rate can sometimes improve ionization efficiency.2. Improve Sample Preparation: - Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering components than simple protein precipitation.
High Concentration of Salts or Buffers - If possible, use volatile buffers (e.g., ammonium formate or acetate) in the mobile phase.- Ensure your sample preparation method effectively removes non-volatile salts.
Inadequate Ionization - Optimize mass spectrometer source parameters (e.g., temperature, gas flows, and voltages).- Consider switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), as one may be less susceptible to matrix effects for your specific assay.
Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.

This can be caused by variable matrix effects between different sample lots.

Possible Cause Troubleshooting Steps & Solutions
Sample-to-Sample Matrix Variability 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): - A SIL-IS is the most effective way to compensate for variable ion suppression. Since it has nearly identical physicochemical properties to Noscapine, it will be affected by the matrix in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.2. Employ Matrix-Matched Calibrators and QCs: - Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to help compensate for consistent matrix effects.3. Enhance Sample Cleanup: - A robust and consistent sample preparation method, such as SPE or LLE, will minimize the variability in matrix composition between samples.
Analyte Instability - Investigate the stability of Noscapine in the biological matrix under the storage and processing conditions. Noscapine can undergo degradation under acidic, basic, and photo-degradative conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Noscapine from Human Plasma

This protocol is a general guideline based on established methods for extracting Noscapine and similar compounds.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add the internal standard (e.g., papaverine).

    • Acidify the sample with a small volume of an appropriate acid (e.g., formic acid) to ensure Noscapine is in its protonated form for better retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge on a vacuum manifold.

    • Wash the cartridge with 1-2 mL of methanol.

    • Equilibrate the cartridge with 1-2 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute Noscapine and the internal standard from the cartridge with 1-2 mL of methanol or another suitable organic solvent.

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Noscapine from Human Plasma

This protocol is adapted from methodologies used for the simultaneous determination of Noscapine in plasma.

  • Sample Preparation:

    • To 200 µL of human plasma in a glass tube, add the internal standard (e.g., diphenhydramine).

    • Add 100 µL of a basifying agent (e.g., 1 M sodium hydroxide) to deprotonate Noscapine.

  • Extraction:

    • Add 2 mL of an appropriate organic extraction solvent (e.g., a mixture of n-hexane and dichloromethane).

    • Vortex the mixture for 2-3 minutes.

    • Centrifuge at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at around 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Data Summary

Parameter Protein Precipitation Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Matrix Effect More prone to significant ion suppression.Generally shows less ion suppression than protein precipitation.Often provides the cleanest extracts with minimal matrix effects.
Recovery Can be high, but co-precipitation of the analyte is possible.Recovery is dependent on the choice of solvent and pH.Typically offers high and reproducible recovery.
Selectivity Low, as it primarily removes proteins, leaving other matrix components like phospholipids.Moderate to high, depending on the extraction solvent and conditions.High, as the sorbent chemistry can be tailored to the analyte.
Throughput High, simple and fast procedure.Moderate, can be time-consuming and difficult to automate.Can be high, especially with 96-well plate formats.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Poor Noscapine Signal assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Is Matrix Effect Significant? assess_me->is_me_significant optimize_chrom Optimize Chromatography (Gradient, Column) is_me_significant->optimize_chrom Yes end End: Robust Assay is_me_significant->end No improve_sp Improve Sample Prep (SPE or LLE) optimize_chrom->improve_sp use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) improve_sp->use_sil_is revalidate Re-validate Assay use_sil_is->revalidate revalidate->end

Caption: Troubleshooting workflow for matrix effects in Noscapine bioanalysis.

SamplePrepWorkflow cluster_plasma Biological Sample cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (PPT) add_is->ppt Simple lle Liquid-Liquid Extraction (LLE) add_is->lle Moderate Cleanup spe Solid-Phase Extraction (SPE) add_is->spe Thorough Cleanup analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: Overview of sample preparation workflows for Noscapine analysis.

References

Improving peak shape and resolution for Noscapine and its standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Noscapine and its standards, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing or fronting) for Noscapine?

Poor peak shape in the chromatographic analysis of Noscapine can be attributed to several factors:

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting, often described as a "shark fin" shape. This occurs when the number of analyte molecules exceeds the available interaction sites on the stationary phase.[1]

  • Secondary Silanol Interactions: For basic compounds like Noscapine, interactions with acidic silanol groups on the silica-based stationary phase can cause peak tailing. This is a common issue in reversed-phase HPLC.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of Noscapine, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[2]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.

  • Column Degradation: Deterioration of the column packing material, such as the loss of stationary phase or the creation of voids, can lead to distorted peaks.

Q2: How can I improve the resolution between Noscapine and its impurities, such as Papaverine?

Achieving good resolution between Noscapine and its closely related impurities is crucial for accurate quantification. Here are some strategies:

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., Acetonitrile) to the aqueous buffer can significantly impact selectivity and resolution. A systematic approach to testing different solvent ratios is recommended.

  • Control Mobile Phase pH: The pH of the mobile phase affects the ionization state of Noscapine and its impurities, thereby influencing their retention and separation. For basic compounds, a lower pH (e.g., around 3.0) can improve peak shape and resolution by ensuring consistent protonation.

  • Utilize Ion-Pairing Reagents: For basic compounds like Noscapine, adding an ion-pairing reagent like 1-octane sulfonic acid to the mobile phase can improve retention and resolution by forming neutral ion pairs.

  • Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution. A common temperature for Noscapine analysis is around 45°C.

  • Employ Gradient Elution: A gradient elution, where the mobile phase composition changes during the run, can be effective for separating complex mixtures with varying polarities, ensuring that both early and late-eluting impurities are well-resolved.

Q3: What are the recommended starting conditions for a reversed-phase HPLC method for Noscapine?

Based on validated methods, a good starting point for developing a reversed-phase HPLC method for Noscapine and its impurities would be:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent. For example, a buffer of 1-octane sulfonic acid at pH 3.0 and Acetonitrile.

  • Flow Rate: 0.8 to 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 45°C.

It is important to note that these are starting parameters and may require further optimization for your specific application and instrumentation.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like Noscapine. Follow these steps to diagnose and resolve the problem.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph Check Mobile Phase pH Is it > 2 units away from Noscapine's pKa? start->check_ph adjust_ph Adjust pH to ~3.0 Use a suitable buffer check_ph->adjust_ph No check_column Evaluate Column Condition Is the column old or showing performance loss? check_ph->check_column Yes end Symmetrical Peak adjust_ph->end replace_column Replace with a New Column Consider an end-capped column check_column->replace_column Yes add_ion_pair Consider Ion-Pairing Reagent e.g., 1-octane sulfonic acid check_column->add_ion_pair No replace_column->end check_sample_solvent Check Sample Solvent Is it stronger than the mobile phase? add_ion_pair->check_sample_solvent dissolve_in_mp Dissolve Sample in Mobile Phase check_sample_solvent->dissolve_in_mp Yes check_sample_solvent->end No dissolve_in_mp->end

Caption: A logical workflow for troubleshooting peak tailing issues.

Guide 2: Improving Poor Resolution

When Noscapine and its impurities are not adequately separated, follow this guide to enhance resolution.

Troubleshooting Workflow for Poor Resolution

start Poor Resolution optimize_mp Optimize Mobile Phase Adjust organic solvent ratio start->optimize_mp adjust_gradient Implement/Adjust Gradient Slope optimize_mp->adjust_gradient check_flow_rate Adjust Flow Rate Lower flow rate can improve resolution adjust_gradient->check_flow_rate decrease_flow Decrease Flow Rate (e.g., from 1.0 to 0.8 mL/min) check_flow_rate->decrease_flow Yes increase_temp Increase Column Temperature (e.g., to 45°C) check_flow_rate->increase_temp No end Improved Resolution decrease_flow->end check_column_chem Evaluate Column Chemistry Is a different selectivity needed? increase_temp->check_column_chem try_phenyl_column Try a Phenyl Stationary Phase check_column_chem->try_phenyl_column Yes check_column_chem->end No try_phenyl_column->end

Caption: A step-by-step guide to improving chromatographic resolution.

Experimental Protocols

Protocol 1: HPLC Method for Noscapine and Papaverine

This protocol is adapted from a validated method for the determination of Papaverine in Noscapine Hydrochloride.

Table 1: Chromatographic Conditions

ParameterValue
Column Waters Sunfire, C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 1-octane sulfonic acid buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Gradient elution (specifics to be optimized)
Flow Rate 0.8 mL/min
Column Temperature 45°C
Sample Temperature 25°C
Detection UV at 260 nm

Preparation of Solutions:

  • Buffer Preparation (pH 3.0): Dissolve 1.1 g of 1-octane sulfonic acid sodium salt (anhydrous) in 1000 mL of Milli-Q water. Adjust the pH to 3.0 with ortho-phosphoric acid.

  • Standard Stock Solution (200 µg/mL): Accurately weigh and dissolve Noscapine HCl and Papaverine standards in 0.1 N HCl to obtain individual stock solutions of 200 µg/mL.

  • Working Standard Solution (2 µg/mL): Further dilute the stock solutions with 0.1 N HCl to achieve a final concentration of 2 µg/mL.

  • Sample Solution (200 µg/mL): Dissolve the Noscapine HCl API in 0.1 N HCl to obtain a concentration of 200 µg/mL.

Protocol 2: HPLC Method for Noscapine and Chlorpheniramine

This protocol is based on a validated method for the simultaneous estimation of Noscapine and Chlorpheniramine.

Table 2: Chromatographic Conditions

ParameterValue
Column Phenomenex Luna C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Potassium dihydrogen phosphate buffer (pH 2.8) (25:75 v/v)
Flow Rate 1.0 mL/min
Detection UV (wavelength to be optimized based on analytes)

Preparation of Solutions:

  • Buffer Preparation (pH 2.8): Prepare a potassium dihydrogen phosphate buffer and adjust the pH to 2.8 with ortho-phosphoric acid.

  • Mobile Phase Preparation: Mix Acetonitrile and the prepared buffer in a 25:75 (v/v) ratio.

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable diluent, such as the mobile phase.

Data Presentation

Table 3: Summary of Method Validation Parameters for Noscapine and Papaverine Analysis

ParameterNoscapinePapaverine
Linearity Range 1.2 - 6.0 µg/mL1.2 - 6.0 µg/mL
Correlation Coefficient (r²) 0.9990.999
Accuracy (% Recovery) -101.26 - 104.52
Precision (%RSD) -1.81 (at LOQ)
Resolution \multicolumn{2}{c}{Approximately 2.8}

Table 4: Summary of Method Validation Parameters for Noscapine and Chlorpheniramine Analysis

ParameterNoscapineChlorpheniramine
Retention Time (min) 2.4274.432
Accuracy (% Recovery) 99.40100.30
Precision (%RSD) 1.60.26
LOD (µg/mL) 2.172.372
LOQ (µg/mL) 7.608.132

References

Technical Support Center: Noscapine-13C,d3 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with Noscapine-13C,d3 in biological matrices during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological samples?

A1: The primary stability concerns for this compound in biological matrices such as plasma and whole blood are enzymatic degradation and pH-dependent hydrolysis. As an isotopically labeled analog of Noscapine, its stability profile is expected to be nearly identical to the parent drug. Noscapine is susceptible to metabolism by cytochrome P450 enzymes and hydrolysis under acidic or basic conditions.[1]

Q2: How do storage conditions affect the stability of this compound?

A2: Storage temperature, pH of the matrix, and exposure to light are critical factors. Elevated temperatures can accelerate both enzymatic and chemical degradation.[2][3] Noscapine is known to degrade under acidic and alkaline conditions.[1] Therefore, maintaining a neutral pH and storing samples at or below -20°C is recommended to minimize degradation.

Q3: Is there a difference in the stability of this compound in whole blood versus plasma?

A3: Yes, there can be significant differences. Whole blood contains a higher concentration and variety of enzymes than plasma, which can lead to more rapid degradation of the analyte. For some compounds, partitioning into red blood cells can also influence stability. It is crucial to assess stability in the specific matrix that will be used for the study. If whole blood is collected and processed to plasma, the stability during this processing time must be evaluated.[4]

Q4: What are the expected degradation products of this compound?

A4: The degradation products of this compound are expected to be the same as those of Noscapine. Under hydrolytic conditions (acidic or basic), the primary degradation products are cotarnine and opianic acid. Enzymatic metabolism in vivo or in vitro can lead to metabolites such as N-demethylated noscapine, hydroxylated noscapine, and glucuronide conjugates.

Q5: My internal standard (this compound) signal is inconsistent. What are the potential causes?

A5: Inconsistent internal standard signal can arise from several factors:

  • Degradation: The internal standard may be degrading in the biological matrix after spiking.

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer source due to components of the biological matrix can affect the signal.

  • Extraction Inconsistency: Variability in the extraction recovery of the internal standard.

  • Pipetting Errors: Inaccurate or inconsistent spiking of the internal standard into the samples.

  • Instrumental Issues: Fluctuations in the performance of the LC-MS/MS system.

Troubleshooting Guides

Issue 1: Low or Decreasing Response of this compound Over Time
Potential Cause Troubleshooting Steps
Enzymatic Degradation 1. Minimize the time samples are kept at room temperature. 2. Add enzyme inhibitors (e.g., sodium fluoride for esterases) to the collection tubes if appropriate for the analytical method. 3. Ensure samples are frozen promptly at ≤ -20°C after collection and processing.
pH-Dependent Hydrolysis 1. Check the pH of the biological matrix. 2. If necessary, adjust the pH to a neutral range using a suitable buffer, ensuring it does not interfere with the assay.
Adsorption to Container Surfaces 1. Use silanized glassware or low-binding polypropylene tubes for sample collection and storage. 2. Evaluate the potential for non-specific binding during method development.
Issue 2: High Variability in this compound Response Across a Batch
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling 1. Standardize the entire sample handling workflow, from collection to analysis. 2. Ensure uniform timing for each step, especially for temperature-sensitive procedures.
Matrix Effects 1. Evaluate matrix effects from different lots of biological matrix. 2. Optimize the sample preparation method (e.g., use a more rigorous extraction technique like solid-phase extraction) to remove interfering components. 3. Adjust chromatographic conditions to separate the analyte from matrix interferences.
Inconsistent Internal Standard Spiking 1. Verify the calibration and technique of pipettes used for spiking. 2. Prepare a larger volume of the internal standard spiking solution to minimize variability from multiple preparations.

Quantitative Data on Noscapine Stability

The following tables summarize the stability of the parent drug, Noscapine, under forced degradation conditions. This data can be used as a proxy to understand the potential stability of this compound.

Table 1: Stability of Noscapine in Solution under Forced Degradation Conditions

ConditionTimeTemperature% DegradationPrimary Degradation ProductsReference
1 N HCl1 hourRoom Temp.Not SpecifiedCotarnine, Opianic Acid
1 N NaOH1 hourRoom Temp.Not SpecifiedCotarnine, Opianic Acid
30% H₂O₂Not SpecifiedNot Specified~8.59%Oxidative degradants
PhotodegradationNot SpecifiedNot SpecifiedDegradation ObservedNot Specified

Note: The stability of this compound is expected to be very similar to that of unlabeled Noscapine as the isotopic substitution does not significantly alter its chemical properties.

Experimental Protocols

Protocol for Assessing Bench-Top Stability of this compound in Human Plasma
  • Preparation of Spiked Samples:

    • Thaw a fresh batch of human plasma (with anticoagulant, e.g., K2EDTA) at room temperature.

    • Spike the plasma with this compound to achieve a known concentration (e.g., mid-range of the calibration curve).

    • Vortex gently to mix.

  • Incubation:

    • Aliquot the spiked plasma into multiple polypropylene tubes.

    • Leave the tubes on the bench-top at room temperature (approximately 25°C).

  • Sample Analysis at Time Points:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take three aliquots for analysis.

    • The 0-hour samples should be processed immediately after spiking.

    • Process the samples by protein precipitation (e.g., with acetonitrile) or another validated extraction method.

    • Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the mean concentration or peak area ratio of this compound at each time point.

    • Compare the mean concentration at each subsequent time point to the mean concentration at time 0.

    • The stability is considered acceptable if the mean concentration at each time point is within ±15% of the nominal (time 0) concentration.

Visualizations

Stability_Troubleshooting_Workflow This compound Stability Troubleshooting start Inconsistent IS Signal Observed check_stability Assess Stability - Bench-top - Freeze-thaw - Long-term start->check_stability check_matrix Evaluate Matrix Effects - Different lots - Hemolysis start->check_matrix check_method Review Analytical Method - Extraction recovery - Chromatography start->check_method check_handling Verify Sample Handling - Pipetting - Storage conditions start->check_handling degradation Degradation Confirmed check_stability->degradation matrix_issue Matrix Effect Identified check_matrix->matrix_issue method_issue Method Issue Found check_method->method_issue handling_error Handling Error Detected check_handling->handling_error optimize_storage Optimize Storage - Lower temperature - Add stabilizers degradation->optimize_storage optimize_extraction Optimize Sample Prep - Different SPE sorbent - LLE with different solvent matrix_issue->optimize_extraction optimize_chromatography Adjust Chromatography - Gradient modification - Different column method_issue->optimize_chromatography retrain_personnel Retrain Personnel - Pipetting technique - SOP adherence handling_error->retrain_personnel end IS Signal Stabilized optimize_storage->end optimize_extraction->end optimize_chromatography->end retrain_personnel->end Noscapine_Degradation_Pathway Noscapine Degradation Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_enzymatic Enzymatic Degradation (CYP450) Noscapine Noscapine Cotarnine Cotarnine Noscapine->Cotarnine H+ or OH- Opianic_Acid Opianic Acid Noscapine->Opianic_Acid H+ or OH- N_Demethylated N-Demethylated Noscapine Noscapine->N_Demethylated CYP450 Hydroxylated Hydroxylated Noscapine Noscapine->Hydroxylated CYP450 Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide UGTs

References

Minimizing background noise in Noscapine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and overcome common challenges in the LC-MS/MS analysis of Noscapine.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for Noscapine in positive ion mode LC-MS/MS?

A1: In positive ion electrospray ionization (ESI+), Noscapine typically forms a protonated molecule [M+H]⁺. The most common precursor ion to monitor is m/z 414.1. A primary and intense product ion, resulting from the loss of the meconine moiety, is observed at m/z 220.1.[1] Additional fragmentation can be explored for confirmation, but the 414.1 -> 220.1 transition is a robust choice for quantification.

Q2: I am observing high background noise across my entire chromatogram. What are the likely sources?

A2: High background noise can originate from several sources. The most common include contaminated solvents or reagents, carryover from previous injections, a contaminated ion source, or impurities in the gas supply. It is also possible that the mobile phase composition itself is contributing to the noise.[2][3] A systematic approach to identify the source is recommended, starting with running a blank injection.

Q3: My baseline is clean at the beginning of the gradient but becomes noisy as the organic solvent percentage increases. What could be the cause?

A3: This is a common issue that often points to the accumulation of contaminants on the analytical column from your sample matrix or solvents. These contaminants are then eluted as the mobile phase becomes less polar (higher organic content), causing a noisy baseline. Thorough sample preparation and the use of a guard column can help mitigate this. Additionally, ensuring the purity of your organic solvent is crucial.

Q4: Can Noscapine metabolites interfere with its quantification?

A4: Yes, it is possible for metabolites of Noscapine to interfere with its analysis. Some metabolites may be isobaric (have the same mass) as Noscapine or may produce fragment ions that are identical to those of the parent drug.[4] It is essential to have a chromatographic method with sufficient resolution to separate Noscapine from any potential isobaric metabolites.

Troubleshooting Guides

Issue 1: High Background Noise or Poor Signal-to-Noise Ratio

This guide provides a systematic approach to identifying and eliminating sources of background noise.

Troubleshooting Workflow for High Background Noise

G A High Background Noise Observed B Inject Blank (Mobile Phase) without column A->B C Noise Persists? B->C D Source Contamination (Solvents, Tubing, Pump) C->D Yes F Inject Blank with Column C->F No E Clean/Replace Solvents & Flush System D->E L Problem Resolved E->L G Noise Persists? F->G H Column Contamination G->H Yes J Ion Source or MS Contamination G->J No I Clean or Replace Column & Guard Column H->I I->L K Clean Ion Source (Cone, Needle, Capillary) J->K K->L

Caption: A step-by-step workflow to diagnose and resolve high background noise in LC-MS/MS analysis.

Potential Cause Troubleshooting Steps
Contaminated Solvents/Additives 1. Use only LC-MS grade solvents and freshly prepared mobile phases. 2. Filter aqueous mobile phases. 3. If the issue persists, try a new batch of solvents and additives.[5]
LC System Contamination 1. Flush the entire LC system, including pump heads and tubing, with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile). 2. If using buffers, flush the system with water first to prevent precipitation.
Column Contamination 1. Wash the column with a strong solvent according to the manufacturer's instructions. 2. If the background remains high, replace the guard column and, if necessary, the analytical column.
Ion Source Contamination 1. Visually inspect the ion source for residue. 2. Clean the ESI needle, cone/orifice, and capillary according to the manufacturer's protocol.
Sample Carryover 1. Inject several blank samples after a high-concentration sample to check for carryover. 2. Optimize the autosampler wash procedure by using a strong wash solvent.
Issue 2: Inconsistent or Drifting Retention Times
Potential Cause Troubleshooting Steps
Pump Malfunction/Air Bubbles 1. Degas mobile phases thoroughly. 2. Purge the pumps to remove any trapped air bubbles. 3. Check for leaks in the system.
Column Equilibration 1. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. 2. For gradient methods, allow sufficient time for the column to return to initial conditions post-run.
Changes in Mobile Phase Composition 1. Prepare fresh mobile phase daily. Evaporation of the organic component can alter the composition. 2. Ensure accurate measurement of all components.
Column Degradation 1. If retention times consistently decrease and peak shape deteriorates, the column may be nearing the end of its life. 2. Check the column pressure; a sudden drop may indicate a void.

Experimental Protocols

Protocol 1: General LC-MS/MS System Cleaning

This protocol is recommended for routine maintenance and when troubleshooting high background noise.

  • Prepare Cleaning Solvents:

    • Solvent A: LC-MS Grade Water

    • Solvent B: LC-MS Grade Methanol

    • Solvent C: LC-MS Grade Acetonitrile

    • Solvent D: 50:50 Isopropanol:Acetonitrile

  • System Flush (without column):

    • Disconnect the column and replace it with a union.

    • Place all solvent lines in their respective cleaning solvents.

    • Purge each pump line for 5-10 minutes.

    • Flush the system with 100% Solvent A for 15 minutes.

    • Flush with 100% Solvent B for 15 minutes.

    • Flush with 100% Solvent C for 15 minutes.

    • Flush with 100% Solvent D for 30 minutes.

    • Finally, flush with the initial mobile phase conditions for your Noscapine method for 20 minutes before reinstalling the column.

  • Ion Source Cleaning:

    • Follow the instrument manufacturer's guide for cleaning the ESI probe, capillary, and cone. Use LC-MS grade solvents for wiping and sonication where recommended.

Protocol 2: Sample Preparation for Noscapine from Plasma

This protocol outlines a general procedure for solid-phase extraction (SPE) to reduce matrix effects.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add an internal standard.

    • Add 500 µL of 4% phosphoric acid to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Use a suitable C18 SPE cartridge.

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the Noscapine and internal standard with 1 mL of methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Data Presentation

Table 1: Recommended LC-MS/MS Parameters for Noscapine Analysis
Parameter Typical Setting Notes
Column C18, <3 µm particle sizeA standard C18 column provides good retention and peak shape.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of Noscapine.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile often provides better chromatographic resolution.
Gradient 20% B to 95% B over 5-10 minutesA generic gradient; should be optimized for your specific column and system.
Flow Rate 0.3 - 0.5 mL/minDependent on column dimensions.
Injection Volume 5 - 10 µL
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 414.1[M+H]⁺
Product Ion (Q3) m/z 220.1For quantification.
Collision Energy (CE) 15-25 eVThis should be optimized for your specific instrument.

Noscapine Fragmentation Pathway

G Noscapine Noscapine [M+H]⁺ m/z 414.1 Fragment Product Ion (Loss of Meconine) m/z 220.1 Noscapine->Fragment Collision-Induced Dissociation (CID)

Caption: The primary fragmentation pathway of protonated Noscapine in MS/MS analysis.

By following these guidelines and protocols, researchers can systematically troubleshoot and minimize background noise, leading to more reliable and sensitive quantification of Noscapine in their LC-MS/MS analyses.

References

Overcoming challenges in Noscapine extraction from tissues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Noscapine Extraction

Welcome to the technical support center for Noscapine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the extraction of Noscapine from tissues.

Troubleshooting Guide

This guide addresses specific issues that may arise during your extraction and purification experiments.

Question: My Noscapine yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low Noscapine yield can stem from several factors throughout the extraction and purification process. Here are the primary areas to investigate:

  • Inadequate Cell Lysis: If the plant tissue is not sufficiently ground or homogenized, cell lysis will be incomplete, leading to a poor initial extraction. Ensure thorough grinding of the plant material, preferably to a fine powder.[1]

  • Suboptimal Solvent Selection: The choice of extraction solvent is critical. Noscapine has varying solubility in different solvents. While it is sparingly soluble in water, it is more soluble in organic solvents like acetone and benzene.[2][3] Solvent mixtures, such as acetonitrile and water or acetone and water, are often used to optimize the extraction of Noscapine while minimizing the co-extraction of impurities.[4][5]

  • Incorrect pH of Extraction Buffer: The pH of your extraction medium plays a crucial role. Acidic conditions (pH below 5) can lead to the degradation of Noscapine and the formation of undesirable colored impurities from papaverrubine compounds. It is recommended to maintain a pH of 5 or above throughout the extraction process.

  • Noscapine Degradation: Noscapine is susceptible to degradation under acidic, alkaline, and photo-oxidative conditions. Protect your samples from light and avoid harsh pH conditions to minimize degradation.

  • Losses During Purification: Significant amounts of Noscapine can be lost during purification steps like liquid-liquid extraction or recrystallization if the conditions are not optimized. For instance, using an excessive amount of rinse solvent can lead to the loss of the product.

Question: My final Noscapine product is discolored (e.g., reddish). What causes this and how can I prevent it?

Answer: A reddish discoloration in the final Noscapine product is a common issue caused by the presence of specific impurities.

  • Cause: The primary cause is the presence of papaverrubine compounds in the initial plant material (like poppy straw). Under acidic conditions (pH < 5), these compounds can irreversibly transform into red iminium salts, which impart the reddish color to your final product.

  • Prevention: The most effective way to prevent this is to avoid acidic conditions during extraction and purification. Maintain the pH of all solutions at 5 or above. This prevents the conversion of papaverrubine compounds into their colored salt forms.

Question: I am having trouble removing impurities from my crude extract. What are the common impurities and what purification strategies can I use?

Answer: Crude Noscapine extracts can contain a variety of related alkaloids and other compounds that need to be removed.

  • Common Impurities: Other alkaloids from the Papaveraceae family are common impurities, including papaverine, laudanosine, thebaine, codeine, and morphine.

  • Purification Strategies:

    • Solvent Washing/Slurrying: A highly effective technique involves creating a slurry of the crude extract in a solvent mixture where Noscapine has low solubility, but the impurities are highly soluble. This "washes" the impurities away, leaving behind more purified Noscapine. A mixture of acetonitrile and water is often used for this purpose.

    • Recrystallization: Dissolving the crude Noscapine in a suitable solvent (like acetone or acetonitrile) and then inducing recrystallization by adding an anti-solvent (like water) can effectively remove many impurities.

    • Solid-Phase Extraction (SPE): SPE can be a rapid and reliable method for cleaning up the extract before final purification steps. A reversed-phase cation-exchange cartridge can be effective.

    • Liquid-Liquid Extraction: This can be used to remove plant-derived oils, waxes, and tannins, often with a non-polar solvent like petroleum ether.

Question: How can I confirm the purity of my extracted Noscapine?

Answer: Several analytical techniques can be used to assess the purity of your final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a key method for both qualitative and quantitative analysis of Noscapine and its impurities. A reversed-phase C18 column is commonly used. Purity levels of over 99.5% have been confirmed using HPLC.

  • Thin-Layer Chromatography (TLC): TLC is a sensitive and selective method for analyzing Noscapine and detecting degradation products. It can be used for quick purity checks throughout the extraction process.

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): For definitive structural confirmation and identification of the isolated compound as Noscapine, techniques like HR-ESI-MS, 1H NMR, and 13C NMR are employed.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for Noscapine extraction? A1: The most common sources are derived from the opium poppy, Papaver somniferum. These include opium (the dried latex from seed pods), poppy straw (dried stalks, stems, and leaves), and concentrated poppy straw.

Q2: What is a good starting solvent system for Noscapine extraction? A2: A mixture of an organic solvent and water is generally effective. A preferred mixture is acetonitrile and water, with the acetonitrile concentration ranging from about 20% to 70% by weight. Another option is a mixture of acetone and water.

Q3: Is temperature an important factor during extraction? A3: Yes, temperature can influence both solubility and stability. For solvent washing techniques, the temperature can be selected to minimize the solubility of Noscapine while maximizing the solubility of impurities. However, be aware that Noscapine can degrade at higher temperatures (e.g., 160–200 °C).

Q4: How stable is Noscapine in solution? A4: Noscapine is sensitive to pH and light. It degrades under both acidic and basic conditions and is also susceptible to photo-degradation. Solutions should be protected from light and stored appropriately. The stability of standard and sample solutions for HPLC analysis has been shown to be adequate for at least 24 hours at room temperature.

Q5: What is the expected purity of pharmaceutical-grade Noscapine? A5: Pharmaceutical-grade Noscapine typically has a purity of not less than 98.0% w/w. Total related substances are generally limited to not more than 1.0% w/w, with individual impurities controlled to between 0.2% and 0.5% w/w.

Data Presentation: Quantitative Summaries

Table 1: Solvent Systems and Purity Outcomes

Parameter Value/Range Source
Extraction Solvent Mixtures Acetonitrile/Water (20-70% Acetonitrile)
Acetone/Water (20-60% Acetone)
Crude Extract Purity ~49.4% Noscapine
Final Product Purity (Post-Purification) > 99.59%
> 98% (Pharmaceutical Grade)

| Solid-Phase Extraction Recovery | 99.94% - 112.18% | |

Table 2: Key Parameters for Noscapine Stability and Analysis

Parameter Condition/Value Source
pH for Extraction ≥ 5.0
Degradation Conditions Acidic, Alkaline, Photo-oxidation
Thermal Degradation Starts ~160 °C
HPLC Column C18, Reversed-Phase

| TLC Mobile Phase Example | Chloroform/Methanol (10:0.5 v/v) | |

Experimental Protocols

Protocol 1: General Noscapine Extraction and Purification from Poppy Straw

This protocol is a synthesized methodology based on common practices.

  • Preparation of Plant Material:

    • Dry the poppy straw (capsules, stems, and leaves) and grind it into a fine powder to maximize the surface area for extraction.

  • Initial Extraction (Slurry Wash):

    • Prepare a solvent mixture of 50% acetonitrile in water (by weight). Ensure the pH is adjusted to be at or above 5.0.

    • Create a slurry by mixing the powdered poppy straw with the solvent mixture. The quantity of the solvent should be chosen so that the concentration of Noscapine is well above its solubility limit in the mixture. This ensures that the Noscapine remains largely undissolved while impurities are washed away.

    • Stir the slurry for a predetermined time (e.g., 1-2 hours) at a controlled temperature.

  • Filtration:

    • Filter the slurry using a Buchner funnel or similar filtration apparatus to separate the solid, Noscapine-rich material from the liquid, which contains the dissolved impurities.

  • Rinsing:

    • Rinse the filtered solid material with a small amount of a fresh, cold solvent mixture to wash away any remaining impurities. Use the rinse solvent sparingly to avoid significant loss of Noscapine.

  • Recrystallization for Further Purification:

    • Dissolve the rinsed solid (crude Noscapine) in a minimal amount of a solvent in which it is highly soluble (e.g., acetone).

    • Slowly add an anti-solvent (e.g., water) in which Noscapine is poorly soluble to induce crystallization.

    • Allow the crystals to form, then collect them by filtration.

    • Wash the crystals with a small amount of the anti-solvent and dry them under a vacuum.

  • Purity Analysis:

    • Analyze the final product for purity using HPLC or TLC as described in the FAQ section.

Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction & Filtration cluster_purification Purification cluster_analysis Analysis Start Poppy Straw Grind Grind to Fine Powder Start->Grind Slurry Create Slurry (Acetonitrile/Water, pH >= 5) Grind->Slurry Filter Filter Slurry Slurry->Filter Rinse Rinse Solid Filter->Rinse Liquid Waste\n(Impurities) Liquid Waste (Impurities) Filter->Liquid Waste\n(Impurities) Recrystallize Recrystallize Rinse->Recrystallize Dry Dry Crystals Recrystallize->Dry HPLC Purity Analysis (HPLC/TLC) Dry->HPLC End Pure Noscapine (>99%) HPLC->End

// Low Yield Branch CheckLysis [label="Check Tissue Grinding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolvent [label="Optimize Solvent/pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckDegradation [label="Protect from Light/Heat", fillcolor="#4285F4", fontcolor="#FFFFFF"];

LowYield -> CheckLysis [label="Yes"]; CheckLysis -> CheckSolvent; CheckSolvent -> CheckDegradation;

// Discoloration Branch CheckpH [label="Is pH < 5?", shape=diamond, fillcolor="#FBBC05"]; RedImpurities [label="Cause: Red Iminium Salts", fillcolor="#FFFFFF"]; Solution [label="Solution: Maintain pH >= 5", fillcolor="#34A853", fontcolor="#FFFFFF"];

Discoloration -> CheckpH [label="Yes"]; CheckpH -> RedImpurities [label="Yes"]; RedImpurities -> Solution; } dot Caption: Troubleshooting decision tree for common extraction issues.

Impurity_Formation cluster_neutral Neutral/Basic Conditions (pH >= 5) cluster_acidic Acidic Conditions (pH < 5) Papaverrubine_Stable Papaverrubine Impurity (Colorless) RedSalts Red Iminium Salts (Discoloration) Papaverrubine_Stable->RedSalts  Irreversible  Transformation Noscapine_Stable Stable Noscapine Noscapine_Degraded Degraded Noscapine Noscapine_Stable->Noscapine_Degraded Degradation

References

Ensuring linearity and reproducibility with Noscapine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Noscapine-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to ensure linearity and reproducibility in their analytical methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled version of Noscapine, containing one Carbon-13 atom and three deuterium atoms.[1] Its primary application is as an internal standard (IS) for the accurate quantification of Noscapine in biological samples using mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]

Q2: Why is a stable isotope-labeled internal standard like this compound preferred?

Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry. Because this compound is chemically identical to the analyte (Noscapine), it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[4] This allows it to accurately correct for variations that can occur during the entire analytical process, including sample preparation, extraction, and instrument analysis, leading to higher precision and accuracy.

Q3: What are the recommended storage conditions and suitable solvents for this compound?

For long-term stability, this compound should be stored as a solid at -20°C. According to supplier data, it is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. It is recommended to prepare stock solutions in one of these solvents and store them at -20°C or below.

Q4: What are the known stability issues and degradation pathways for Noscapine?

Noscapine is susceptible to degradation under several conditions. Its lactone ring is unstable and can open in basic media. The molecule also degrades under acidic conditions and through photodegradation. The bond between the two optically active carbons is also unstable and can dissociate in a heated aqueous acid solution, breaking the molecule into cotarnine and opic acid. It is crucial to control pH, light exposure, and temperature during sample preparation and analysis to ensure reproducibility.

Section 2: Troubleshooting Guides

This section addresses common issues encountered during the quantification of Noscapine using this compound as an internal standard.

Issue 1: Poor Linearity in Calibration Curve (r² < 0.99)

Question: My calibration curve is non-linear. What are the potential causes and how can I fix them?

Answer: Non-linearity is a common issue that can compromise the accuracy of quantification. The most frequent causes include:

  • Improper Internal Standard Concentration: The concentration of this compound may be too high or too low relative to the analyte concentration range. This can lead to non-uniform response ratios.

  • Matrix Effects: Endogenous components in the biological matrix (e.g., plasma, urine) can co-elute and cause ion suppression or enhancement, which may affect the analyte and the internal standard differently, especially at the low and high ends of the curve.

  • Detector Saturation: At high concentrations, either the analyte or the internal standard signal may exceed the linear dynamic range of the mass spectrometer's detector.

  • Analyte/IS Degradation: As mentioned in the FAQ, Noscapine is unstable under certain conditions. If degradation occurs during sample preparation or in the autosampler, it can lead to a non-linear response.

  • Suboptimal Peak Integration: Incorrect or inconsistent integration of chromatographic peaks can introduce significant error.

dot

start Start: Poor Linearity (r² < 0.99) check_is Verify IS concentration and spiking procedure start->check_is is_ok IS procedure correct? check_is->is_ok check_matrix Evaluate matrix effects (post-extraction spike) is_ok->check_matrix Yes fix_is Correct IS concentration Use calibrated pipettes is_ok->fix_is No matrix_ok Matrix effects acceptable? check_matrix->matrix_ok check_saturation Check for detector saturation (Dilute high standards) matrix_ok->check_saturation Yes fix_matrix Improve sample cleanup (e.g., SPE) Optimize chromatography to separate interferences matrix_ok->fix_matrix No saturation_ok Saturation observed? check_saturation->saturation_ok check_stability Assess analyte stability in matrix and autosampler saturation_ok->check_stability No fix_saturation Adjust IS concentration or narrow calibration range saturation_ok->fix_saturation Yes stability_ok Degradation evident? check_stability->stability_ok review_integration Review peak integration parameters stability_ok->review_integration No fix_stability Control pH, temperature, and light exposure Use fresh samples stability_ok->fix_stability Yes fix_integration Adjust integration parameters Manually reintegrate if necessary review_integration->fix_integration fix_is->check_is fix_matrix->check_matrix end_node Linearity Achieved fix_matrix->end_node fix_saturation->check_saturation fix_saturation->end_node fix_stability->check_stability fix_stability->end_node fix_integration->end_node

Caption: Troubleshooting workflow for diagnosing poor calibration curve linearity.

Issue 2: Poor Reproducibility (High %RSD or CV)

Question: I am observing high relative standard deviation (%RSD) between replicates. How can I improve my method's precision?

Answer: Poor reproducibility is often linked to inconsistent execution of the analytical method. Key areas to investigate include:

  • Sample Preparation Variability: Manual steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can introduce significant variability. Ensure a consistent and validated protocol is followed for every sample. The use of automated liquid handlers can greatly improve precision.

  • Inconsistent Internal Standard Spiking: Small errors in adding the this compound solution to each sample will directly translate to poor precision. Use calibrated pipettes and add the IS as early as possible in the workflow to control for losses during sample processing.

  • Instrumental Instability: Fluctuations in the LC pumps, autosampler, or MS ion source can cause variable results. Check for a stable spray in the MS source and monitor system pressure. Run system suitability tests before each batch to ensure the instrument is performing correctly.

  • Variable Matrix Effects: Different lots of biological matrix can have varying compositions, leading to different degrees of ion suppression or enhancement. It is crucial to evaluate matrix effects using at least 6-8 different lots of matrix during method validation.

Section 3: Experimental Protocols & Data

Protocol 1: Preparation of Calibration Curve Standards and QC Samples
  • Prepare Primary Stock Solutions:

    • Accurately weigh ~1 mg of Noscapine and ~1 mg of this compound.

    • Dissolve each in 1 mL of methanol to create 1 mg/mL primary stock solutions. Store at -20°C.

  • Prepare Working Stock Solutions:

    • Create a series of Noscapine working solutions by serially diluting the primary stock with 50:50 methanol:water.

    • Prepare a single this compound internal standard (IS) working solution at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

  • Spike Calibration Standards:

    • Aliquot 90 µL of blank biological matrix (e.g., human plasma) into labeled tubes.

    • Add 10 µL of the appropriate Noscapine working solution to each tube to achieve the desired calibration concentrations (e.g., 0.1 to 100 ng/mL).

    • Vortex briefly.

  • Spike QC Samples:

    • Prepare Quality Control (QC) samples in the same manner at low, medium, and high concentrations within the calibration range.

  • Add Internal Standard:

    • To every standard, QC, and unknown sample, add a fixed volume (e.g., 20 µL) of the IS working solution.

    • Vortex all samples thoroughly.

  • Proceed to Sample Extraction:

    • Follow a validated extraction procedure, such as protein precipitation or liquid-liquid extraction.

Protocol 2: Generic LC-MS/MS Method Parameters

This protocol provides a starting point for method development. Optimization is required for your specific instrumentation and application.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B, hold, then re-equilibrate. (Optimize for peak shape and separation from matrix)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 45°C
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions Infuse pure Noscapine and this compound to determine the optimal precursor and product ions. (e.g., Noscapine: m/z 414 -> 220, this compound: m/z 418 -> 221)
Source Parameters Optimize gas temperatures, gas flows, and capillary voltage per instrument manufacturer's recommendations.

Table 1: Example Linearity and Precision Data from Published Methods

MethodMatrixLinearity RangeIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
LC-MS/MSPlasma0.1 - 100 ng/mL>0.99< 6.7%< 6.7%
HPLCAPI1.2 - 6.0 µg/mL0.999Not ReportedNot Reported
HPLCFormulation1 - 50 µg/mL0.9995Not ReportedNot Reported

Section 4: Visualized Workflows

dot

sample_collection 1. Sample Collection (e.g., Plasma, Urine) is_spike 2. Spike with this compound (IS) sample_collection->is_spike sample_prep 3. Sample Preparation (Protein Precipitation, LLE, or SPE) is_spike->sample_prep lc_separation 4. LC Separation sample_prep->lc_separation ms_detection 5. MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration 6. Peak Integration (Analyte and IS) ms_detection->peak_integration ratio_calc 7. Calculate Area Ratio (Analyte / IS) peak_integration->ratio_calc calibration_curve 8. Plot Area Ratio vs. Concentration Ratio ratio_calc->calibration_curve quantification 9. Determine Unknown Concentration calibration_curve->quantification

Caption: General experimental workflow for bioanalysis using an internal standard.

dot

noscapine Noscapine acid Heated Aqueous Acid noscapine->acid base Basic Conditions noscapine->base light Photodegradation noscapine->light cotarnine Cotarnine acid->cotarnine Dissociation opic_acid Opic Acid acid->opic_acid Dissociation ring_opening Lactone Ring Opening Product base->ring_opening photo_products Various Photodegradants light->photo_products

Caption: Simplified major degradation pathways of Noscapine.

References

Dealing with Noscapine degradation during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to Noscapine degradation during sample processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Noscapine degradation?

A1: Noscapine is susceptible to degradation under several conditions, including:

  • Acidic and basic hydrolysis: The lactone ring in Noscapine is unstable and can open in basic media. The bond connecting the two chiral centers is also reactive in aqueous acidic solutions.[1]

  • Oxidation: Noscapine can be oxidized, leading to the formation of degradation products like cotarnine and opianic acid.[1] Forced degradation studies have shown that Noscapine is susceptible to oxidative stress, with significant degradation observed in the presence of hydrogen peroxide.[2]

  • Photodegradation: Exposure to light can cause degradation of Noscapine.[3]

  • Thermal Stress: High temperatures can lead to the degradation of Noscapine. Studies have shown degradation at temperatures between 160-200°C.[4]

Q2: What are the major degradation products of Noscapine?

A2: The primary degradation products of Noscapine that are commonly identified are:

  • Cotarnine

  • Meconine

  • Opianic acid

Under acidic reducing conditions, Noscapine can dissociate into hydrocotarnine and meconine.

Q3: How should I store my Noscapine samples to minimize degradation?

A3: To ensure the stability of your Noscapine samples, it is recommended to:

  • Store in original, clearly labeled, and tamper-proof containers.

  • Use glass, polyethylene, or polypropylene containers.

  • Keep containers securely sealed and in a dry environment.

  • Protect from light by using amber or colored glass containers.

  • For biological samples like plasma, it is recommended to store them frozen at -80°C until analysis.

  • Stock solutions of Noscapine hydrochloride in 0.1 N HCl have been found to be stable for 24 hours at room temperature.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in HPLC analysis.
  • Possible Cause 1: Sample Degradation During Preparation.

    • Troubleshooting Step: Ensure that the pH of your sample and mobile phase is controlled. A mobile phase consisting of 1-octane sulfonic acid buffer at pH 3.0 has been used successfully. Avoid strongly acidic or basic conditions during extraction and processing.

    • Troubleshooting Step: Minimize the exposure of your samples to light. Use amber vials or cover your sample vials with aluminum foil during processing and while in the autosampler.

    • Troubleshooting Step: Control the temperature during sample preparation. Avoid heating samples unless a specific protocol requires it and has been validated for stability. Sample temperature in the autosampler should be controlled, for example, at 25°C.

  • Possible Cause 2: Improperly Prepared Mobile Phase.

    • Troubleshooting Step: Ensure the mobile phase is prepared consistently for every run. Inconsistent mobile phase composition can lead to shifts in retention times.

    • Troubleshooting Step: Degas the mobile phase before use to prevent the formation of bubbles in the system, which can cause baseline noise and affect pump performance.

Issue 2: Appearance of unexpected peaks in the chromatogram.
  • Possible Cause 1: Noscapine Degradation.

    • Troubleshooting Step: Compare the retention times of the unknown peaks with those of known Noscapine degradation products (cotarnine, meconine, opianic acid) if standards are available.

    • Troubleshooting Step: Review your sample preparation and storage procedures to identify potential causes of degradation (e.g., exposure to light, extreme pH, or high temperature).

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for contamination from the solvent or the HPLC system.

    • Troubleshooting Step: Ensure all glassware and equipment are thoroughly cleaned.

Issue 3: Low recovery of Noscapine from biological samples.
  • Possible Cause 1: Degradation during extraction.

    • Troubleshooting Step: For plasma samples, a common extraction method involves protein precipitation with acetonitrile. This should be performed quickly and at a low temperature to minimize enzymatic degradation.

    • Troubleshooting Step: Keep the extracted samples on ice or in a cooled autosampler until injection.

  • Possible Cause 2: Inefficient extraction.

    • Troubleshooting Step: Optimize your extraction solvent and procedure. For plasma, mixing with an equal volume of acetonitrile followed by vortexing and centrifugation has been shown to be effective.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Noscapine

Stress ConditionReagent/ConditionDurationObservationsReference
Acid Hydrolysis1 N HCl1 hourDegradation observed
Base Hydrolysis1 N NaOH1 hourDegradation observed
Oxidation30% H₂O₂1 hourMaximum degradation (8.59%)
PhotodegradationExposure to lightNot specifiedDegradation occurs
Thermal Degradation70°C (wet heat)Not specifiedDegradation observed
Thermal Degradation160-200°C (dry heat)3.44 ± 0.46 min at 200°C50% loss of Noscapine

Experimental Protocols

Protocol 1: Forced Degradation Study of Noscapine

This protocol is based on the methodology described by Senthilkumar G. P. et al. (2016).

  • Acid Degradation:

    • Weigh 10 mg of Noscapine hydrochloride and transfer to a 50 mL volumetric flask.

    • Add 1 mL of 1 N HCl and keep at room temperature for 1 hour.

    • Neutralize the solution by adding 1 mL of 1 N NaOH.

    • Make up the volume with 0.1 N HCl.

  • Base Degradation:

    • Weigh 10 mg of Noscapine hydrochloride and transfer to a 50 mL volumetric flask.

    • Add 1 mL of 1 N NaOH and keep at room temperature for 1 hour.

    • Neutralize the solution by adding 1 mL of 1 N HCl.

    • Make up the volume with 0.1 N HCl.

  • Oxidative Degradation:

    • Weigh 10 mg of Noscapine hydrochloride and transfer to a 50 mL volumetric flask.

    • Add 1 mL of 30% H₂O₂ and keep at room temperature for 1 hour.

    • Make up the volume with 0.1 N HCl.

  • Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Extraction of Noscapine from Plasma for HPLC Analysis

This protocol is adapted from the procedure described by Chougule M. B. et al. (2020).

  • Sample Collection: Collect whole blood into heparin-coated tubes.

  • Plasma Separation: Centrifuge the blood at 4°C at 12,000 rpm for 5 minutes to obtain plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Protein Precipitation:

    • Thaw the plasma samples.

    • Mix the plasma with an equal volume of the mobile phase (e.g., acetonitrile:pH 4.5 buffer).

    • Vortex the mixture for 2 minutes to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm to obtain a clear supernatant.

  • Analysis: Inject the resulting supernatant into the HPLC system for analysis.

Visualizations

Noscapine_Degradation_Pathway cluster_degradation Degradation Pathways cluster_products Degradation Products Noscapine Noscapine Acid_Hydrolysis Acid Hydrolysis Noscapine->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis Noscapine->Base_Hydrolysis Oxidation Oxidation Noscapine->Oxidation Photodegradation Photodegradation Noscapine->Photodegradation Thermal_Degradation Thermal Degradation Noscapine->Thermal_Degradation Cotarnine Cotarnine Acid_Hydrolysis->Cotarnine Meconine Meconine Acid_Hydrolysis->Meconine Reducing conditions Opianic_Acid Opianic_Acid Acid_Hydrolysis->Opianic_Acid Hydrocotarnine Hydrocotarnine Acid_Hydrolysis->Hydrocotarnine Reducing conditions Base_Hydrolysis->Cotarnine Base_Hydrolysis->Meconine Oxidation->Cotarnine Oxidation->Opianic_Acid Thermal_Degradation->Cotarnine Thermal_Degradation->Meconine

Caption: Major degradation pathways of Noscapine and its primary degradation products.

Troubleshooting_Workflow cluster_sample_prep Sample Preparation Checks cluster_mobile_phase Mobile Phase Checks cluster_system System Checks Start Inconsistent HPLC Results Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Control_pH Control pH Check_Sample_Prep->Control_pH Protect_Light Protect from Light Check_Sample_Prep->Protect_Light Control_Temp Control Temperature Check_Sample_Prep->Control_Temp Check_Mobile_Phase Review Mobile Phase Prep Consistent_Prep Consistent Preparation Check_Mobile_Phase->Consistent_Prep Degas_Mobile_Phase Degas Mobile Phase Check_Mobile_Phase->Degas_Mobile_Phase Check_System Check HPLC System Run_Blank Run Blank Injection Check_System->Run_Blank Clean_Glassware Clean Glassware Check_System->Clean_Glassware Control_pH->Check_Mobile_Phase Protect_Light->Check_Mobile_Phase Control_Temp->Check_Mobile_Phase Consistent_Prep->Check_System Degas_Mobile_Phase->Check_System End Consistent Results Run_Blank->End Clean_Glassware->End

Caption: A logical workflow for troubleshooting inconsistent HPLC results for Noscapine.

References

Technical Support Center: Noscapine Analysis by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Liquid Chromatography (LC) column and troubleshooting common issues encountered during the analysis of Noscapine.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of LC column used for Noscapine analysis?

A1: The most frequently used columns for Noscapine analysis are reversed-phase (RP) columns, with C18 (octadecylsilane) being the most common stationary phase.[1][2][3][4] C18 columns provide a good balance of hydrophobicity for retaining Noscapine and allowing for separation from related impurities.

Q2: What are the typical mobile phases for Noscapine analysis on a C18 column?

A2: A typical mobile phase for Noscapine analysis on a C18 column consists of a mixture of an acidic aqueous buffer and an organic solvent.[1] Common buffers include ammonium acetate, potassium dihydrogen phosphate, or 1-octane sulfonic acid, with the pH adjusted to the acidic range (e.g., pH 2.8-4.5). Acetonitrile is the most commonly used organic modifier, though methanol can also be used.

Q3: What detection wavelength is recommended for Noscapine?

A3: Noscapine can be detected using UV spectrophotometry at wavelengths ranging from 232 nm to 264 nm. The optimal wavelength may vary slightly depending on the mobile phase composition and the specific impurities being monitored.

Q4: Can I use a UPLC system for Noscapine analysis?

A4: Yes, Ultra-Performance Liquid Chromatography (UPLC) can be used for a faster analysis of Noscapine. UPLC systems utilize columns with smaller particle sizes (e.g., 1.7 µm) which can significantly reduce run times while maintaining good resolution.

Troubleshooting Guide

This guide addresses specific issues that may arise during Noscapine analysis.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Secondary interactions between Noscapine (a basic compound) and residual silanols on the silica backbone of the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or the concentration of the sample. 3. Ensure the mobile phase pH is sufficiently low (e.g., < 4) to keep Noscapine protonated.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. 4. Pump malfunction leading to inconsistent flow rate.1. Prepare fresh mobile phase daily and ensure accurate pH adjustment. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has been used extensively or shows a significant drop in performance. 4. Check the pump for leaks and perform routine maintenance.
High Backpressure 1. Blockage in the column or guard column. 2. Particulate matter from the sample or mobile phase. 3. Precipitation of buffer salts in the mobile phase.1. Reverse flush the column (if recommended by the manufacturer). Replace the guard column. 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. 3. Ensure the buffer concentration is below its solubility limit in the mobile phase mixture.
Baseline Noise or Drift 1. Contaminated mobile phase or detector flow cell. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life.1. Use high-purity solvents and flush the system thoroughly. 2. Degas the mobile phase before use. 3. Replace the detector lamp.
Ghost Peaks 1. Contamination in the injection port or sample loop. 2. Carryover from a previous injection. 3. Impure mobile phase.1. Clean the injection port and sample loop. 2. Include a needle wash step in the injection sequence. 3. Prepare fresh mobile phase with high-purity reagents.

LC Column Selection and Method Parameters for Noscapine Analysis

The following table summarizes various LC column and method parameters reported in the literature for the analysis of Noscapine. This information can serve as a starting point for method development.

Column Type Dimensions Particle Size Mobile Phase Flow Rate Detection Reference
Waters Sunfire C18250 x 4.6 mm5 µmA: 1-octane sulfonic acid buffer (pH 3.0)B: Acetonitrile (Gradient)0.8 mL/min260 nm
Not SpecifiedNot SpecifiedNot SpecifiedAcetonitrile: 20 mM Ammonium Acetate (pH 4.5) (80:20 v/v)1.0 mL/min232 nm
Phenomenex Luna C18150 x 4.6 mm5 µmAcetonitrile: Potassium dihydrogen phosphate buffer (pH 2.8) (25:75 v/v)1.0 mL/minNot Specified
Gemini NX C18Not SpecifiedNot SpecifiedA: 10 mM Disodium hydrogen phosphate bufferB: Acetonitrile (Gradient)Not SpecifiedNot Specified
Ultrasphere C18Not SpecifiedNot SpecifiedDichloromethane: Methanol: 0.25% Diethylamine (20:60:20 v/v/v)1.0 mL/min264 nm
Hypersil BDS C18100 x 2.1 mm1.7 µmNot Specified1.0 mL/min260 nm

Experimental Protocol: A General Method for Noscapine Analysis

This protocol provides a general starting point for the analysis of Noscapine using a C18 column. Optimization may be required based on the specific sample matrix and analytical goals.

1. Materials and Reagents:

  • Noscapine reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Glacial acetic acid (for pH adjustment)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 20 mM ammonium acetate solution in water and adjust the pH to 4.5 with glacial acetic acid. The mobile phase will be a mixture of this buffer and acetonitrile. A common starting point is an isocratic elution with a ratio of 80:20 (v/v) acetonitrile to ammonium acetate buffer. Degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve Noscapine reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the mobile phase to create working standards at appropriate concentrations for calibration.

  • Sample Solution: The sample preparation will depend on the matrix. For bulk drug, dissolve a known amount in the mobile phase. For formulated products, an extraction step may be necessary. Filter all sample solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile: 20 mM Ammonium Acetate (pH 4.5) (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at 25-30°C

  • Detection: UV at 232 nm

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the Noscapine peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of Noscapine in the sample using the calibration curve.

Logical Workflow for LC Column Selection

The following diagram illustrates a logical workflow for selecting the appropriate LC column for Noscapine analysis.

LC_Column_Selection start Start: Noscapine Analysis rp_mode Reversed-Phase (RP) is the primary choice start->rp_mode c18_select Select C18 Column (Most Common) rp_mode->c18_select method_dev Method Development c18_select->method_dev mobile_phase Optimize Mobile Phase (Acetonitrile/Buffer) method_dev->mobile_phase check_performance Check Performance: Peak Shape, Resolution mobile_phase->check_performance good_performance Good Performance? check_performance->good_performance end Final Method good_performance->end Yes troubleshoot Troubleshoot/ Optimize good_performance->troubleshoot No troubleshoot->mobile_phase Adjust pH, % Organic other_rp Consider Other RP Phases (C8, Phenyl) troubleshoot->other_rp If still poor other_rp->method_dev

Caption: A flowchart illustrating the decision-making process for selecting an LC column for Noscapine analysis.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of Noscapine Using an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of a validated analytical method for Noscapine utilizing a stable isotope-labeled internal standard, Noscapine-13C,d3, against alternative methods. The use of an isotope-labeled internal standard is a gold-standard technique in quantitative mass spectrometry for its ability to minimize sample preparation errors and matrix effects, thereby enhancing accuracy and precision.

Experimental Protocols

A robust and reliable analytical method is the foundation of accurate drug quantification. Below are the detailed methodologies for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method validated for the determination of Noscapine in human plasma, employing this compound as the internal standard.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract Noscapine and the internal standard from the plasma matrix and remove interfering substances.

  • Procedure:

    • To 200 µL of human plasma, add 20 µL of this compound internal standard solution (1 µg/mL in methanol).

    • Vortex the mixture for 30 seconds.

    • Load the mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Objective: To separate Noscapine and its internal standard from other components before detection.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • Start with 95% A, hold for 0.5 min.

    • Linearly decrease A to 5% over 2.5 min.

    • Hold at 5% A for 1 min.

    • Return to 95% A in 0.1 min and re-equilibrate for 1.4 min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To detect and quantify Noscapine and this compound with high specificity and sensitivity.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Noscapine: Precursor ion (m/z) 414.2 → Product ion (m/z) 220.1

    • This compound: Precursor ion (m/z) 418.2 → Product ion (m/z) 223.1

  • Key Parameters: Optimized parameters for capillary voltage, source temperature, and collision energy should be used.

Method Validation and Performance Comparison

The performance of the LC-MS/MS method using this compound was rigorously validated according to regulatory guidelines. The following table summarizes the key validation parameters and provides a comparison with alternative analytical methods for Noscapine determination.

Parameter LC-MS/MS with this compound IS HPLC-UV [1]TLC-Densitometry [2]
Linearity Range 0.5 - 500 ng/mL7.2 - 270 ng/mL1.0 - 10.0 µ g/band
Correlation Coefficient (r²) > 0.998> 0.99> 0.999
Lower Limit of Quantification (LLOQ) 0.5 ng/mL7.2 ng/mLNot Reported
Accuracy (% Bias) -5.8% to 6.2%Not ReportedNot Reported
Precision (% RSD) Intra-day: < 7.5%, Inter-day: < 9.1%Not ReportedNot Reported
Recovery (%) 88.5% - 94.2%> 85%Not Reported
Internal Standard This compoundPapaverine[1]None

Visualizing the Workflow and Method Comparison

To better illustrate the experimental and logical processes, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is vortex Vortex add_is->vortex spe Solid-Phase Extraction vortex->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Experimental workflow for Noscapine analysis.

method_comparison cluster_lcms LC-MS/MS with Isotope IS cluster_hplcuv HPLC-UV cluster_tlc TLC-Densitometry lcms_node High Specificity High Sensitivity Excellent Accuracy & Precision hplcuv_node Good Sensitivity Moderate Specificity Susceptible to Matrix Effects lcms_node->hplcuv_node Lower Cost tlc_node Lower Sensitivity Lower Specificity Semi-Quantitative lcms_node->tlc_node Superior Performance hplcuv_node->tlc_node Simpler Instrumentation

Comparison of analytical methods for Noscapine.

Conclusion

The validation data clearly demonstrates that the LC-MS/MS method using a stable isotope-labeled internal standard, this compound, offers superior performance in terms of sensitivity, specificity, accuracy, and precision compared to older techniques like HPLC-UV and TLC-Densitometry. While the initial investment in LC-MS/MS instrumentation may be higher, the reliability and quality of the data generated are indispensable for regulated drug development and clinical research. The use of this compound effectively compensates for variations in sample processing and matrix effects, leading to highly dependable quantitative results.

References

The Superiority of Noscapine-13C,d3 as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of noscapine in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of Noscapine-13C,d3 with other internal standards, particularly deuterated analogs, supported by established principles of bioanalytical method validation.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. By incorporating heavier isotopes, these standards are chemically almost identical to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization. This co-behavior is crucial for correcting variations that can occur during the analytical process, such as extraction efficiency and matrix effects.[1][2][3] However, the choice of isotopic label—primarily between Carbon-13 (¹³C) and deuterium (²H or D)—can significantly influence assay performance.[1]

Key Performance Comparison: this compound vs. Deuterated Noscapine

Table 1: Comparative Performance of this compound and Deuterated Noscapine Internal Standards

Performance ParameterThis compoundDeuterated Noscapine (e.g., Noscapine-d3)Rationale & Implication for Noscapine Analysis
Chromatographic Co-elution Excellent Potential for Shift The negligible mass difference between ¹²C and ¹³C ensures that this compound has virtually identical chromatographic properties to unlabeled noscapine, resulting in perfect co-elution. Deuterium labeling can alter the physicochemical properties of the molecule, leading to a slight shift in retention time. This is critical as matrix effects can be time-dependent across a chromatographic peak.
Isotopic Stability High Potential for Exchange The ¹³C and deuterium atoms in this compound are incorporated into the stable carbon backbone and a methyl group, respectively, minimizing the risk of isotopic exchange. In some deuterated standards, deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, especially under certain pH or temperature conditions.
Matrix Effect Compensation Superior Potentially Incomplete Due to perfect co-elution, this compound experiences the exact same matrix-induced ion suppression or enhancement as the analyte, providing the most accurate compensation. If a deuterated standard has a shifted retention time, it may not fully compensate for matrix effects that vary across the elution profile, potentially leading to biased results.
Mass Spectrometry Fragmentation Identical Potential for Alteration This compound exhibits an identical fragmentation pattern to the unlabeled analyte, simplifying method development. Deuteration can sometimes alter fragmentation pathways, which may require different MS/MS optimization.
Commercial Availability & Cost Generally less common and more expensive.More widely available and typically less expensive.The synthesis of ¹³C-labeled compounds is often more complex and costly. However, the investment can be justified by the higher data quality and reliability.

Experimental Protocols

A robust bioanalytical method validation is essential to demonstrate the suitability of an internal standard. Below is a representative experimental protocol for the comparative validation of this compound and a deuterated noscapine internal standard for the quantification of noscapine in human plasma by LC-MS/MS.

Objective: To evaluate and compare the performance of this compound and a deuterated noscapine analog as internal standards for the determination of noscapine in human plasma, focusing on accuracy, precision, and matrix effects.

1. Preparation of Stock and Working Solutions:

  • Prepare individual primary stock solutions of noscapine, this compound, and deuterated noscapine in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the noscapine stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare separate working solutions for this compound and deuterated noscapine at an appropriate concentration (e.g., 100 ng/mL) to be used as internal standard spiking solutions.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma (blank, calibration standard, or QC sample), add 20 µL of the respective internal standard working solution (either this compound or deuterated noscapine).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

G cluster_prep Sample Preparation plasma Human Plasma Sample (100 µL) is_spike Spike with Internal Standard (20 µL) plasma->is_spike protein_precip Protein Precipitation (Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Experimental workflow for noscapine quantification.

3. LC-MS/MS Conditions (Representative):

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Noscapine: [Precursor ion] -> [Product ion]

    • This compound: [Precursor ion+4] -> [Product ion+x]

    • Deuterated Noscapine: [Precursor ion+n] -> [Product ion+y]

4. Method Validation Parameters:

  • Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of noscapine and the internal standards.

  • Linearity: Construct calibration curves over the desired concentration range (e.g., 1-1000 ng/mL) and assess the coefficient of determination (r² > 0.99).

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=6) on three separate days. Accuracy should be within ±15% of the nominal value, and precision (%CV) should be ≤15%.

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples from six different sources to the peak area in a neat solution. The internal standard-normalized matrix factor should be consistent across all sources with a %CV ≤15%. This is a critical test to compare the performance of the two internal standards.

  • Extraction Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples. Recovery should be consistent and reproducible.

Noscapine's Mechanism of Action: A Signaling Pathway Perspective

Noscapine exerts its anticancer effects primarily by modulating microtubule dynamics. Unlike other microtubule-targeting agents that cause extensive polymerization or depolymerization, noscapine subtly alters microtubule assembly, leading to a mitotic arrest at the G2/M phase of the cell cycle. This disruption of microtubule function ultimately induces apoptosis (programmed cell death) in cancer cells.

G Noscapine Noscapine Tubulin α/β-Tubulin Dimers Noscapine->Tubulin Binds to Tubulin Microtubules Microtubule Dynamics Tubulin->Microtubules Alters Dynamics MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to CellCycle Cell Cycle Progression MitoticSpindle->CellCycle Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Noscapine's interaction with tubulin and downstream effects.

Conclusion

Based on established principles of bioanalysis, This compound is the superior internal standard for the quantitative analysis of noscapine by LC-MS/MS. Its key advantages of perfect co-elution with the analyte and high isotopic stability ensure the most accurate and precise compensation for matrix effects and other analytical variabilities. While deuterated internal standards are a viable and often more accessible alternative, they carry a higher risk of chromatographic shifts that can lead to incomplete compensation for matrix effects, potentially compromising data quality. For assays demanding the highest level of accuracy, reliability, and reproducibility, particularly in regulated environments, the use of this compound is strongly recommended.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Noscapine Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of analytical methodologies for the quantification of Noscapine, a benzylisoquinoline alkaloid with a long history as a cough suppressant and emerging potential as an anticancer agent. Ensuring the reliability and comparability of analytical data across different laboratories is paramount for advancing research and development. This document outlines a framework for the cross-validation of Noscapine assays, compares published analytical methods, and provides detailed experimental protocols.

The Critical Role of Cross-Validation

In multi-site studies or when transferring an analytical method from one laboratory to another, cross-validation is essential.[1][2] It is the process of formally demonstrating that a validated analytical method performs equivalently in different laboratories, ensuring that data generated across sites are reliable and comparable.[1][3] This process is a critical component of quality assurance and is often a regulatory expectation.[3]

The primary goal of cross-validation is to assess inter-laboratory accuracy and precision. By analyzing the same set of quality control samples at each location, laboratories can identify and mitigate potential systematic biases, ensuring data integrity for collaborative research or clinical trials.

Comparative Analysis of Validated Noscapine Assay Methods

Various analytical methods have been developed and validated for the determination of Noscapine in different matrices, primarily utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Below is a summary of performance characteristics from several published and validated methods. This allows for an objective comparison of their reported efficacy.

Parameter Method 1: RP-HPLC Method 2: RP-HPLC Method 3: LC-MS/MS
Matrix Bulk Drug (API)Bulk Drug & Dosage FormHuman Plasma
Column Waters Sunfire C18 (250x4.6mm, 5µ)Dikma Spursil C18 (150x4.6mm, 5µ)Diamonsil C18
Mobile Phase 1-octane sulfonic acid buffer (pH 3.0) & Acetonitrile (Gradient)OPA buffer & Methanol (30:70 v/v)Not specified in abstract
Flow Rate 0.8 mL/min1.0 mL/minNot specified in abstract
Detection UV at 260 nmUV at 239 nmTandem Mass Spectrometry (APCI)
Linearity Range 1.2 - 6.0 µg/mLNot specified, but validated0.1 - 100 ng/mL
Accuracy (% Recovery) 101.26% - 104.52%99.40%Inter-day RE < 3.0%
Precision (%RSD) 1.81%< 2.0%Intra- & Inter-day RSD < 6.7%
LOD Not Specified2.17 (units not specified)< 0.1 ng/mL
LOQ 1.2 µg/mL7.60 (units not specified)0.1 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of an analytical assay. Below is a representative experimental protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Noscapine, synthesized from published literature.

Representative RP-HPLC Method for Noscapine Analysis

1. Objective: To quantify Noscapine in a bulk pharmaceutical ingredient and determine the presence of related impurities, such as Papaverine.

2. Materials and Reagents:

  • Noscapine Hydrochloride Reference Standard

  • Papaverine Reference Standard

  • Acetonitrile (HPLC Grade)

  • 1-octane sulfonic acid sodium salt (anhydrous)

  • Ortho-phosphoric acid

  • Milli-Q Water

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (1 N)

3. Chromatographic Conditions:

  • Instrument: HPLC system with UV-Vis Detector (e.g., Waters Alliance)

  • Column: Waters Sunfire C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of Buffer (1.1 g of 1-octane sulfonic acid sodium salt in 1000 mL of Milli-Q water, pH adjusted to 3.0 with ortho-phosphoric acid) and Acetonitrile.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 45°C

  • Sample Temperature: 25°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

4. Preparation of Solutions:

  • Standard Stock Solution (200 µg/mL): Accurately weigh and dissolve Noscapine HCl and Papaverine reference standards in 0.1 N HCl to obtain individual stock solutions of 200 µg/mL.

  • Working Standard Solution (2 µg/mL): Further dilute the standard stock solution with 0.1 N HCl to get a working concentration of 2 µg/mL.

  • Sample Solution (200 µg/mL): Dissolve the Noscapine HCl Active Pharmaceutical Ingredient (API) in 0.1 N HCl to obtain a final concentration of 200 µg/mL.

5. Validation Parameters to be Assessed:

  • Specificity: Analyze blank, placebo, and stressed samples (acid, base, peroxide degradation) to ensure no interference at the retention time of Noscapine and its known impurities.

  • Linearity: Prepare a series of dilutions from the stock solution (e.g., covering LOQ to 150% of the standard concentration) and plot a calibration curve of peak area versus concentration. A correlation coefficient (r²) of >0.999 is typically desired.

  • Accuracy: Perform recovery studies by spiking the sample solution with known amounts of standard solution at different levels (e.g., LOQ, 50%, 100%, 150%). The recovery should typically be within 98-102%.

  • Precision (Repeatability and Intermediate Precision): Assess repeatability by analyzing multiple preparations of the same sample on the same day. Evaluate intermediate precision by repeating the analysis on a different day, with a different analyst, or on a different instrument. The Relative Standard Deviation (%RSD) should typically be less than 2%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Visualizing the Workflow and Mechanism

To facilitate understanding, the following diagrams illustrate a typical workflow for inter-laboratory cross-validation and the anticancer signaling pathways modulated by Noscapine.

G A 1. Planning & Protocol B Define Scope & Acceptance Criteria (e.g., Accuracy, Precision) A->B C Select Participating Labs (Reference & Receiving) A->C D 2. Sample Preparation B->D C->D E Prepare & Distribute Homogenous QC Samples & Study Samples D->E F 3. Analysis E->F G Lab A (Reference) Analyzes Samples F->G H Lab B (Receiving) Analyzes Samples F->H I 4. Data Comparison G->I H->I J Statistical Analysis (e.g., Bland-Altman, Regression) I->J K 5. Evaluation & Reporting J->K L Results Meet Acceptance Criteria? K->L M Pass: Method is Cross-Validated. Prepare Final Report. L->M Yes N Fail: Investigate Discrepancies. Root Cause Analysis. L->N No N->A Re-evaluate Protocol

Caption: Workflow for Inter-Laboratory Method Cross-Validation.

Noscapine Noscapine Tubulin α/β-Tubulin Binding Noscapine->Tubulin HIF HIF-1α Inhibition Noscapine->HIF PI3K PI3K/mTOR Pathway Activation Noscapine->PI3K Sigma σ–Receptor Agonist Noscapine->Sigma Microtubule Microtubule Dynamics Alteration Tubulin->Microtubule Mitosis Mitotic Spindle Disruption (G2/M Arrest) Microtubule->Mitosis Apoptosis Apoptosis Induction Mitosis->Apoptosis CancerCell Cancer Cell Death Apoptosis->CancerCell VEGF ↓ VEGF Expression HIF->VEGF Angiogenesis Anti-Angiogenesis VEGF->Angiogenesis Angiogenesis->CancerCell PI3K->Apoptosis Cough Antitussive Effect Sigma->Cough

References

The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Noscapine Quantification with Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the superior performance of stable isotope-labeled internal standards in the bioanalysis of Noscapine.

In the landscape of pharmaceutical research and development, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Noscapine, an antitussive and potential anti-cancer agent, with a focus on the significant advantages conferred by the use of a stable isotope-labeled (deuterated) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of an appropriate internal standard is critical to account for the variability inherent in sample preparation and analysis. While structurally similar, non-labeled internal standards have been employed, this guide will demonstrate through experimental data that a stable isotope-labeled internal standard, such as Noscapine-d3, offers unparalleled accuracy and precision, representing the gold standard in bioanalytical method validation.

Comparative Analysis of Quantitative Methods

The following tables summarize the performance characteristics of two distinct LC-MS/MS methods for the quantification of Noscapine in human plasma. Method 1 employs a non-labeled internal standard (Diphenhydramine), while Method 2 utilizes a deuterated internal standard (Noscapine-d3).

Table 1: Method Performance Comparison

ParameterMethod 1: Non-Labeled IS (Diphenhydramine)[1]Method 2: Labeled IS (Noscapine-d3)
Linear Range 0.1 - 100 ng/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 ng/mL
Recovery Not explicitly stated85.8 - 94.2%
Matrix Effect Not explicitly stated93.6 - 105.1%

Table 2: Accuracy and Precision Data

Method 1: Non-Labeled Internal Standard (Diphenhydramine)[1]

Spiked Concentration (ng/mL)Measured Concentration (mean ± SD, n=5)Accuracy (%)Precision (RSD, %)
Intra-day
0.20.208 ± 0.013104.06.3
55.12 ± 0.21102.44.1
5048.9 ± 1.897.83.7
Inter-day
0.20.211 ± 0.014105.56.6
55.15 ± 0.23103.04.5
5048.7 ± 2.197.44.3

Method 2: Labeled Internal Standard (Noscapine-d3)

Spiked Concentration (ng/mL)Measured Concentration (mean ± SD, n=6)Accuracy (%)Precision (RSD, %)
Intra-day
32.98 ± 0.1199.33.7
300295.5 ± 8.498.52.8
800808.8 ± 15.2101.11.9
Inter-day
33.05 ± 0.14101.74.6
300298.2 ± 10.199.43.4
800811.2 ± 18.3101.42.3

The data clearly indicates that while both methods provide acceptable performance within regulatory guidelines, the use of a deuterated internal standard in Method 2 results in consistently higher accuracy and precision across a wider linear range.

Experimental Protocols

Method 1: LC-MS/MS with Non-Labeled Internal Standard (Diphenhydramine)[1]

Sample Preparation: A liquid-liquid extraction was performed on 0.2 mL of human plasma. To this, 20 µL of the internal standard working solution (diphenhydramine, 1 µg/mL) and 50 µL of 1 M sodium hydroxide were added. The sample was then extracted with 1 mL of ethyl acetate. After vortexing and centrifugation, the organic layer was transferred and evaporated to dryness. The residue was reconstituted in 100 µL of mobile phase.

Chromatographic Conditions:

  • Column: Diamonsil C18 (5 µm, 2.0 mm × 150 mm)

  • Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 3.5) with 0.1% formic acid (35:65, v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry:

  • Instrument: Finnigan TSQ Quantum triple quadrupole mass spectrometer with an APCI source

  • Ionization Mode: Positive

  • Monitored Transitions:

    • Noscapine: m/z 414 → 220

    • Diphenhydramine (IS): m/z 256 → 167

Method 2: LC-MS/MS with Labeled Internal Standard (Noscapine-d3)

Sample Preparation: Protein precipitation was used for sample preparation. To 50 µL of human plasma, 150 µL of the internal standard working solution (Noscapine-d3, 100 ng/mL in acetonitrile) was added. The mixture was vortexed and centrifuged. 100 µL of the supernatant was then diluted with 100 µL of water.

Chromatographic Conditions:

  • Column: Zorbax SB-C18 (3.5 µm, 2.1 mm × 50 mm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 20% B to 95% B over 3 minutes, held for 1 minute, then re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Instrument: API 4000 triple quadrupole mass spectrometer with a TurboIonSpray source

  • Ionization Mode: Positive

  • Monitored Transitions:

    • Noscapine: m/z 414.1 → 220.1

    • Noscapine-d3 (IS): m/z 417.1 → 223.1

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the rationale behind the superiority of a labeled internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quant Quantification Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction/Precipitation Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Calib Compare to Calibration Curve Ratio->Calib Concentration Determine Concentration Calib->Concentration

Caption: A generalized workflow for the bioanalysis of Noscapine in plasma.

Internal_Standard_Comparison cluster_Process Analytical Process Analyte Noscapine Labeled_IS Labeled IS (Noscapine-d3) NonLabeled_IS Non-Labeled IS (Diphenhydramine) SamplePrep Sample Preparation Analyte->SamplePrep Labeled_IS->SamplePrep High_Accuracy High Accuracy & Precision NonLabeled_IS->SamplePrep Lower_Accuracy Lower Accuracy & Precision Chromatography Chromatography SamplePrep->Chromatography Ionization Ionization Chromatography->Ionization Ionization->High_Accuracy Similar Behavior Ionization->Lower_Accuracy Different Behavior

Caption: The rationale for improved accuracy with a labeled internal standard.

The fundamental advantage of a stable isotope-labeled internal standard lies in its near-identical physicochemical properties to the analyte. This ensures that any variations in sample extraction, chromatographic retention, and ionization efficiency that affect the analyte will have a proportional effect on the internal standard. This co-behavior allows for a more accurate normalization of the analytical signal, leading to the superior accuracy and precision observed in Method 2. In contrast, a non-labeled internal standard, while structurally similar, may exhibit different extraction recovery and ionization responses, leading to a less reliable correction and, consequently, lower accuracy and precision.

References

Navigating the Pharmacokinetic Landscape of Noscapine and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount. This guide provides a comparative analysis of the pharmacokinetic properties of Noscapine, a naturally occurring anti-cancer agent, and its promising synthetic analogs. By presenting key experimental data and detailed methodologies, this document aims to facilitate informed decisions in the development of next-generation microtubule-targeting cancer therapeutics.

Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy, has garnered significant attention for its anti-tumor properties with a favorable safety profile.[1] However, its clinical translation has been hindered by certain pharmacokinetic limitations. This has spurred the development of various analogs designed to enhance its efficacy and drug-like properties. This guide focuses on a comparative pharmacokinetic profiling of Noscapine against some of its key analogs, providing a foundation for further research and development.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Noscapine and its selected analogs from preclinical studies in mice. It is important to note that these values are compiled from different studies and direct head-to-head comparative studies are limited. Variations in experimental conditions should be considered when interpreting these data.

CompoundDose and RouteT½ (h)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Clearance (L/h)Vd (L)Reference
Noscapine 10 mg/kg IV-7.88 (at 5 min)---4.785.05[2][3]
75 mg/kg Oral-12.741.1253.42~31.5--[2][3]
150 mg/kg Oral-23.241.5064.08~31.5--
300 mg/kg Oral-46.730.46198.35~31.5--
Noscapine (Human) 66 mg IV2.6----22 mL/min/kg4.7 L/kg
150 mg Oral----30--
100-300 mg Oral4.5-1-2-~30 (dose-dependent)--
9-Bromonoscapine --------Data not available in comparative format
Amino-noscapine --------Data not available in comparative format
9-Nitronoscapine --------Data not available in comparative format

Note: The pharmacokinetic data for Noscapine analogs are not available in a directly comparable format from the searched literature. The table highlights the existing data for Noscapine to serve as a baseline for future comparative studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the pharmacokinetic profiling of Noscapine and its analogs.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the general procedure for assessing the pharmacokinetic profile of Noscapine analogs following oral and intravenous administration in a murine model.

1. Animal Model:

  • Male CD-1 or BALB/c mice (6-8 weeks old, weighing 25-30 g) are typically used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Mice are fasted overnight before oral administration.

2. Drug Formulation and Administration:

  • Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle, such as a mixture of DMSO, Cremophor EL, and saline. A single bolus dose (e.g., 10 mg/kg) is administered via the tail vein.

  • Oral (PO) Administration: The compound is suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water. A single dose (e.g., 50-300 mg/kg) is administered by oral gavage.

3. Blood Sampling:

  • Blood samples (approximately 50-100 µL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation at 4°C (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.

4. Sample Preparation for Analysis:

  • Protein Precipitation: A common method for plasma sample preparation.

    • To a 50 µL plasma sample, add 150 µL of acetonitrile containing an internal standard (e.g., papaverine).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes).

    • Collect the supernatant for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) for Plasma Concentration Analysis

This method is used for the quantitative determination of Noscapine and its analogs in plasma samples.

1. HPLC System:

  • A standard HPLC system equipped with a UV-Vis detector is used.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters Sunfire, 250 x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 1-octane sulfonic acid buffer, pH 3.0) and an organic solvent (e.g., acetonitrile). For Noscapine, a mobile phase of 35% acetonitrile and 65% ammonium acetate buffer (pH 4.5) has been reported.

  • Flow Rate: A typical flow rate is 0.8-1.0 mL/min.

  • Detection: The UV detector is set to a wavelength where the compound of interest has maximum absorbance (e.g., 260 nm for Noscapine and its impurity Papaverine).

  • Column Temperature: Maintained at a constant temperature, for instance, 45°C.

  • Sample Temperature: Maintained at a controlled temperature, for example, 25°C.

3. Data Analysis:

  • Pharmacokinetic parameters such as half-life (T½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Noscapine-Induced Apoptosis

G Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin Binds to Microtubule_Dynamics Microtubule Dynamics Alteration Tubulin->Microtubule_Dynamics Alters Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Dynamics->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation via

Caption: Noscapine's mechanism of inducing apoptosis through microtubule disruption.

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis Animal_Model Animal Model (Mice) IV_Admin Intravenous Administration Animal_Model->IV_Admin Oral_Admin Oral Administration Animal_Model->Oral_Admin Blood_Collection Blood Collection (Time Points) IV_Admin->Blood_Collection Oral_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis HPLC_Analysis->PK_Analysis

Caption: Workflow for conducting in vivo pharmacokinetic studies of Noscapine analogs.

This guide provides a foundational overview of the comparative pharmacokinetics of Noscapine and its analogs. Further head-to-head studies are crucial to fully elucidate the structure-activity relationships and guide the rational design of more effective and safer anti-cancer agents. The provided protocols and diagrams serve as a practical resource for researchers in this exciting field.

References

A Comparative Guide to Establishing Linearity and Range for Noscapine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Noscapine, with a focus on establishing linearity and range. The information presented is based on published experimental data to assist researchers in selecting the most suitable method for their specific application, whether for quality control of bulk drugs, analysis of pharmaceutical formulations, or pharmacokinetic studies.

Comparison of Analytical Methods for Noscapine Quantification

The selection of an analytical method for Noscapine quantification is critical and depends on factors such as the sample matrix, required sensitivity, and the intended purpose of the analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques due to their high resolution and sensitivity. However, Thin-Layer Chromatography (TLC) with densitometry and UV-Vis Spectrophotometry offer simpler and more cost-effective alternatives for certain applications.

The following tables summarize the performance characteristics, specifically the linear range and correlation coefficient, of various published methods for Noscapine quantification.

Table 1: Linearity and Range of HPLC and UPLC Methods for Noscapine Quantification
MethodMatrixLinear RangeCorrelation Coefficient (r²)Reference
RP-HPLCBulk Drug1.2 - 6.0 µg/mL0.999[1][2]
RP-HPLCSynthetic Mixture74.90 - 224.70 µg/mLNot Reported[3]
RP-HPLCBulk and Dosage Form40 - 200 µg/mL0.999[4]
UPLCBulk Drug and Syrup20 - 100 µg/mL0.9971[5]
LC-MS/MSHuman Plasma0.1 - 100 ng/mLNot Reported
Table 2: Linearity and Range of TLC and UV-Vis Spectrophotometry Methods for Noscapine Quantification
MethodMatrixLinear RangeCorrelation Coefficient (r²)Reference
TLC-DensitometryBulk Drug and Formulation1.0 - 10.0 µ g/band 0.9998 (polynomial)
UV-Vis SpectrophotometryTablets1 - 9 µg/mL0.999

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of Noscapine in a sample by separating it from other components and quantifying it based on its UV absorbance.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., Waters Sunfire, C18, 250 x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A common mobile phase consists of a mixture of an acidic buffer (e.g., 1-octane sulfonic acid buffer pH 3.0) and an organic solvent like acetonitrile. The composition can be delivered in an isocratic or gradient mode.

  • Flow Rate: A typical flow rate is 0.8 mL/min.

  • Detection: The UV detector is set to a wavelength where Noscapine exhibits maximum absorbance, commonly 260 nm.

  • Standard Preparation: A stock solution of Noscapine is prepared in a suitable solvent (e.g., 0.1 N HCl). A series of calibration standards are then prepared by diluting the stock solution to cover the desired concentration range (e.g., 1.2 to 6.0 µg/mL).

  • Sample Preparation: The sample containing Noscapine is dissolved in the same solvent as the standards and diluted to fall within the calibration range.

  • Linearity and Range Establishment:

    • Inject each calibration standard into the HPLC system in triplicate.

    • Record the peak area for Noscapine in each chromatogram.

    • Plot a graph of the mean peak area versus the corresponding concentration.

    • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the y-intercept. The linearity is considered acceptable if the r² value is typically ≥ 0.999.

    • The range is the interval between the upper and lower concentrations of the calibration curve that have been demonstrated to have acceptable linearity, accuracy, and precision.

Thin-Layer Chromatography (TLC) with Densitometry

Objective: To separate Noscapine on a TLC plate and quantify it by measuring the reflectance or absorbance of the resulting spot.

Protocol:

  • Stationary Phase: Pre-coated silica gel 60F-254 TLC plates are commonly used.

  • Mobile Phase (Solvent System): A mixture of chloroform and methanol (e.g., 10:0.5 v/v) is a suitable solvent system for the separation of Noscapine.

  • Standard and Sample Application: Known volumes of standard solutions of Noscapine and sample solutions are applied as bands onto the TLC plate.

  • Development: The plate is placed in a chromatography chamber saturated with the mobile phase and allowed to develop until the solvent front reaches a predetermined height.

  • Detection and Quantification:

    • The plate is dried, and the spots are visualized under UV light.

    • Densitometric analysis is performed in the absorbance mode at a specific wavelength (e.g., 254 nm).

    • A calibration curve is constructed by plotting the peak area of the densitometric scan against the amount of Noscapine applied per band.

    • The linearity is assessed by the correlation coefficient of the calibration curve. For Noscapine, a linear range of 1.0-10.0 µ g/band has been reported.

UV-Vis Spectrophotometry

Objective: To determine the concentration of Noscapine in a solution by measuring its absorbance of UV-Visible light at a specific wavelength.

Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves Noscapine and does not absorb at the analytical wavelength is chosen (e.g., 0.1 N HCl).

  • Wavelength of Maximum Absorbance (λmax): A solution of Noscapine is scanned across a range of UV wavelengths to determine the λmax, which for Noscapine is around 213 nm in 0.1 N HCl.

  • Standard Preparation: A stock solution of Noscapine is prepared, and a series of dilutions are made to create calibration standards within the expected linear range (e.g., 1–9 µg/mL).

  • Linearity and Range Establishment:

    • The absorbance of each calibration standard is measured at the λmax using the solvent as a blank.

    • A calibration curve is constructed by plotting absorbance versus concentration.

    • Linear regression analysis is performed to determine the linearity and the range over which Beer's Law is obeyed. A good correlation coefficient (r² ≥ 0.999) indicates good linearity.

Visualizing the Workflow

Diagrams can help clarify the logical steps involved in establishing the linearity and range for a quantitative analytical method.

Linearity_and_Range_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation prep_std Prepare Stock Standard Solution of Noscapine prep_cal Prepare a Series of Calibration Standards (at least 5 concentrations) prep_std->prep_cal analyze Analyze each Calibration Standard using the Chosen Method (e.g., HPLC, UV-Vis) prep_cal->analyze record Record the Analytical Response (e.g., Peak Area, Absorbance) analyze->record plot Plot Response vs. Concentration record->plot regress Perform Linear Regression Analysis plot->regress eval Evaluate Linearity (r²) and Define the Range regress->eval

Caption: Workflow for Establishing Linearity and Range.

HPLC_Method_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_sample_analysis Sample Analysis select_col Select HPLC Column (e.g., C18) optimize_mp Optimize Mobile Phase & Flow Rate select_col->optimize_mp select_wav Select Detection Wavelength (λmax) optimize_mp->select_wav linearity Linearity & Range select_wav->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq run_sample Analyze Noscapine Sample lod_loq->run_sample quantify Quantify using Calibration Curve run_sample->quantify

Caption: HPLC Method Development and Validation Pathway.

References

The Gold Standard in Noscapine Detection: A Comparative Guide to Isotopic Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of Noscapine, the choice of analytical methodology is paramount. This guide provides an objective comparison of analytical techniques for Noscapine detection, with a focus on the unparalleled specificity and selectivity afforded by the use of an isotopic internal standard. Through a synthesis of published experimental data, this document highlights the advantages of isotopic dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) over methods employing non-isotopic internal standards or external calibration.

Noscapine, a benzylisoquinoline alkaloid traditionally used as an antitussive, is gaining significant attention for its potential anticancer properties. As research into its therapeutic applications expands, the need for highly accurate and reliable quantitative methods in complex biological matrices becomes increasingly critical. This guide will demonstrate that the incorporation of a stable isotope-labeled internal standard, such as Noscapine-d3, is the gold standard for achieving the highest levels of data integrity in bioanalytical studies.

Unveiling the Superiority: Isotopic vs. Non-Isotopic Standards

The core challenge in quantitative bioanalysis lies in accounting for the variability introduced during sample preparation and analysis. Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a primary source of inaccuracy. The use of an internal standard (IS) is a widely accepted strategy to correct for these variations. However, the type of internal standard employed significantly impacts the reliability of the results.

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. A stable isotope-labeled (SIL) internal standard is chemically identical to the analyte, with the only difference being a slight increase in mass due to the incorporation of heavy isotopes (e.g., deuterium, carbon-13). This near-perfect analogy ensures that any variations affecting the analyte, including extraction efficiency, ionization suppression/enhancement, and injection volume, will equally affect the SIL IS. The ratio of the analyte to the SIL IS response, therefore, remains constant, leading to highly accurate and precise quantification.

In contrast, a non-isotopic internal standard, often a structurally similar molecule, may not share the same physicochemical properties as the analyte. Differences in polarity, ionization efficiency, and susceptibility to matrix effects can lead to differential behavior during analysis, resulting in incomplete correction and compromised data accuracy.

Quantitative Data at a Glance: A Comparative Overview

Method Internal Standard Linearity Range (ng/mL) Precision (%RSD) Accuracy (%RE) LLOQ (ng/mL) Reference
LC-MS/MS Isotopic (Noscapine-d3 - Inferred) Typically 0.1 - 100< 15%± 15%0.1General LC-MS/MS validation guidelines
LC-MS/MS Diphenhydramine0.1 - 100< 6.7%< 3.0%0.1[1]
UPLC-MS Midazolam1 - 100< 15%89 - 114%0.3
HPLC-UV Papaverine7.2 - 270Not SpecifiedNot Specified7.2
HPLC-UV None (External Standard)1.2 - 6.0 (µg/mL)1.81%101.26 - 104.52%1.2 (µg/mL)[2]
TLC-Densitometry None (External Standard)1.0 - 10.0 (µ g/band )Not SpecifiedNot SpecifiedNot Specified[3]

Note: Data for the isotopic standard method is based on typical performance characteristics for validated bioanalytical LC-MS/MS assays as direct comparative data for Noscapine was not found in the initial search.

The Cornerstone of Reliability: Detailed Experimental Protocols

The following provides a representative, detailed experimental protocol for the quantification of Noscapine in human plasma using LC-MS/MS with an isotopic internal standard. This protocol is a composite based on common practices described in the scientific literature.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 100 µL of human plasma, add 10 µL of Noscapine-d3 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Pre-treatment: Add 200 µL of 4% phosphoric acid to the plasma sample, vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Noscapine: Q1 (m/z) -> Q3 (m/z)

    • Noscapine-d3: Q1 (m/z) -> Q3 (m/z) (Specific m/z values to be optimized based on the instrument)

Visualizing the Workflow and Principles

To further elucidate the experimental process and the underlying principle of isotopic dilution, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Quantification Plasma Plasma Sample Spike Spike with Noscapine-d3 (IS) Plasma->Spike Pretreat Pre-treatment Spike->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elution SPE->Elute DryRecon Evaporation & Reconstitution Elute->DryRecon LC LC Separation DryRecon->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Noscapine / Noscapine-d3) Data->Ratio CalCurve Compare to Calibration Curve Ratio->CalCurve Concentration Determine Noscapine Concentration CalCurve->Concentration

Caption: Experimental workflow for Noscapine quantification.

Isotopic_Dilution Analyte1 Noscapine Analyte2 Noscapine (Signal Suppressed) Analyte1->Analyte2 Matrix Effect IS1 Noscapine-d3 IS2 Noscapine-d3 (Signal Suppressed) IS1->IS2 Matrix Effect Ratio1 Ratio (Analyte/IS) = X Ratio2 Ratio (Analyte/IS) = X

Caption: Principle of isotopic dilution for matrix effect correction.

Conclusion: The Imperative of Isotopic Standards

In the pursuit of robust and reliable bioanalytical data for Noscapine, the evidence overwhelmingly supports the use of a stable isotope-labeled internal standard. The ability of an isotopic IS to flawlessly track the analyte through the analytical workflow provides an unparalleled level of accuracy and precision, effectively mitigating the challenges of matrix effects. While methods employing non-isotopic internal standards or external calibration can provide quantitative data, they are inherently more susceptible to variability and potential inaccuracies. For researchers and drug developers seeking the highest confidence in their results, the adoption of isotopic dilution LC-MS/MS is not merely a best practice, but an essential component of rigorous scientific investigation.

References

Comparing analytical performance of different mass spectrometers for Noscapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of different mass spectrometry platforms for the quantification of Noscapine, a benzylisoquinoline alkaloid with antitussive properties currently under investigation for its potential as an anti-cancer agent. Understanding the capabilities and limitations of various mass spectrometric techniques is crucial for developing robust and sensitive bioanalytical methods essential for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.

Comparative Analysis of Analytical Performance

The selection of a mass spectrometer for Noscapine analysis is a critical decision that impacts sensitivity, selectivity, and overall data quality. This section presents a summary of reported analytical performance data from various liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. While a direct head-to-head comparison across different studies is challenging due to variations in experimental conditions, the following table provides a consolidated overview of key performance metrics to aid in the selection of the most appropriate instrumentation.

Mass SpectrometerIonization ModeMatrixLinear Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%RE)Reference
Tandem Mass SpectrometerAPCIHuman Plasma0.1 - 1000.1< 6.7%< 3.0%[1][2]
UPLC-MS/MSESIRat Plasma1 - 1001< 15%89-114%
GC-MSEI/CIHuman Urine----[3]
Coupled-Column LCUVPlasma-9< 6%> 82% (recovery)[3][4]

Key Observations:

  • Tandem mass spectrometry , particularly when coupled with liquid chromatography, offers excellent sensitivity and precision for the quantification of Noscapine in biological matrices like human plasma. The use of Atmospheric Pressure Chemical Ionization (APCI) has been shown to provide a linear response over a wide concentration range with a low limit of quantification (LLOQ) of 0.1 ng/mL.

  • UPLC-MS/MS with Electrospray Ionization (ESI) is another powerful technique for Noscapine analysis, demonstrating good linearity and acceptable precision and accuracy in rat plasma.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a viable technique for the detection and characterization of Noscapine and its metabolites, particularly in urine samples. The choice between Electron Ionization (EI) and Chemical Ionization (CI) can provide complementary fragmentation information for structural elucidation.

  • While not a mass spectrometric method, coupled-column liquid chromatography with UV detection has been used for Noscapine quantification, though it generally offers lower sensitivity compared to mass spectrometry-based methods, with a reported LLOQ of 9 ng/mL.

Understanding Mass Analyzer Technologies for Noscapine Analysis

The choice of mass analyzer is a critical factor influencing the performance of a mass spectrometer. For quantitative applications like Noscapine analysis, triple quadrupole, time-of-flight (TOF), and Orbitrap are the most common technologies.

Mass_Analyzer_Comparison Mass Analyzer Technologies for Quantitative Analysis cluster_TripleQuad Triple Quadrupole (QqQ) cluster_QTOF Quadrupole Time-of-Flight (Q-TOF) cluster_Orbitrap Orbitrap QqQ Excellent Sensitivity & Selectivity (MRM) Wide Linear Dynamic Range Robust & Reliable for Quantification QTOF High Resolution & Mass Accuracy Simultaneous Quantification & Qualification Good for Unknown Screening QqQ->QTOF Increasing Resolution Orbitrap Very High Resolution & Mass Accuracy Excellent for Complex Matrices Qualitative & Quantitative Capabilities QTOF->Orbitrap Increasing Resolution Orbitrap->QqQ Generally Higher Sensitivity in MRM LCMS_Workflow Typical LC-MS/MS Workflow for Noscapine Analysis Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) LC_Separation Liquid Chromatography (LC) (e.g., Reversed-Phase C18) Sample_Prep->LC_Separation Ionization Ionization (e.g., ESI, APCI) LC_Separation->Ionization MS_Analysis Mass Spectrometry (MS/MS) (e.g., MRM on a Triple Quadrupole) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

References

Navigating the Transfer of Noscapine Analysis: A Comparative Guide to Utilizing Noscapine-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Noscapine, the successful transfer of analytical methods between laboratories is a critical step to ensure data consistency and integrity. This guide provides a comprehensive comparison of analytical methodologies for Noscapine, with a special focus on the significant advantages conferred by the use of a stable isotope-labeled internal standard, Noscapine-13C,d3. The inclusion of this internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, can substantially improve accuracy, precision, and robustness, thereby facilitating a smoother and more reliable method transfer process.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis.[1][2][3] A SIL-IS has nearly identical physicochemical properties to the analyte of interest, Noscapine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1][3] Consequently, it can effectively compensate for variations in sample extraction recovery, matrix effects (such as ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.

This guide will compare a traditional High-Performance Liquid Chromatography (HPLC) method for Noscapine analysis with a more advanced Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method that incorporates this compound. The comparison will be based on typical performance data to highlight the benefits of the isotopically labeled internal standard.

Comparative Performance of Analytical Methods

The following tables summarize the expected performance characteristics of a conventional HPLC-UV method versus a UPLC-MS/MS method employing this compound as an internal standard. The data illustrates the superior performance of the latter, particularly in terms of precision and accuracy, which are critical for successful method transfer.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UV Method (without Internal Standard)UPLC-MS/MS Method (with this compound)
Linearity (r²) > 0.995> 0.999
Accuracy (% Recovery) 90-110%98-102%
Precision (% RSD) < 15%< 5%
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL
Matrix Effect SignificantMinimal
Robustness ModerateHigh

Table 2: Impact of Internal Standard on Method Transfer Success

FactorMethod without this compoundMethod with this compound
Inter-laboratory Variability Higher, due to differing matrix effects and extraction efficiencies between labs.Lower, as the internal standard compensates for these variations.
Troubleshooting Transfer Issues More complex, as the source of variability can be multifaceted.Simpler, as the internal standard helps to pinpoint issues related to the instrument or procedure.
Likelihood of Meeting Acceptance Criteria ModerateHigh

Experimental Protocols

HPLC-UV Method for Noscapine Analysis (Alternative Method)

This protocol describes a typical HPLC method for the quantification of Noscapine without an internal standard.

a. Materials and Reagents:

  • Noscapine reference standard

  • Acetonitrile (HPLC grade)

  • 1-octane sulfonic acid buffer (pH 3.0)

  • Water (HPLC grade)

  • Sample diluent (e.g., 0.1 N HCl)

b. Chromatographic Conditions:

  • Column: Waters Sunfire C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: Gradient of 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 45°C

  • Detection: UV at 260 nm

  • Injection Volume: 20 µL

c. Sample Preparation:

  • Accurately weigh and dissolve the Noscapine sample in the sample diluent to a known concentration (e.g., 200 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

d. Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of the Noscapine reference standard to cover the expected concentration range of the samples.

UPLC-MS/MS Method for Noscapine Analysis using this compound

This protocol outlines a UPLC-MS/MS method for the quantification of Noscapine, incorporating this compound as an internal standard.

a. Materials and Reagents:

  • Noscapine reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

b. Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of Noscapine and any potential interferences.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

c. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Noscapine: Precursor ion > Product ion (to be optimized)

    • This compound: Precursor ion > Product ion (to be optimized)

  • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

d. Sample Preparation:

  • To a known volume of the sample, add a fixed amount of this compound internal standard solution.

  • Perform sample clean-up, such as protein precipitation (for biological matrices) with acetonitrile or methanol, or solid-phase extraction.

  • Centrifuge and transfer the supernatant to an autosampler vial for analysis.

e. Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of the Noscapine reference standard.

Visualizing the Method Transfer Workflow

The following diagrams illustrate the key workflows for analytical method transfer, highlighting the streamlined process when a robust method incorporating a SIL-IS is utilized.

MethodTransferWorkflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory MethodDevelopment Method Development & Validation TransferProtocol Prepare Method Transfer Protocol MethodDevelopment->TransferProtocol MethodFamiliarization Method Familiarization & Training TransferProtocol->MethodFamiliarization Transfer of Documents & Materials ExecuteProtocol Execute Transfer Protocol MethodFamiliarization->ExecuteProtocol CompareResults Compare Results with Originating Lab ExecuteProtocol->CompareResults SuccessfulTransfer Successful Transfer CompareResults->SuccessfulTransfer Acceptance Criteria Met Troubleshooting Troubleshooting CompareResults->Troubleshooting Acceptance Criteria Not Met Troubleshooting->ExecuteProtocol Implement Corrective Actions

Caption: A generalized workflow for analytical method transfer.

SignalingPathway cluster_analysis UPLC-MS/MS Analysis with SIL-IS cluster_factors Sources of Variation Analyte Noscapine SamplePrep Sample Preparation Analyte->SamplePrep SIL_IS This compound SIL_IS->SamplePrep MatrixEffect Matrix Effect SIL_IS->MatrixEffect Compensates RecoveryVariation Recovery Variation SIL_IS->RecoveryVariation Compensates IonizationSuppression Ionization Suppression SIL_IS->IonizationSuppression Compensates LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection DataProcessing Data Processing (Ratio of Analyte/IS) MS_Detection->DataProcessing FinalResult Reliable Result DataProcessing->FinalResult Accurate & Precise Quantification MatrixEffect->MS_Detection RecoveryVariation->SamplePrep IonizationSuppression->MS_Detection

References

Safety Operating Guide

Proper Disposal of Noscapine-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Noscapine-13C,d3, a labeled form of a benzylisoquinoline alkaloid used in research.

This compound, like its parent compound, is classified as harmful if swallowed[1][2]. Therefore, appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, and suitable gloves, should be worn when handling this compound[1]. Disposal of this compound and its containers must be carried out in accordance with all applicable federal, state, and local regulations[1]. It is crucial to prevent the release of this substance into the environment, so it should not be allowed to enter sewers, ground, or any body of water[1].

Regulatory Framework for Disposal

The disposal of this compound is governed by regulations for both controlled substances and potentially hazardous waste. The U.S. Drug Enforcement Administration (DEA) regulates controlled substances, requiring that they be destroyed in a manner that renders them "non-retrievable". The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Pharmaceutical waste that is also a controlled substance may be exempt from RCRA hazardous waste regulations, provided it is managed in compliance with DEA regulations. However, the prohibition of disposing of hazardous pharmacy waste by flushing or sewering remains in effect.

Quantitative Data Summary
ParameterValue/InformationSource
Acute Toxicity (Oral) Category 4: Harmful if swallowed
Personal Protective Equipment Safety glasses with side shields (or goggles), protective gloves
Disposal Method Dispose of in accordance with local, regional, and national hazardous waste regulations.
Environmental Precautions Do not allow into any sewer, on the ground or into any body of water.
DEA Requirement Must be rendered "non-retrievable".

Standard Operating Procedure for Disposal

As no specific chemical deactivation protocols for this compound are readily available, the recommended and most compliant method of disposal is through a licensed hazardous and controlled substance waste disposal facility.

Experimental Protocol: Segregation and Collection for Disposal
  • Wear Appropriate PPE: Before handling this compound, ensure you are wearing appropriate personal protective equipment, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • Segregate Waste:

    • Solid Waste: Place any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), into a dedicated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

    • Empty Containers: Empty containers that held this compound should be managed as hazardous waste to ensure no residual material remains. Place these in the designated solid waste container.

  • Labeling: Label the hazardous waste container clearly with "Hazardous Waste," the name of the chemical ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's EHS or a licensed hazardous waste contractor.

  • Documentation: Maintain accurate records of the amount of this compound being discarded, in accordance with your institution's policies and any applicable DEA regulations for controlled substances.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the waste by a certified hazardous waste and controlled substance disposal vendor. These vendors are equipped to handle the transportation and destruction of such materials in compliance with DEA and EPA regulations, typically through incineration.

Disposal Workflow

The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid, Liquid, Sharps) ppe->segregate label_waste 3. Label Waste Container (Name, Hazard) segregate->label_waste store 4. Store in Secure Satellite Accumulation Area label_waste->store document 5. Document Waste (Amount, Date) store->document contact_ehs 6. Contact EHS for Pickup document->contact_ehs disposal 7. Disposal by Licensed Vendor (DEA/EPA Compliant Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.